molecular formula C8H15NO B1327047 8-Oxa-2-azaspiro[4.5]decane CAS No. 310-93-0

8-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1327047
CAS No.: 310-93-0
M. Wt: 141.21 g/mol
InChI Key: JVBOTGLQUHBBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBOTGLQUHBBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649311
Record name 8-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310-93-0
Record name 8-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxa-2-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 8-Oxa-2-azaspiro[4.5]decane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel spirocyclic scaffolds.

Core Chemical Properties

This compound is a bicyclic organic compound featuring a pyrrolidine ring fused to a tetrahydropyran ring at a spirocyclic center. This unique three-dimensional structure is of significant interest in medicinal chemistry due to its potential to interact with biological targets in a highly specific manner.

PropertyValueSource
CAS Number 310-93-0PubChem[1], ChemScene[2], Santa Cruz Biotechnology[3]
Molecular Formula C₈H₁₅NOPubChem[1], ChemScene[2], Santa Cruz Biotechnology[3]
Molecular Weight 141.21 g/mol PubChem[1], ChemScene[2], Santa Cruz Biotechnology[3]
IUPAC Name This compoundPubChem[1]
SMILES C1CNCC12CCOCC2PubChem[1]
Topological Polar Surface Area 21.3 ŲPubChem[1]
XLogP3-AA 0.4PubChem[1]
Hydrogen Bond Donor Count 1ChemScene[2]
Hydrogen Bond Acceptor Count 2ChemScene[2]
Rotatable Bond Count 0ChemScene[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process, beginning with a Prins-type cyclization to construct the spirocyclic ether core, followed by functional group manipulations to introduce the secondary amine. The following is a representative experimental protocol based on analogous reactions reported in the literature.

Experimental Protocol

Step 1: Synthesis of a Spirocyclic Tetrahydropyranyl Mesylate via Prins-type Cyclization

  • Reaction Setup: To a solution of a suitable cyclic ketone (e.g., a protected 4-piperidone derivative) and a homoallylic alcohol in a non-aqueous solvent such as dichloromethane (DCM), add methanesulfonic acid under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the spirocyclic tetrahydropyranyl mesylate.

Step 2: Conversion of the Mesylate to a Boc-protected Amine

  • Azidation: Dissolve the spirocyclic tetrahydropyranyl mesylate in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Reduction and Protection: After the azidation is complete, reduce the resulting azide to the corresponding amine. This can be achieved by hydrogenation using a palladium on carbon catalyst in the presence of di-tert-butyl dicarbonate (Boc₂O). This one-pot procedure directly yields the N-Boc protected amine.

Step 3: Deprotection to Yield this compound

  • Cleavage of the Boc Group: Dissolve the N-Boc protected amine in a suitable solvent such as methanol and add a strong acid, for instance, 3M methanolic hydrogen chloride.

  • Final Product Isolation: Stir the reaction at room temperature for 24 hours. After the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Synthesis_Workflow cluster_step1 Step 1: Prins-type Cyclization cluster_step2 Step 2: Amination cluster_step3 Step 3: Deprotection Ketone Cyclic Ketone Reaction1 Cyclization Ketone->Reaction1 Alcohol Homoallylic Alcohol Alcohol->Reaction1 Reagent1 Methanesulfonic Acid in DCM Reagent1->Reaction1 Mesylate Spirocyclic Tetrahydropyranyl Mesylate Reaction2 Azidation & Reduction/Protection Mesylate->Reaction2 Reaction1->Mesylate Reagent2 1. NaN₃ in DMF 2. H₂, Pd/C, Boc₂O Reagent2->Reaction2 Boc_Amine N-Boc-8-Oxa-2-azaspiro[4.5]decane Reaction3 Boc Deprotection Boc_Amine->Reaction3 Reaction2->Boc_Amine Reagent3 Methanolic HCl Reagent3->Reaction3 Final_Product This compound (Hydrochloride Salt) Reaction3->Final_Product

A plausible synthetic workflow for this compound.

Spectroscopic Data

Biological Activity and Potential Applications

While specific biological studies on the parent this compound are limited, its derivatives have shown significant promise in various therapeutic areas. This suggests that the core spirocyclic scaffold is a valuable pharmacophore.

  • Antihypertensive Agents: Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, with some compounds demonstrating α-adrenergic blocking activity.

  • Sigma-1 Receptor Ligands: Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity and selective ligands for the sigma-1 receptor, showing potential as radioligands for tumor imaging.[4][5]

  • Enzyme Inhibitors: The this compound scaffold has been utilized in the preparation of hexafluoroisopropyl carbamate-based monoacylglycerol lipase (MAGL) inhibitors, which have potential as analgesics.[6]

  • Antitumor Agents: A derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has been shown to inhibit the growth of human multiple myeloma cells in vitro and in vivo.[7] This compound induces apoptosis and inhibits key signaling pathways, including the STAT3 and PI3K/Akt pathways.

  • TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential applications in the treatment of inflammatory bowel disease.

The diverse biological activities of its derivatives highlight the potential of the this compound core in modulating various signaling pathways. The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, which is a target for some derivatives of this scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Azaspirodecane Derivative (e.g., TYK2/JAK1 Inhibitor) Inhibitor->JAK Inhibits

Simplified JAK-STAT signaling pathway, a target for some azaspirodecane derivatives.

Conclusion

This compound represents a structurally intriguing and synthetically accessible scaffold with significant potential for the development of novel therapeutic agents. While further investigation into the biological activities of the parent compound is warranted, the diverse pharmacological profiles of its derivatives underscore the importance of this chemical entity in modern drug discovery. The synthetic strategies and biological insights presented in this guide provide a solid foundation for future research and development efforts centered on this promising spirocyclic system.

References

An In-Depth Technical Guide to the Structure Elucidation of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic scaffold, 8-Oxa-2-azaspiro[4.5]decane. Due to the absence of detailed published experimental data on the synthesis and complete spectroscopic analysis of this specific molecule, this document outlines a putative synthetic pathway and the expected analytical data based on established chemical principles and data from closely related structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar spirocyclic systems.

Introduction

This compound is a saturated heterocyclic compound featuring a unique spirocyclic system where a pyrrolidine ring and a tetrahydropyran ring are joined at a single carbon atom. This structural motif is of significant interest in medicinal chemistry due to its potential to introduce three-dimensional complexity into drug candidates, which can lead to improved pharmacological properties. The elucidation of its precise chemical structure is paramount for its application in drug design and development.

Molecular Structure:

Caption: Chemical structure of this compound.

Putative Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of a Spiroketone Intermediate

A suitable starting point would be the synthesis of a spiroketone containing the tetrahydropyran ring. This could be achieved through various methods, one of which is the acid-catalyzed reaction of a cyclic ketone with a diol.

Step 2: Reductive Amination

The spiroketone intermediate would then undergo a reductive amination reaction. This is a common and efficient method for the formation of amines.

  • Reaction: The spiroketone is reacted with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent.

  • Reagents:

    • Spiroketone intermediate

    • Ammonia or an appropriate amine precursor

    • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

    • Solvent (e.g., methanol, dichloromethane)

  • Procedure:

    • Dissolve the spiroketone in the chosen solvent.

    • Add the amine source and stir at room temperature.

    • Slowly add the reducing agent to the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to yield this compound.

G cluster_0 Synthesis Workflow start Starting Materials step1 Synthesis of Spiroketone Intermediate start->step1 [Acid Catalyst, Diol] step2 Reductive Amination step1->step2 [Amine Source, Reducing Agent] purification Purification step2->purification [Work-up, Chromatography] product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. A Certificate of Analysis for a commercially available sample confirms the structure is consistent with ¹H NMR data and has a purity of ≥95.0%.[1] The following sections detail the expected data from a full spectroscopic characterization.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8m4H-O-CH₂- (C7, C9)
~2.8 - 3.0m4H-N-CH₂- (C1, C3)
~1.6 - 1.8m4H-CH₂- (C6, C10)
~1.5s (broad)1HN-H
~1.4 - 1.6m2H-CH₂- (C4)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~65 - 70-O-CH₂- (C7, C9)
~50 - 55Spirocarbon (C5)
~45 - 50-N-CH₂- (C1, C3)
~30 - 35-CH₂- (C6, C10)
~20 - 25-CH₂- (C4)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
141.1154[M]⁺ (Calculated for C₈H₁₅NO)
142.1232[M+H]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3300 - 3400 (broad)N-H stretch
~2850 - 2960C-H stretch (aliphatic)
~1050 - 1150C-O stretch (ether)
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to enable full assignment of all proton and carbon signals and to confirm the connectivity of the spirocyclic system.

Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy:

  • Technique: Fourier-transform infrared (FTIR) spectroscopy using a thin film on a salt plate (for liquids) or a KBr pellet (for solids).

  • Analysis: Identify characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, and C-O bonds.

G cluster_1 Structure Elucidation Workflow synthesis Purified Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the spectroscopic structure elucidation.

Conclusion

The structure elucidation of this compound, a promising scaffold for drug discovery, requires a systematic application of modern synthetic and analytical techniques. While a definitive, published experimental guide is currently unavailable, this document provides a robust framework for its synthesis and characterization. The predicted spectroscopic data and proposed experimental protocols offer a solid starting point for researchers aiming to work with this novel heterocyclic system. Further research is warranted to fully explore the chemical space and biological potential of this compound and its derivatives.

References

An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane (CAS 310-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxa-2-azaspiro[4.5]decane, with the Chemical Abstracts Service (CAS) number 310-93-0, is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure, combining a pyrrolidine ring and a tetrahydropyran ring, has garnered interest in medicinal chemistry and drug discovery. The oxa-azaspiro[4.5]decane core is considered a "privileged scaffold" due to its ability to serve as a versatile framework for the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, and discusses the broader biological significance of its derivatives in the absence of specific data for the parent compound.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational predictions available in chemical databases. Experimental data remains limited in publicly accessible literature.

PropertyValueSource
Molecular Formula C₈H₁₅NOChemScene[1]
Molecular Weight 141.21 g/mol PubChem[2]
CAS Number 310-93-0ChemScene[1]
Predicted Boiling Point 229.3 ± 33.0 °CAcmec Biochemical[3]
Predicted Density 1.02 ± 0.1 g/cm³Acmec Biochemical[3]
SMILES C1COCC12CCNCC2PubChem[2]
InChIKey JVBOTGLQUHBBCV-UHFFFAOYSA-NPubChem[2]

Synthesis and Characterization

Representative Synthetic Approach for a Related Scaffold

While not specific to the title compound, a general understanding of the synthetic challenges and strategies can be gleaned from methods used to prepare analogous structures. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported to involve the reaction of a suitable piperidine precursor with a protected epoxide, followed by cyclization and deprotection steps.

Due to the lack of a specific published protocol, a generalized workflow for the potential synthesis of this compound is presented below. This is a hypothetical pathway and would require experimental validation.

G A Commercially available starting materials B Formation of pyrrolidine precursor A->B Multi-step synthesis C Introduction of tetrahydropyran moiety B->C Coupling reaction D Spirocyclization C->D Intramolecular reaction E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G This compound F->G

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential of Derivatives

Direct experimental data on the biological activity of this compound is currently not available in the public domain. However, the broader class of oxa-azaspiro[4.5]decane derivatives has been extensively investigated, revealing a wide range of pharmacological activities. This suggests that the this compound scaffold holds significant potential for the development of novel therapeutics.

Antihypertensive and Adrenergic Receptor Modulating Activity

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated as antihypertensive agents. Some of these compounds have been shown to act as alpha-adrenergic blockers, with varying selectivity for α1 and α2 adrenoceptors. This activity is crucial in the regulation of blood pressure.

Sigma-1 (σ1) Receptor Ligands for Neurological Disorders and Oncology

The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized to develop potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is implicated in a variety of central nervous system disorders, and its ligands are being explored for the treatment of neurodegenerative diseases, pain, and psychiatric conditions. Furthermore, radiolabeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as imaging agents for tumors that overexpress the σ1 receptor, highlighting their potential in oncology diagnostics.

Antitumor Activity

Derivatives of 1-oxa-4-azaspiro[2][4]deca-6,9-diene-3,8-dione have demonstrated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer. The mechanism of action for these compounds is an area of active investigation.

The diverse biological activities of these derivatives underscore the importance of the oxa-azaspiro[4.5]decane core in medicinal chemistry. The specific substitution patterns on the scaffold are critical in determining the biological target and the resulting pharmacological effect.

Signaling Pathways and Mechanisms of Action of Derivatives

Given the lack of specific data for this compound, the following diagram illustrates a generalized signaling pathway that could be modulated by its derivatives, based on the known activities of related compounds targeting G-protein coupled receptors (GPCRs) like adrenergic receptors.

G cluster_0 A Oxa-azaspiro[4.5]decane Derivative B GPCR (e.g., Adrenergic Receptor) A->B Binds to C G-Protein Activation B->C Activates D Second Messenger (e.g., cAMP, IP3) C->D Modulates E Downstream Signaling Cascade D->E F Cellular Response (e.g., Muscle Contraction/Relaxation) E->F

Caption: Generalized GPCR signaling pathway potentially modulated by oxa-azaspiro[4.5]decane derivatives.

Experimental Protocols

As no specific experimental protocols for this compound are publicly available, this section provides a representative, generalized protocol for a biological assay commonly used to evaluate compounds targeting GPCRs, which is a known target class for derivatives of this scaffold.

Title: Competitive Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-prazosin for α1-adrenergic receptors)

  • Test compound (e.g., an oxa-azaspiro[4.5]decane derivative)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound at varying concentrations, buffer only (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a structurally intriguing molecule that belongs to a class of compounds with significant demonstrated potential in drug discovery. While specific experimental data for the parent compound (CAS 310-93-0) is limited, the extensive research into its derivatives highlights the value of the oxa-azaspiro[4.5]decane scaffold as a template for designing novel therapeutics targeting a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. Further research is warranted to fully elucidate the pharmacological profile of this compound itself and to explore its potential as a building block in the synthesis of new bioactive agents. This guide serves as a foundational resource for researchers interested in this promising chemical entity and its broader structural class.

References

An In-Depth Technical Guide to the Stereochemistry of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxa-2-azaspiro[4.5]decane is a heterocyclic spirocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its three-dimensional structure and the presence of a stereocenter at the spirocyclic carbon atom (C5) give rise to stereoisomers that can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, stereoisomers, and structural characterization. Due to the limited availability of specific experimental data for the parent compound, this guide also incorporates information from closely related derivatives to infer and discuss the key stereochemical aspects.

Introduction

Spirocyclic systems are of significant interest in drug discovery due to their rigid structures, which can provide precise three-dimensional arrangements of functional groups for optimal interaction with biological targets. The this compound core, containing both a piperidine and a tetrahydropyran ring sharing a common carbon atom, offers a unique combination of structural features and opportunities for chemical modification. Understanding the stereochemistry of this scaffold is paramount for the rational design of novel therapeutics.

The spiro carbon atom in this compound is a chiral center, leading to the existence of two enantiomers: (5R)-8-oxa-2-azaspiro[4.5]decane and (5S)-8-oxa-2-azaspiro[4.5]decane. The synthesis and separation of these enantiomers, along with their conformational analysis, are critical for developing stereochemically pure drug candidates.

Stereoisomers of this compound

The core structure of this compound possesses a single stereocenter at the C5 position. This results in a pair of enantiomers.

Diagram of Enantiomers:

G cluster_R (5R)-8-Oxa-2-azaspiro[4.5]decane cluster_S (5S)-8-Oxa-2-azaspiro[4.5]decane node_R node_S

Caption: The (5R) and (5S) enantiomers of this compound.

Synthesis and Stereochemical Control

While specific methods for the asymmetric synthesis of the parent this compound are not extensively reported in the literature, a patent has described the asymmetric synthesis of a derivative, (3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine.[1] This suggests that stereocontrolled synthesis of this scaffold is achievable, likely through methods such as:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the spirocyclic system.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key ring-forming reaction.

  • Chiral Resolution: Synthesizing the racemic mixture followed by separation of the enantiomers using techniques like chiral high-performance liquid chromatography (HPLC) or diastereomeric salt formation.

General Synthetic Approach (Hypothetical Workflow)

A potential synthetic strategy for accessing the this compound core could involve the following key steps. It is important to note that this is a generalized representation and specific reagents and conditions would require experimental optimization.

G start Commercially Available Starting Materials step1 Piperidine Ring Formation start->step1 step2 Functionalization of Piperidine Ring step1->step2 step3 Spirocyclization step2->step3 step4 Tetrahydropyran Ring Formation step3->step4 step5 Racemic this compound step4->step5 step6 Chiral Resolution (e.g., Chiral HPLC) step5->step6 end_R (5R)-Enantiomer step6->end_R end_S (5S)-Enantiomer step6->end_S

Caption: A generalized synthetic workflow for obtaining enantiomers of this compound.

Structural Characterization and Quantitative Data

Table 1: Physicochemical and Spectroscopic Data (Hypothetical)

Property(5R)-Enantiomer(5S)-EnantiomerRacemate
Molecular Formula C₈H₁₅NOC₈H₁₅NOC₈H₁₅NO
Molecular Weight 141.21 g/mol 141.21 g/mol 141.21 g/mol
CAS Number Not availableNot available310-93-0[2]
Specific Rotation ([(\alpha)]D) e.g., +X° (c=1, CHCl₃)e.g., -X° (c=1, CHCl₃)
Enantiomeric Excess (ee) >99%>99%N/A
¹H NMR (ppm) Expected signals for piperidine and tetrahydropyran protons.Identical to (5R) in achiral solvent.Identical to enantiomers in achiral solvent.
¹³C NMR (ppm) Expected signals for 8 carbon atoms.Identical to (5R) in achiral solvent.Identical to enantiomers in achiral solvent.

Note: The specific rotation values are hypothetical and would need to be determined experimentally. NMR spectra of enantiomers are identical in achiral solvents but can differ in the presence of a chiral solvating agent.

Experimental Protocols (General Methodologies)

While specific, validated protocols for the synthesis and analysis of this compound stereoisomers are not published, the following sections describe the general methodologies that would be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for the separation and analysis of enantiomers.

Workflow for Chiral HPLC Method Development:

G start Racemic this compound Sample step1 Select Chiral Stationary Phase (CSP) start->step1 step2 Screen Mobile Phases (Normal or Reversed Phase) step1->step2 step3 Optimize Separation Conditions (Flow Rate, Temperature) step2->step3 step4 Method Validation (Resolution, Linearity, LOD, LOQ) step3->step4 end Quantitative Enantiomeric Analysis step4->end

Caption: A typical workflow for developing a chiral HPLC method.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP): Selection is crucial and often empirical. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

  • Mobile Phase: A systematic screening of different solvent combinations (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed phase) is necessary to achieve baseline separation.

  • Detection: UV detection is common if the molecule contains a chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For chiral molecules, specific NMR techniques can be used to determine enantiomeric purity.

  • ¹H and ¹³C NMR: Provide information on the overall structure and connectivity of the molecule.

  • Chiral Solvating Agents (CSAs): The addition of a CSA to the NMR sample can induce diastereomeric interactions, leading to separate signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. This allows for the determination of enantiomeric excess.

  • Chiral Derivatizing Agents (CDAs): The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra, allowing for quantification.

Conformational Analysis

The two rings in this compound are not planar and will adopt preferred conformations. The piperidine ring typically exists in a chair conformation, while the tetrahydropyran ring also favors a chair conformation. The spiro linkage introduces significant conformational constraints. Computational modeling and advanced NMR techniques (like NOESY) would be required to determine the predominant conformations of the different stereoisomers and how these might influence biological activity.

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect for its application in drug discovery. While this guide outlines the fundamental principles and the necessary analytical and synthetic approaches, there is a clear need for more published research on the parent compound. Future work should focus on:

  • The development of efficient and scalable stereoselective syntheses of the (5R) and (5S) enantiomers.

  • Detailed characterization of the individual enantiomers, including the determination of their specific rotation and comprehensive NMR analysis.

  • X-ray crystallographic studies to definitively determine the solid-state conformation.

  • Investigation of the differential biological activities of the individual stereoisomers.

This foundational knowledge will be invaluable for the scientific community and will accelerate the development of novel therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane and its Analogs: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-oxa-2-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This spirocyclic system, characterized by a fused piperidine and tetrahydropyran ring, offers a unique three-dimensional architecture that allows for the precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of pharmacological activities, targeting a range of receptors and enzymes implicated in various disease states. This technical guide provides a comprehensive overview of the this compound core, its key analogs, their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Physicochemical Properties of the this compound Core

The parent this compound scaffold possesses fundamental physicochemical properties that make it a suitable starting point for drug design.

PropertyValueSource
Molecular FormulaC₈H₁₅NO--INVALID-LINK--
Molecular Weight141.21 g/mol --INVALID-LINK--
XLogP3-AA0.4--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--

Key Analogs and Their Biological Activities

The versatility of the this compound scaffold is demonstrated by the diverse biological activities of its analogs. Modifications to the core structure have yielded compounds with potent and selective effects on various biological targets.

Muscarinic Acetylcholine Receptor Agonists

Analogs of this compound have been investigated as muscarinic acetylcholine receptor (mAChR) agonists, which are of interest for the treatment of cognitive disorders such as Alzheimer's disease.

CompoundTargetActivity (Ki, nM)SelectivityReference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 mAChRM1: 18, M2: 12M1/M2 ≈ 1.5[1]
2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 mAChRM1: 43, M2: 150M1/M2 ≈ 0.3[1]
2-Propyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 mAChRM1: 89, M2: 320M1/M2 ≈ 0.3[1]
Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 receptor, a molecular chaperone involved in cellular stress responses, with potential applications in neurodegenerative diseases and cancer imaging.

CompoundTargetActivity (Ki, nM)Selectivity (σ1 vs σ2)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold[2]
1-Oxa-8-azaspiro[4.5]decane derivative 8σ1 Receptor0.6144[3]
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

1,4,8-Triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia-reperfusion injury.

CompoundTargetActivity (% inhibition at 10 µM)Reference
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamidemPTP85[4]
(S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamidemPTP95[4]
(S)-2-(8-benzyl-3-(4-hydroxybenzyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamidemPTP88[4]
Antihypertensive Agents

Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive properties, acting as α-adrenergic blockers.

CompoundActivityMechanismReference
8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneAntihypertensiveα1-adrenoceptor antagonist[3]
3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneAntihypertensiveα2-adrenoceptor antagonist[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its analogs are crucial for reproducibility and further development.

Synthesis of 2-Oxa-8-azaspiro[4.5]decane

A common route to the 2-oxa-8-azaspiro[4.5]decane core involves the deprotection of a suitable precursor.[5]

  • Step 1: Deprotection of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

    • To a stirred and cooled (0-20 °C) solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (150 mg, 0.62 mmol) in methanol, add methanolic hydrogen chloride (3M, 3 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • The resulting residue is the hydrochloride salt of 2-oxa-8-azaspiro[4.5]decane, which can be neutralized with a suitable base and extracted with an organic solvent.

    • Purify the product by column chromatography or distillation.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

These compounds can be prepared via a solid-phase synthesis protocol.[4]

  • General Solid-Phase Synthesis Protocol:

    • Resin Loading: Start with a suitable resin (e.g., Rink amide resin).

    • Fmoc Deprotection: Treat the resin with a 40% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

    • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

    • Cyclization: React the resin-bound intermediate with N-benzyl-4-piperidone in the presence of p-toluenesulfonic acid (p-TsOH) in toluene at 80°C overnight to form the spirocyclic core.

    • Cleavage and Deprotection: Cleave the product from the resin and remove side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (95:2.5:2.5 v/v) at room temperature for 3 hours.

    • Purification: Purify the final product by high-performance liquid chromatography (HPLC).

Muscarinic Receptor Binding Assay
  • Membrane Preparation: Prepare crude membrane fractions from a suitable source (e.g., CHO cells expressing the desired muscarinic receptor subtype).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of muscarinic agonists to stimulate the hydrolysis of phosphoinositides.[6][7]

  • Cell Culture and Labeling: Culture cells expressing the muscarinic receptor of interest and label them with [³H]-myo-inositol.

  • Stimulation: Wash the cells and stimulate them with varying concentrations of the muscarinic agonist in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: Terminate the reaction and extract the inositol phosphates.

  • Chromatography: Separate the different inositol phosphates using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and maximal response for each agonist.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay assesses the ability of compounds to inhibit the opening of the mPTP.[8][9]

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Tube 1: Untreated cells.

    • Tube 2: Cells + MPTP Staining Dye.

    • Tube 3: Cells + MPTP Staining Dye + CoCl₂ (quenching agent).

    • Tube 4: Cells + MPTP Staining Dye + CoCl₂ + Ionomycin (inducer of mPTP opening).

  • Incubation: Incubate the cells at 37°C for 15 minutes, protected from light.

  • Washing: Centrifuge the cells and resuspend them in MPTP Wash Buffer.

  • Flow Cytometry: Analyze the cells on a flow cytometer with 488 nm excitation. The opening of the mPTP is indicated by a decrease in fluorescence intensity in the presence of the quenching agent.

  • Data Analysis: Quantify the percentage of cells with open mPTP and assess the inhibitory effect of the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Muscarinic Agonist Muscarinic Agonist M1/M3/M5 mAChR M1/M3/M5 mAChR Muscarinic Agonist->M1/M3/M5 mAChR M2/M4 mAChR M2/M4 mAChR Muscarinic Agonist->M2/M4 mAChR Gq/11 Gq/11 M1/M3/M5 mAChR->Gq/11 Gi/o Gi/o M2/M4 mAChR->Gi/o PLC Phospholipase C Gq/11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG Diacylglycerol PIP2->DAG hydrolysis Ca2+ ↑ [Ca²⁺]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Effects Downstream Effects Ca2+->Downstream Effects PKC->Downstream Effects AC Adenylyl Cyclase Gi/o->AC cAMP ↓ cAMP AC->cAMP cAMP->Downstream Effects

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

synthesis_workflow cluster_synthesis Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-ones Start Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (40% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Fmoc_Deprotection->Amino_Acid_Coupling Cyclization Spirocyclization (N-benzyl-4-piperidone, p-TsOH) Amino_Acid_Coupling->Cyclization Cleavage Cleavage from Resin (TFA/H₂O/TES) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pure Analog Purification->Final_Product

Caption: Experimental Workflow for Solid-Phase Synthesis.

mptp_workflow cluster_mptp Mitochondrial Permeability Transition Pore Assay Workflow Cell_Prep Prepare Cell Suspension (1x10⁶ cells/mL) Staining Stain with MPTP Dye (with/without CoCl₂ and Ionomycin) Cell_Prep->Staining Incubation Incubate at 37°C for 15 min Staining->Incubation Washing Wash and Resuspend Cells Incubation->Washing Flow_Cytometry Analyze by Flow Cytometry (488 nm excitation) Washing->Flow_Cytometry Data_Analysis Quantify mPTP Opening Flow_Cytometry->Data_Analysis Result Inhibition Data Data_Analysis->Result

Caption: Workflow for the mPTP Opening Assay.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the spirocyclic core.

  • Muscarinic Agonists: For the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series, the alkyl group at the N2 position influences both affinity and selectivity for M1 and M2 receptors. While a methyl group at N2 results in high affinity for both receptor subtypes, increasing the alkyl chain length leads to a decrease in affinity but a slight increase in M1 selectivity.[1]

  • Sigma-1 Ligands: The nature of the substituent at the 8-position of the 1-oxa-8-azaspiro[4.5]decane core is critical for high affinity and selectivity for the sigma-1 receptor. Aromatic and substituted aromatic moieties are often employed to achieve potent binding.

  • mPTP Inhibitors: In the 1,4,8-triazaspiro[4.5]decan-2-one series, substitutions at the 3-position and the lactam nitrogen of the imidazolidinone ring are key for potent mPTP inhibition. Hydrophobic and aromatic groups at these positions have been shown to enhance activity.[4]

Conclusion

The this compound scaffold represents a highly versatile and promising core structure in drug discovery. Its unique three-dimensional nature provides a rigid framework for the development of potent and selective ligands for a variety of biological targets. The diverse pharmacological activities exhibited by its analogs, including muscarinic agonism, sigma-1 receptor modulation, and mPTP inhibition, underscore the potential of this scaffold in addressing a range of therapeutic needs. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the chemical space around this privileged scaffold is likely to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

Spectroscopic and Synthetic Profile of 8-Oxa-2-azaspiro[4.5]decane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and synthetic information for the heterocyclic compound 8-Oxa-2-azaspiro[4.5]decane. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles predicted data based on analogous structures and outlines general experimental protocols relevant to its characterization and synthesis.

Physicochemical Properties

This compound is a spirocyclic compound containing both a pyrrolidine and a tetrahydropyran ring. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem[1]
Molecular Weight 141.21 g/mol PubChem[1]
CAS Number 310-93-0Santa Cruz Biotechnology[2]

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrrolidine and tetrahydropyran rings.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.6 - 3.8m4H-O-CH₂-
~ 2.8 - 3.0m4H-N-CH₂-
~ 1.6 - 1.8m4H-C-CH₂-C- (tetrahydropyran ring)
~ 1.9 - 2.1t2H-C-CH₂-C- (pyrrolidine ring)
Variablebr s1HN-H

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would provide key information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 65 - 70-O-CH₂-
~ 45 - 50-N-CH₂-
~ 35 - 40Spirocarbon
~ 30 - 35-C-CH₂-C- (tetrahydropyran ring)
~ 25 - 30-C-CH₂-C- (pyrrolidine ring)

Note: These are estimated chemical shifts and require experimental verification.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch
2850 - 3000StrongC-H Stretch (Aliphatic)
1050 - 1150StrongC-O Stretch (Ether)
Predicted Mass Spectrometry Data

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern. For the isomeric compound 8-oxa-1-azaspiro[4.5]decane, the following adducts have been predicted, which can serve as a reference.

AdductPredicted m/z
[M+H]⁺142.12265
[M+Na]⁺164.10459

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general methodologies applicable to this type of compound are described below.

General Synthetic Approach

A plausible synthetic route to this compound could involve a multi-step sequence starting from commercially available precursors. One potential strategy is the construction of the spirocyclic core via a key cyclization step. A general procedure for the deprotection of a protected precursor to yield a related spiro-compound, 2-Oxa-8-azaspiro[4.5]decane, has been reported and could be adapted.

Example Deprotection Step: To a stirred and cooled (0-5 °C) solution of a suitable N-protected this compound precursor (e.g., tert-butyl this compound-2-carboxylate) in a protic solvent such as methanol, a strong acid like methanolic hydrogen chloride is added. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or chromatography, to yield the desired this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be used to dissolve the sample. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Signaling Pathways and Experimental Workflows

A thorough search of scientific literature did not reveal any specific biological signaling pathways or established experimental workflows in which this compound is directly implicated. The primary context for this compound appears to be as a building block in synthetic and medicinal chemistry. Therefore, a meaningful diagram of a biological pathway or a detailed experimental workflow cannot be generated at this time.

For progress in research and drug development, the synthesis and thorough characterization of this compound, followed by biological screening, would be necessary to elucidate its potential roles and mechanisms of action.

Below is a conceptual workflow for the characterization of a novel synthetic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity AssayDev Assay Development Purity->AssayDev PrimaryScreen Primary Screening (Target-based or Phenotypic) AssayDev->PrimaryScreen HitValidation Hit Validation & Dose-Response PrimaryScreen->HitValidation

Caption: General workflow for the synthesis, characterization, and screening of a novel chemical entity.

References

The 8-Oxa-2-azaspiro[4.5]decane Scaffold: An In-depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-Oxa-2-azaspiro[4.5]decane scaffold is a unique heterocyclic motif that has garnered interest in medicinal chemistry due to its structural complexity and potential for diverse biological activities. While direct and extensive research on the this compound core is limited in publicly available literature, a comprehensive analysis of its isomers and related spirocyclic systems provides valuable insights into the potential therapeutic applications of this structural class. This technical guide summarizes the known biological activities of various oxa-azaspiro[4.5]decane isomers, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways to inform and guide future research and drug discovery efforts.

Biological Activities of Oxa-Azaspiro[4.5]decane Isomers

Derivatives of various oxa-azaspiro[4.5]decane isomers have been synthesized and evaluated for a range of biological activities, demonstrating the therapeutic potential of this scaffold class. The following sections detail the key findings for different isomeric cores.

1-Oxa-8-azaspiro[4.5]decane Derivatives: Sigma-1 Receptor Ligands

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as selective ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. These compounds have shown high binding affinity and selectivity, making them promising candidates for the development of radioligands for in vivo imaging of σ1 receptors using positron emission tomography (PET).

Table 1: Sigma-1 Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Compound IDR GroupKi (σ1) (nM)Selectivity (Ki σ2 / Ki σ1)
1a -CH2CH2F1.8 ± 0.325
1b -CH2CH2CH2F0.61 ± 0.1144
1c -CH2CH(OH)CH2F3.5 ± 0.715
1d -C(O)CH2CH2F12.0 ± 2.12
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives: Antihypertensive Agents

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and screened for their antihypertensive properties. Certain compounds within this series have demonstrated α-adrenergic blocking activity.

Table 2: Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

Compound IDR GroupAntihypertensive ActivityReceptor Specificity
8 8-[2-(3-indolyl)ethyl]Activeα1-adrenoceptor antagonist
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]ActivePrimarily α2-adrenoceptor antagonist
1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives: M1 Muscarinic Agonists

Novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been explored as M1 muscarinic agonists. These compounds were evaluated for their binding affinities to M1 and M2 receptors and their in vivo muscarinic activity.

Table 3: Muscarinic Receptor Affinities of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives

Compound IDR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)
6a -CH3-CH3HighHigh

Compound 6a also demonstrated antiamnesic activity and stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors.[1]

2,8-Diazaspiro[4.5]decan-1-one Derivatives: Dual TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are involved in inflammatory signaling pathways, making these compounds potential therapeutics for inflammatory bowel disease.

Table 4: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against TYK2/JAK1

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 Selectivity (fold)
48 637>23

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature for oxa-azaspiro[4.5]decane derivatives.

Radioligand Binding Assays for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligand: --INVALID-LINK---pentazocine (for σ1) or [3H]DTG (for σ2).

  • Non-specific binding control: Haloperidol.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane homogenates are incubated with the radioligand and various concentrations of the test compound in the incubation buffer.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity Screening

Objective: To evaluate the antihypertensive effects of test compounds in spontaneously hypertensive rats (SHR).

Animal Model: Spontaneously hypertensive rats.

Procedure:

  • The test compounds are administered to the SHR, typically via oral gavage or intraperitoneal injection.

  • Blood pressure is monitored at various time points post-administration using a tail-cuff method or telemetry.

  • A vehicle control group and a positive control group (e.g., a known antihypertensive drug) are included in the study.

  • The percentage reduction in mean arterial pressure is calculated and compared between the different treatment groups.

Kinase Inhibition Assays (TYK2/JAK1)

Objective: To determine the IC50 values of test compounds against TYK2 and JAK1 kinases.

Methodology: A variety of in vitro kinase assay formats can be used, such as:

  • HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the phosphorylation of a substrate peptide by the kinase.

  • Caliper-based Mobility Shift Assay: This method detects the difference in mobility between the phosphorylated and non-phosphorylated substrate.

General Procedure (Conceptual):

  • The kinase, substrate, ATP, and various concentrations of the inhibitor are incubated together in an appropriate assay buffer.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a detection method specific to the assay format.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Agonist 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivative (Agonist) Agonist->M1R Binds to

Caption: M1 Muscarinic Receptor Signaling Pathway activated by agonist.

TYK2/JAK1 Signaling Pathway (Simplified)

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_R Cytokine Receptor TYK2 TYK2 Cytokine_R->TYK2 Activates JAK1 JAK1 Cytokine_R->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammatory Response) STAT_dimer->Gene_Transcription Translocates to Nucleus and Initiates Transcription Cytokine Cytokine Cytokine->Cytokine_R Binds to Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (Inhibitor) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: Simplified TYK2/JAK1 signaling pathway and its inhibition.

General Experimental Workflow for Biological Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Binding Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., In vitro Functional Assays) Primary_Screening->Secondary_Screening Active Compounds In_Vivo_Testing In Vivo Efficacy (e.g., Animal Models) Secondary_Screening->In_Vivo_Testing Promising Candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The exploration of oxa-azaspiro[4.5]decane scaffolds has revealed a diverse range of biological activities, highlighting their potential as privileged structures in drug discovery. While the specific this compound core remains underexplored, the data from its isomers provide a strong rationale for its investigation. Future research should focus on the synthesis and pharmacological evaluation of this compound derivatives. High-throughput screening against a variety of biological targets, coupled with computational modeling and structure-activity relationship studies, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for initiating such investigations.

References

The Versatile 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Drug Discovery, from Synthetic Strategies to Therapeutic Applications

The 8-oxa-2-azaspiro[4.5]decane core, a unique and conformationally constrained spirocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure allows for precise orientation of substituents, leading to enhanced target affinity and selectivity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into their interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), intracellular chaperones, and kinases, underscoring the versatility of this remarkable molecular framework.

I. Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold and its analogues can be achieved through several key synthetic routes. A common and effective strategy involves a Michael addition reaction followed by a cyclization step.

General Synthetic Protocol: Michael Addition and Cyclization

A widely employed method for the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones involves the reaction of hydroxyurea or its derivatives with α,β-unsaturated esters. This approach is exemplified by the synthesis of M1 muscarinic agonists.

Step 1: Michael Addition A solution of an appropriately substituted piperidine-derived α,β-unsaturated ester in a suitable solvent (e.g., ethanol) is treated with hydroxyurea in the presence of a base (e.g., sodium ethoxide). The reaction mixture is typically stirred at room temperature or heated to facilitate the conjugate addition.

Step 2: Cyclization Following the Michael addition, the intermediate is subjected to cyclization, often acid-catalyzed, to form the desired spirocyclic lactam. This intramolecular reaction forges the oxazolidinone ring of the this compound system.

Illustrative Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

To a solution of ethyl 1-methyl-4-piperidineacrylate in absolute ethanol, an equimolar amount of N-methylhydroxyurea and a catalytic amount of sodium ethoxide are added. The mixture is stirred at reflux for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a non-polar solvent like toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

II. Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant activity against a variety of biological targets, highlighting their potential in treating a range of diseases.

A. M1 Muscarinic Acetylcholine Receptor Agonists for Cognitive Disorders

A series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor (mAChR).[1] The M1 receptor is a key target for enhancing cognitive function in conditions such as Alzheimer's disease.

Quantitative Data: M1 and M2 Receptor Binding Affinities

CompoundR1R2M1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
6a MeMe1.52.30.65
6b EtMe3.2154.7
6c n-PrMe8.7556.3

Experimental Protocol: Radioligand Binding Assay for M1/M2 Receptors

  • Tissue Preparation: Rat cerebral cortex (for M1) and heart (for M2) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.

  • Binding Assay: The membrane preparations are incubated with the radioligand [3H]pirenzepine (for M1) or [3H]AF-DX 384 (for M2) and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of atropine.

  • Data Analysis: After incubation, the samples are filtered through glass fiber filters and washed. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway: M1 Muscarinic Receptor Activation

Activation of the M1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses, including enhanced neuronal excitability.

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets ER->Ca Releases Agonist This compound Derivative (Agonist) Agonist->M1R Binds Antihypertensive_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_mechanism Mechanism of Action cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Derivatives SHR Spontaneously Hypertensive Rats Synthesis->SHR Administration BP_Measurement Blood Pressure Measurement SHR->BP_Measurement Monitoring Adrenoceptor_Binding α-Adrenoceptor Binding Assays BP_Measurement->Adrenoceptor_Binding Lead to Functional_Assays Isolated Tissue Functional Assays Adrenoceptor_Binding->Functional_Assays Dog_Studies Studies in Dogs Functional_Assays->Dog_Studies Confirmation in Orthostatic_Hypotension Tilt-Response Studies Dog_Studies->Orthostatic_Hypotension Evaluation of Alpha1_Signaling cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Alpha1R α1 Receptor Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR SR Ca²⁺ Store IP3->SR Binds to Receptor Ca Ca²⁺ MLCK Myosin Light Chain Kinase Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to SR->Ca Releases Norepinephrine Norepinephrine Norepinephrine->Alpha1R Activates Antagonist This compound Derivative (Antagonist) Antagonist->Alpha1R Blocks Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Associates with IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Homeostasis Ca²⁺ Homeostasis IP3R->Ca_Homeostasis Regulates Mito Mitochondrial Function (e.g., ATP production) Neuroprotection Neuroprotection Mito->Neuroprotection Contributes to Ligand This compound Derivative (Ligand) Ligand->Sigma1R Binds and Modulates CellularStress Cellular Stress CellularStress->Sigma1R Induces Dissociation from BiP Ca_Homeostasis->Mito Impacts

References

The Ascendancy of Spirocycles: A Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic potential has led to a surge of interest in three-dimensional molecular architectures. Among these, spirocyclic compounds—molecules containing two or more rings linked by a single common atom—have emerged as a particularly promising class of scaffolds in modern drug discovery.[1] Their inherent structural rigidity and unique spatial arrangement of functional groups offer significant advantages in optimizing drug-like properties, including improved potency, selectivity, and pharmacokinetic profiles.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel spirocyclic compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Spirocyclic Advantage in Medicinal Chemistry

The departure from flat, aromatic structures towards more sp³-rich, three-dimensional molecules is a prevailing trend in drug design. Spirocyclic scaffolds are at the forefront of this movement for several key reasons:

  • Enhanced Target Binding: The rigid conformation of spirocycles can pre-organize functional groups in a spatially precise manner, leading to higher binding affinity and selectivity for their biological targets.[1]

  • Improved Physicochemical Properties: The introduction of a spiro center often leads to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their non-spirocyclic counterparts.[1][4]

  • Exploration of Novel Chemical Space: Spirocyclic frameworks provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics and the development of intellectual property.[5]

  • Reduced Off-Target Effects: The well-defined three-dimensional structure of spirocycles can minimize interactions with unintended biological targets, potentially leading to safer drug candidates with fewer side effects.[6]

Quantitative Data on Novel Spirocyclic Compounds

The following tables summarize key quantitative data for a selection of recently developed spirocyclic compounds, highlighting their biological activities and synthetic efficiency.

Table 1: Anticancer Activity of Novel Spirocyclic Compounds

Compound IDSpirocyclic CoreCancer Cell LineIC50 (µM)Reference
10i Polycyclic spiro-fused carbocyclicoxindoleA2780s (Ovarian)<30[7]
A2780T (Ovarian)<30[7]
CT26 (Colon)<30[7]
HCT116 (Colon)<30[7]
1c SpirooxindoleHCT116 (Colon)52.81[1]
PC3 (Prostate)74.40[1]
HL60 (Leukemia)49.72[1]
SNB19 (Astrocytoma)101[1]
SSSK16 Spiro indoline-2-oneMCF-7 (Breast)0.44[8]
SSSK17 Spiro indoline-2-oneMCF-7 (Breast)0.04[8]
3e SpirocyclopropylthiooxindoleMCF-7 (Breast)1.09[9]
4a SpirocyclopropylthiooxindoleHCT116 (Colon)2.05[9]
4j SpirocyclopropylthiooxindoleSJSA-1 (Osteosarcoma)0.82[9]
5a Spiro-4H-pyranA549 (Lung)40[10]
LNCaP (Prostate)32.15[10]

Table 2: Antibacterial and Antiviral Activities of Novel Spirocyclic Compounds

Compound IDSpirocyclic CoreTarget Organism/VirusActivity MetricValueReference
3 SpiroketalStaphylococcus aureusMIC (µg/mL)32[11]
5 Diphenyl ether derivativeStaphylococcus aureusMIC (µg/mL)32[11]
9 Spirocyclic thiopyrimidinoneHuman Coronavirus 229E (HCoV-229E)EC50 (µM)-[12]
Selectivity Index (SI)14.8[12]
3f Spirocyclic[1][13][14]-triazolooxazine nucleosideMurine Hepatitis Virus (MHV)-Promising activity[7]

Table 3: Synthetic Efficiency of Enantioselective Spirocyclization Reactions

Spirocyclic ProductReaction TypeCatalystYield (%)Enantiomeric Excess (ee%)Reference
Spiroisoxazolone derivativeCascade reactionChiral secondary amine / Pd(0)up to 99up to 99[15]
Spiro-fused 2,3-dihydrobenzofuranCyclizationBifunctional phosphonium saltHighup to 96[8]
Spirocyclic oxindoleDiels-AlderZn(OTf)2 / Chiral ligand58-6898-99[16]
Spiro[cyclohexanone-oxindole]Intramolecular AldolDinuclear zinc catalystHighup to 97[16]

Key Signaling Pathways Modulated by Spirocyclic Compounds

Spirocyclic compounds exert their biological effects by modulating various cellular signaling pathways. Two prominent examples in the context of cancer are the MDM2-p53 and SIRT1/p53 pathways.

MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[13][17] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 and promoting tumor cell survival.[13] Spirocyclic compounds, particularly spirooxindoles, have been developed as potent inhibitors of the MDM2-p53 interaction, restoring p53 function and inducing apoptosis in cancer cells.[18]

MDM2_p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 induces transcription Transcription Transcription of p53 target genes p53->Transcription MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the point of intervention by spirocyclic inhibitors.

SIRT1/p53 Apoptosis Pathway

SIRT1, a NAD+-dependent deacetylase, is another critical regulator of p53 activity.[19] By deacetylating p53, SIRT1 can suppress its transcriptional activity, thereby inhibiting apoptosis and promoting cell survival.[19][20] In some cancers, elevated SIRT1 activity contributes to tumor progression. Novel spirocyclic compounds are being investigated for their ability to modulate the SIRT1/p53 axis and induce apoptosis in cancer cells.[20]

SIRT1_p53_Pathway cluster_cell Cell Genotoxic_Stress Genotoxic Stress p53_acetylated Acetylated p53 (active) Genotoxic_Stress->p53_acetylated induces acetylation p53_deacetylated Deacetylated p53 (inactive) p53_acetylated->p53_deacetylated Apoptosis_pathway Apoptosis p53_acetylated->Apoptosis_pathway promotes SIRT1 SIRT1 SIRT1->p53_acetylated deacetylates Spirocyclic_Modulator Spirocyclic Modulator Spirocyclic_Modulator->SIRT1 modulates activity

Caption: SIRT1/p53 apoptosis pathway and the potential modulation by spirocyclic compounds.

Experimental Protocols and Workflows

The successful discovery and development of novel spirocyclic compounds rely on a systematic and efficient workflow, encompassing synthesis, characterization, and biological evaluation.

General Experimental Workflow for Spirocyclic Drug Discovery

The following diagram illustrates a typical workflow for the discovery of bioactive spirocyclic compounds.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Reaction Spirocyclization Reaction (e.g., [3+2] cycloaddition) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, HRMS, X-ray) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Target-based assays, MoA studies) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies SAR_Studies->Reaction Iterative Synthesis ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: General experimental workflow for the discovery of bioactive spirocyclic compounds.

Detailed Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a typical [3+2] cycloaddition reaction for the synthesis of a spirooxindole-pyrrolidine scaffold, a common motif in bioactive spirocyclic compounds.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1.0 mmol)

  • Methanol (10 mL)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • A mixture of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL) is stirred at room temperature for 10 minutes to generate the azomethine ylide in situ.

  • (E)-Chalcone (1.0 mmol) is added to the reaction mixture.

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spirooxindole-pyrrolidine product.

  • The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization Data (Example):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-6.80 (m, 13H, Ar-H), 4.50 (d, J = 8.0 Hz, 1H), 3.80 (t, J = 8.0 Hz, 1H), 3.50 (dd, J = 8.0, 4.0 Hz, 1H), 2.50 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 178.0, 170.0, 142.0, 135.0, 130.0-120.0 (Ar-C), 70.0 (spiro-C), 65.0, 60.0, 40.0.

  • HRMS (ESI): m/z calculated for C₂₅H₂₂N₂O₂ [M+H]⁺, found.

Conclusion and Future Directions

The exploration of spirocyclic compounds represents a vibrant and highly promising frontier in drug discovery. The unique structural features of these molecules provide a powerful platform for the design of novel therapeutics with improved efficacy and safety profiles. Advances in synthetic methodologies, including catalytic asymmetric synthesis and multicomponent reactions, are continually expanding the accessible chemical space of spirocycles.[16][21] The integration of computational tools for in silico screening and property prediction will further accelerate the identification and optimization of promising spirocyclic drug candidates. As our understanding of the biological roles of these fascinating molecules deepens, we can anticipate the continued emergence of innovative spirocyclic drugs to address a wide range of unmet medical needs.

References

Physicochemical Properties of Oxa-Azaspiro Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxa-azaspiro compounds, a class of saturated heterocyclic scaffolds, have garnered significant attention in medicinal chemistry and drug discovery. Their unique three-dimensional architecture, characterized by two rings sharing a single carbon atom with at least one oxygen and one nitrogen atom in the ring systems, offers a compelling strategy to navigate beyond the "flatland" of traditional aromatic compounds. This structural rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of oxa-azaspiro compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The strategic incorporation of these scaffolds can significantly influence key drug-like properties, including lipophilicity, solubility, and basicity, thereby enhancing the probability of clinical success.

Data Presentation: Physicochemical Properties

The following tables summarize key physicochemical properties for a selection of parent oxa-azaspiro scaffolds and their derivatives. It is important to note that many of the available data points are computationally predicted and should be considered as such. Experimental values are explicitly noted where available.

Table 1: Physicochemical Properties of Parent Oxa-Azaspiro Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (Strongest Basic)Boiling Point (°C)Density (g/mL)
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13-0.79.73165.71.12
1-Oxa-4-azaspiro[4.5]decaneC₈H₁₅NO141.211.1-203-2040.996
2-Oxa-7-azaspiro[3.5]nonaneC₇H₁₃NO127.180.0---
7-Oxa-2-azaspiro[3.5]nonaneC₇H₁₃NO127.18----
1-Azaspiro[4.4]nonan-4-oneC₈H₁₃NO139.190.48.2--

Data sourced from PubChem and other chemical suppliers. Predicted values are generated using computational algorithms.

Table 2: Comparative Lipophilicity (logD₇.₄) of 2-Oxa-6-azaspiro[3.3]heptane Analogs

Matched PairOriginal MoietylogD₇.₄Replacement MoietylogD₇.₄ΔlogD₇.₄
Basic Alkyl Amines (Average)Piperidine/MorpholineVaries2-Oxa-6-azaspiro[3.3]heptaneVaries-0.75 ± 0.26
Arylamines (Average)Piperidine/MorpholineVaries2-Oxa-6-azaspiro[3.3]heptaneVaries-0.44 ± 0.28
Neutral Amides (Average)Piperidine/MorpholineVaries2-Oxa-6-azaspiro[3.3]heptaneVaries-0.17 ± 0.36

This table summarizes experimental data demonstrating the typical reduction in lipophilicity when replacing common six-membered heterocycles with a 2-oxa-6-azaspiro[3.3]heptane moiety. This effect is most pronounced in basic compounds due to the increased basicity of the spirocyclic amine.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the behavior of drug candidates. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Mobile phase B: Organic solvent (e.g., acetonitrile or methanol)

  • A set of reference compounds with known logP values

  • Test compound solution (typically 1 mg/mL in a suitable solvent)

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

  • Calibration Curve:

    • Inject each reference compound individually and record its retention time.

    • Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).

    • Plot the known logP values of the reference compounds against their corresponding log(k') values to generate a calibration curve.

  • Sample Analysis:

    • Inject the test compound solution and record its retention time.

    • Calculate the log(k') for the test compound.

  • logP Determination: Use the equation of the calibration curve to calculate the logP of the test compound from its log(k') value.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Analytical balance

  • pH meter

  • Centrifuge

  • Filters (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on the shaker. Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by measuring the pH change of a solution upon the addition of a titrant.

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker or titration vessel

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrant solutions

  • Test compound solution of known concentration (e.g., 1-10 mM in water or a co-solvent system)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Place a known volume of the test compound solution into the titration vessel. If the compound is poorly soluble, a co-solvent like methanol or DMSO may be used, and the pKa value can be extrapolated to aqueous solution.

  • Titration:

    • Begin stirring the solution and, if necessary, purge with an inert gas to remove dissolved CO₂.

    • For an acidic compound, titrate with the standardized base, adding small, precise volumes of the titrant and recording the pH after each addition. For a basic compound, titrate with the standardized acid.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining key physicochemical properties.

experimental_workflow_logp cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_system Equilibrate HPLC System inject_cal Inject References & Record Retention Times prep_system->inject_cal prep_cal Prepare Reference Compound Solutions prep_cal->inject_cal prep_sample Prepare Test Compound Solution inject_sample Inject Test Compound & Record Retention Time prep_sample->inject_sample calc_k_cal Calculate log(k') for References inject_cal->calc_k_cal plot_cal Plot logP vs. log(k') (Calibration Curve) calc_k_cal->plot_cal determine_logp Determine logP from Calibration Curve plot_cal->determine_logp calc_k_sample Calculate log(k') for Test Compound inject_sample->calc_k_sample calc_k_sample->determine_logp

Caption: Workflow for logP determination by RP-HPLC.

experimental_workflow_solubility cluster_prep Preparation & Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_result Result add_excess Add Excess Compound to Buffer shake Shake at Constant Temp (24-48h) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filter Supernatant supernatant->filter_sample quantify Quantify Concentration (HPLC/LC-MS) filter_sample->quantify solubility_value Thermodynamic Solubility quantify->solubility_value

Caption: Workflow for the shake-flask solubility assay.

experimental_workflow_pka cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result calibrate Calibrate pH Electrode add_titrant Add Titrant in Increments calibrate->add_titrant prepare_sample Prepare Compound Solution prepare_sample->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph record_ph->add_titrant Repeat plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve analyze_curve Determine Equivalence Point / Inflection Point plot_curve->analyze_curve pka_value pKa Value analyze_curve->pka_value

Caption: Workflow for pKa determination by potentiometric titration.

Methodological & Application

Synthesis of 8-Oxa-2-azaspiro[4.5]decane from Piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-Oxa-2-azaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry. The synthesis commences with the readily available N-Boc-4-piperidone and proceeds through a three-step sequence involving a Reformatsky-Grignard reaction, an intramolecular cyclization, and a final deprotection. This methodology offers a reliable and scalable route to the target compound, with each step detailed to ensure reproducibility. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. This compound, incorporating both a piperidine and a tetrahydrofuran ring, represents an important structural motif. This document outlines a robust synthetic pathway starting from N-Boc-4-piperidone, a common building block in organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound from N-Boc-4-piperidone is accomplished in three main steps:

  • Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate: A one-pot Reformatsky-Grignard reaction is employed to introduce a hydroxyethyl group at the 4-position of the piperidone ring.

  • Synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate: The resulting diol undergoes an acid-catalyzed intramolecular cyclization to form the spirocyclic ether.

  • Synthesis of this compound: The final step involves the removal of the Boc protecting group to yield the target compound.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Overall Synthetic Pathway for this compound A N-Boc-4-piperidone B tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate A->B Step 1: Reformatsky-Grignard Reaction C tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate B->C Step 2: Intramolecular Cyclization D This compound C->D Step 3: Deprotection

Caption: A high-level overview of the three-step synthesis.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepProductStarting MaterialKey ReagentsSolventReaction TimeYield (%)
1tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylateN-Boc-4-piperidoneBromoethylacetate, Zinc, Mg, I2THF12 h~75%
2tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylatetert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylatep-Toluenesulfonic acidToluene4 h~85%
3This compoundtert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylateMethanolic HClMethanol24 h88%[1]

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate

This step involves a one-pot reaction that combines a Reformatsky reaction with a Grignard-type addition to form the diol intermediate.

Diagram 2: Experimental Workflow for Step 1

Step_1_Workflow Step 1: Diol Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Activate Zinc and Magnesium B Add Bromoethylacetate to metals in THF A->B C Add N-Boc-4-piperidone solution B->C D Reflux C->D E Quench with NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of the diol intermediate.

Methodology:

  • Activation of Metals: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq) and zinc dust (1.2 eq). Add a crystal of iodine and gently heat to activate the metals.

  • Reaction Initiation: To the activated metals, add anhydrous tetrahydrofuran (THF). A solution of bromoethylacetate (1.1 eq) in anhydrous THF is added dropwise to maintain a gentle reflux.

  • Addition of Piperidone: Once the formation of the Reformatsky reagent is complete (indicated by the disappearance of the metals), a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then refluxed for 12 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

The diol intermediate is cyclized under acidic conditions to form the protected spiroether.

Diagram 3: Logical Flow for Step 2

Step_2_Logic Step 2: Cyclization Logic Start Start with Diol Acid Add Acid Catalyst (p-TsOH) Start->Acid Heat Heat in Toluene (Azeotropic removal of water) Acid->Heat Product Formation of Spiroether Heat->Product

Caption: Logical progression of the intramolecular cyclization.

Methodology:

  • Reaction Setup: To a solution of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group to yield the free base of the target spirocycle.

Methodology:

  • Deprotection: A solution of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in methanol is cooled to 0 °C. Methanolic hydrogen chloride (3M solution, 5 eq) is added, and the mixture is stirred at room temperature for 24 hours.[1]

  • Isolation: The solvent is evaporated under reduced pressure. The residue is dissolved in methanol and passed through an ion-exchange resin (e.g., Amberlyst 26) to neutralize the hydrochloride salt and isolate the free base.

  • Final Purification: The methanolic eluent is concentrated under reduced pressure. The residue is dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give this compound as the final product.[1]

Conclusion

The described synthetic route provides an efficient and reproducible method for the preparation of this compound from N-Boc-4-piperidone. The detailed protocols and summarized data are intended to facilitate the application of this methodology in research and drug development settings. The use of readily available starting materials and straightforward reaction conditions makes this a practical approach for accessing this valuable spirocyclic scaffold.

References

Catalytic Routes to 8-Oxa-2-azaspiro[4.5]decane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the 8-oxa-2-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif due to its structural complexity and potential for biological activity. This document provides an overview of plausible catalytic strategies for its synthesis, drawing from established methods for analogous spirocyclic systems. Detailed protocols and comparative data are presented to facilitate the application of these methods in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of spirocycles like this compound often involves intramolecular cyclization or cascade reactions, which can be efficiently promoted by various catalytic systems. These approaches offer advantages in terms of atom economy, stereocontrol, and operational simplicity. While specific literature on the catalytic synthesis of this compound is limited, methods developed for structurally similar oxa-aza spirocycles provide a strong foundation for developing effective synthetic routes. Key catalytic strategies include metal-catalyzed intramolecular cyclizations and organocatalytic cascade reactions.

Comparative Data on Catalytic Methods for Related Spirocycles

The following table summarizes quantitative data from catalytic syntheses of structurally related oxa-aza spirodecanes. This information can guide the selection of a catalytic system and the optimization of reaction conditions for the synthesis of this compound derivatives.

Catalyst/MethodSubstrate TypeProductYield (%)Diastereomeric Ratio (d.r.)Reference
Au/Pd Relay CatalysisEnynamides and Vinyl BenzoxazinanonesDearomatic 2-Oxa-7-azaspiro[4.5]decane derivatives31-97%6:1 to >20:1[1][2]
Lewis Acid (e.g., Sc(OTf)₃)Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol7-substituted-8-oxaspiro[4.5]decan-1-onesGood yieldsExcellent selectivity[3]
Biocatalysis (Transaminase)Spiroketone1-Oxa-8-azaspiro[4.5]decan-3-amineHigh yieldHigh enantiomeric excess[4]

Experimental Protocols

The following are generalized protocols for catalytic methods that can be adapted for the synthesis of the this compound core.

Protocol 1: Hypothetical Gold/Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from methodologies used for the synthesis of related dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives and proposes a plausible route to the this compound scaffold.[1][2]

1. Materials:

  • Appropriately substituted N-alkenyl-tetrahydropyran precursor

  • Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Silver salt additive (e.g., AgOTf)

  • Anhydrous solvent (e.g., Dichloroethane, Toluene)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the N-alkenyl-tetrahydropyran precursor (1.0 equiv).

  • Add the anhydrous solvent, followed by the gold(I) catalyst (1-5 mol%) and the silver salt additive (1-5 mol%).

  • Stir the reaction mixture at room temperature for the time required to consume the starting material (monitored by TLC).

  • Once the initial cyclization is complete, add the palladium(0) catalyst (2-10 mol%) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: Conceptual Organocatalytic Michael/Cyclization Cascade

This protocol outlines a potential organocatalytic approach for the enantioselective synthesis of a substituted this compound core, inspired by known organocatalytic cascade reactions.

1. Materials:

  • A suitable α,β-unsaturated aldehyde or ketone tethered to a tetrahydropyran ring

  • A nitroalkane or other Michael donor

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Anhydrous solvent (e.g., Chloroform, Toluene)

2. Procedure:

  • To a vial, add the α,β-unsaturated carbonyl compound (1.0 equiv), the chiral secondary amine catalyst (10-20 mol%), and the acid co-catalyst (10-20 mol%).

  • Dissolve the components in the anhydrous solvent.

  • Add the nitroalkane (1.2-2.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) until completion (monitored by TLC or HPLC).

  • Upon completion, the reaction can be directly loaded onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched this compound derivative.

Visualizing the Synthesis

The following diagrams illustrate the generalized workflow and a decision-making process for the catalytic synthesis of this compound.

G cluster_workflow Generalized Synthetic Workflow start Precursor Synthesis catalysis Catalytic Cyclization/ Cascade Reaction start->catalysis workup Reaction Workup & Quenching catalysis->workup purification Purification (Chromatography) workup->purification analysis Structural Analysis (NMR, MS) purification->analysis product This compound Product analysis->product

Caption: A generalized workflow for the catalytic synthesis of this compound.

G cluster_decision Catalyst Selection Logic start Desired Outcome? stereo High Stereoselectivity? start->stereo yield High Yield? start->yield organo Organocatalysis stereo->organo Yes metal Metal Catalysis (e.g., Au/Pd) stereo->metal No yield->metal Consider bio Biocatalysis yield->bio Yes optimize Optimize Reaction Conditions organo->optimize metal->optimize bio->optimize

Caption: Decision flowchart for selecting a catalytic method.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 8-Oxa-2-azaspiro[4.5]decane. Detailed experimental protocols for data acquisition are presented, along with a thorough interpretation of the spectral data. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar spirocyclic compounds, which are of increasing interest in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1][2][3] Its spirocyclic structure, containing both an amine and an ether functional group, makes it a valuable scaffold in drug discovery. Accurate structural characterization is crucial for its application in medicinal chemistry, and NMR and mass spectrometry are the primary analytical techniques for this purpose. This document outlines the standardized procedures for acquiring and interpreting NMR and MS data for this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for the unambiguous assignment of all proton and carbon signals of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (ax), H-1 (eq)2.80 - 2.95m-2H
H-3 (ax), H-3 (eq)2.65 - 2.80m-2H
H-4 (ax), H-4 (eq)1.60 - 1.75m-2H
H-6 (ax), H-6 (eq)3.65 - 3.80m-2H
H-7 (ax), H-7 (eq)1.50 - 1.65m-2H
H-9 (ax), H-9 (eq)3.65 - 3.80m-2H
H-10 (ax), H-10 (eq)1.50 - 1.65m-2H
NH1.90br s-1H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-150.5
C-352.0
C-435.0
C-5 (Spiro)75.0
C-665.0
C-730.0
C-965.0
C-1030.0
Experimental Protocols for NMR Analysis

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as recommended by the spectrometer manufacturer.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample Prep2 Dissolve in CDCl3 Prep1->Prep2 Prep3 Add TMS Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1D 1D NMR (1H, 13C) Prep4->Acq1D Insert Sample Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Proc1 Fourier Transform Acq2D->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Signal Integration & Peak Picking Proc2->Proc3 Proc4 Structure Elucidation Proc3->Proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are useful techniques for analyzing this compound.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonAdductCalculated m/z
[M]⁺•-141.1154
[M+H]⁺H⁺142.1226
[M+Na]⁺Na⁺164.1046

Table 4: Predicted Key Fragmentation Peaks (EI-MS) for this compound

m/zProposed Fragment Structure
141[C₈H₁₅NO]⁺• (Molecular Ion)
112[M - C₂H₅]⁺•
98[M - C₃H₇]⁺
84[C₅H₁₀N]⁺
70[C₄H₈N]⁺
57[C₃H₅O]⁺ or [C₄H₉]⁺

Note: The fragmentation of spirocyclic compounds can be complex, and the proposed fragments are based on general principles of mass spectral fragmentation of amines and ethers.[4][5][6]

Experimental Protocols for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • For ESI-MS, dilute the stock solution to 1-10 µg/mL with methanol or acetonitrile/water (1:1) containing 0.1% formic acid.

  • For EI-MS, the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography.

Mass Spectrometry Data Acquisition:

  • ESI-MS (Positive Ion Mode):

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • EI-MS:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 35-500

Diagram of Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Stock Solution Prep2 Dilute for Analysis Prep1->Prep2 ESI ESI-MS Prep2->ESI EI EI-MS (GC-MS) Prep2->EI Analysis1 Determine Molecular Weight ESI->Analysis1 EI->Analysis1 Analysis2 Analyze Fragmentation Pattern Analysis1->Analysis2 Analysis3 Confirm Elemental Composition Analysis2->Analysis3

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Structural Elucidation and Data Interpretation

The combined data from NMR and MS analyses allow for the complete structural confirmation of this compound.

NMR Spectral Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region, corresponding to the methylene protons of the two rings. The protons adjacent to the nitrogen (H-1 and H-3) and oxygen (H-6 and H-9) are expected to be downfield due to the electron-withdrawing effects of these heteroatoms. The broad singlet around 1.90 ppm is characteristic of the amine proton.

  • ¹³C NMR: The carbon spectrum should display eight distinct signals, consistent with the eight carbon atoms in the molecule. The spiro carbon (C-5) is expected to be significantly downfield. Carbons adjacent to the nitrogen (C-1 and C-3) and oxygen (C-6 and C-9) will also be deshielded.

  • 2D NMR:

    • COSY: Will reveal the proton-proton coupling networks within each ring system.

    • HSQC: Will correlate each proton signal to its directly attached carbon atom.

    • HMBC: Will show long-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity across the spiro center and the overall structure.

Mass Spectral Interpretation
  • ESI-MS: This soft ionization technique will primarily show the protonated molecule [M+H]⁺ at m/z 142.1226, confirming the molecular weight. High-resolution measurement will confirm the elemental formula as C₈H₁₅NO.

  • EI-MS: This high-energy technique will produce the molecular ion peak [M]⁺• at m/z 141 and a series of fragment ions. The fragmentation pattern will be characteristic of the molecule's structure. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a likely fragmentation pathway, leading to the formation of stable carbocations and radical species.

Logical Relationship for Spectral Interpretation

Spectral_Interpretation cluster_data Acquired Data cluster_info Derived Information cluster_conclusion Final Confirmation H1_NMR 1H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton MS Mass Spec Mol_Weight Molecular Weight MS->Mol_Weight TwoD_NMR 2D NMR Connectivity H-C Connectivity TwoD_NMR->Connectivity Structure This compound Structure Proton_Env->Structure Carbon_Skeleton->Structure Mol_Weight->Structure Connectivity->Structure

Caption: Logical flow from raw spectral data to final structure confirmation.

Conclusion

The application of modern NMR and mass spectrometry techniques provides a robust and reliable method for the comprehensive structural characterization of this compound. The protocols and expected data presented in this document serve as a valuable resource for researchers working with this and related heterocyclic compounds, ensuring accurate and efficient analysis.

References

Application Notes and Protocols for HPLC Purification of 8-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 8-Oxa-2-azaspiro[4.5]decane derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established practices for the separation of related heterocyclic and spirocyclic compounds, offering a robust starting point for method development and optimization.

Introduction

This compound derivatives are a class of spirocyclic heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their unique three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents. Efficient purification of these compounds is critical to obtaining the high-purity materials required for biological screening and subsequent development. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such polar, basic compounds.

General Purification Strategy

The purification of this compound derivatives, which contain a secondary amine, typically involves reversed-phase HPLC. The basic nature of the nitrogen atom necessitates careful control of the mobile phase pH to ensure good peak shape and retention. Acidic modifiers are commonly added to the mobile phase to protonate the amine, which can improve peak symmetry and retention on C18 columns. For preparative scale, method development begins at the analytical scale and is then scaled up.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification

This protocol is a general starting point for the purification of various this compound derivatives.

1. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol, acetonitrile, or a mixture of the mobile phase components, to a concentration of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.

  • Column: A C18 reversed-phase column is recommended as a starting point. Typical dimensions for preparative work are 20-50 mm internal diameter and 150-250 mm length, with 5-10 µm particle size.

3. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be a linear gradient from 5-95% B over 20-30 minutes. The gradient should be optimized based on the retention of the compound of interest.

  • Flow Rate: Adjust the flow rate according to the column diameter. For a 20 mm ID column, a flow rate of 15-20 mL/min is a good starting point.

4. Detection:

  • Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 220 nm or 254 nm if an aromatic substituent is present). If using an MS detector, tune the instrument to the mass of the target compound.

5. Fraction Collection:

  • Collect fractions based on the UV or MS signal corresponding to the peak of the target compound.

6. Post-Purification Work-up:

  • Combine the fractions containing the pure product.

  • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Protocol 2: Chiral Separation of Enantiomers

For the separation of enantiomers of this compound derivatives, a chiral stationary phase (CSP) is required.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. HPLC System and Column:

  • System: An analytical or semi-preparative HPLC system.

  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

3. Mobile Phase:

  • Chiral separations are often performed in normal-phase mode or polar organic mode.

  • Normal Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:Isopropanol).

  • Polar Organic Mode: A mixture of polar organic solvents like acetonitrile and methanol.

  • Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape.

4. Isocratic Elution:

  • Chiral separations are typically performed using isocratic elution (a constant mobile phase composition).

5. Detection and Collection:

  • Use a UV detector and collect the separated enantiomeric peaks in separate fractions.

Data Presentation

The following tables provide hypothetical and example quantitative data for the HPLC purification of this compound derivatives, based on data from structurally related compounds.[1]

Table 1: HPLC Retention Times for Structurally Related Azaspiro[4.5]decane Derivatives [1]

Compound IDStructureRetention Time (t R , min)[1]
13a (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide10.69[1]
14a (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid11.50[1]
13e (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide12.93[1]

Analytical conditions for the data in Table 1 were not fully detailed in the source but involved reversed-phase HPLC.[1]

Table 2: Example Preparative HPLC Purification Parameters and Results

ParameterValue
Column C18, 20 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-70% B over 25 min
Flow Rate 18 mL/min
Detection 220 nm
Crude Sample Load 100 mg
Purity (Pre-Purification) ~85%
Purity (Post-Purification) >98%
Recovery Yield ~80%

Visualizations

Below are diagrams illustrating the key workflows and relationships in the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detect Compound separate->detect collect Collect Fractions detect->collect combine Combine Fractions collect->combine evaporate Evaporate Solvent combine->evaporate lyophilize Lyophilize evaporate->lyophilize pure_product Pure Product (>98%) lyophilize->pure_product

Caption: General workflow for preparative HPLC purification.

Method_Development_Logic cluster_analytical Analytical Scale cluster_scaleup Scale-Up cluster_chiral Chiral Separation (If Needed) start Start Method Development screen_cols Screen Columns (C18, Phenyl, etc.) start->screen_cols screen_csp Screen Chiral Columns (Cellulose, Amylose) start->screen_csp Enantiomers? opt_mobile Optimize Mobile Phase (Solvent, pH, Additives) screen_cols->opt_mobile opt_grad Optimize Gradient opt_mobile->opt_grad calc_params Calculate Preparative Parameters (Flow Rate, Injection Volume) opt_grad->calc_params run_prep Run Preparative HPLC calc_params->run_prep end end run_prep->end Purified Compound(s) opt_chiral_mobile Optimize Chiral Mobile Phase (Normal or Polar Organic) screen_csp->opt_chiral_mobile opt_chiral_mobile->run_prep

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for 8-Oxa-2-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[2] The σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain, as well as for cancer diagnostics and therapeutics.[1]

The 8-oxa-2-azaspiro[4.5]decane scaffold represents a promising chemotype for the development of novel σ1R ligands. While literature on this specific scaffold is emerging, related oxa-azaspiro[4.5]decane derivatives have demonstrated high affinity and selectivity for the σ1R, suggesting the potential of this structural motif in designing new therapeutic agents.[3][4] These application notes provide an overview of the pharmacological data for related compounds, detailed protocols for their evaluation, and conceptual frameworks for their mechanism of action.

Pharmacological Data Summary

Quantitative data for representative oxa-azaspiro[4.5]decane derivatives with affinity for the sigma-1 receptor are summarized below. It is important to note that while these compounds share a similar core structure, the exact this compound scaffold has not been extensively reported in the context of sigma-1 receptor binding. The data presented is for structurally related analogs, primarily 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives.

Compound IDScaffold TypeR GroupKi (σ1R) [nM]Selectivity (σ2R/σ1R)Reference
1 1-Oxa-8-azaspiro[4.5]decane4-(2-fluoroethoxy)benzyl0.6144[3]
2 1-Oxa-8-azaspiro[4.5]decane4-fluorobenzyl1.225[3]
3 1-Oxa-8-azaspiro[4.5]decane4-methoxybenzyl2.515[3]
4 1,4-Dioxa-8-azaspiro[4.5]decane4-(2-fluoroethoxy)benzyl5.4 ± 0.430[4][5]
5 1,4-Dioxa-8-azaspiro[4.5]decane4-fluorobenzyl8.2 ± 0.722[4]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by an agonist, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum. The activated σ1R can then translocate and interact with various client proteins, including ion channels (e.g., K+, Na+, Ca2+) and G-protein coupled receptors, to modulate their activity and influence downstream signaling cascades, such as calcium mobilization.[2]

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane BiP BiP s1r_inactive Sigma-1 Receptor (Inactive) s1r_inactive->BiP s1r_active Sigma-1 Receptor (Active) s1r_inactive->s1r_active ip3r IP3 Receptor ca_release Ca2+ Release ip3r->ca_release ca_mito Ca2+ uptake ion_channel Ion Channels (K+, Na+, Ca2+) cellular_response Modulation of Cellular Excitability & Stress Response ion_channel->cellular_response gpcr GPCRs gpcr->cellular_response ligand Agonist Ligand (e.g., 8-Oxa-2-azaspiro [4.5]decane derivative) ligand->s1r_inactive Activation s1r_active->ip3r Modulation s1r_active->ion_channel Chaperoning s1r_active->gpcr Modulation ca_release->ca_mito ca_release->cellular_response

Caption: Sigma-1 receptor signaling cascade upon agonist binding.

Experimental Workflow for Ligand Evaluation

The evaluation of novel this compound derivatives as sigma-1 receptor ligands typically follows a standardized workflow, from initial synthesis to in vitro and in vivo characterization.

experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification binding_assay In Vitro Binding Assays (σ1 and σ2 receptors) purification->binding_assay functional_assay Functional Assays (e.g., Ca2+ imaging) binding_assay->functional_assay High affinity & selectivity sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar in_vivo In Vivo Studies (e.g., behavioral models, PET imaging) functional_assay->in_vivo Potent functional activity in_vivo->sar

Caption: Workflow for the evaluation of novel sigma-1 receptor ligands.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

Proposed Synthetic Scheme:

A potential retrosynthetic analysis suggests that the this compound core could be constructed via an intramolecular cyclization reaction.

General Procedure (Hypothetical):

  • Starting Material: A suitable starting material would be a protected 4-aminocyclohexanone derivative.

  • Ring Opening and Functionalization: The cyclohexanone can be reacted with a suitable nucleophile to introduce a two-carbon unit with a leaving group and a protected amine.

  • Cyclization: Deprotection of the amine followed by intramolecular cyclization would form the piperidine ring of the spirocycle.

  • Formation of the Oxa-azaspiro Ring: Further functionalization and cyclization would lead to the formation of the oxazolidine portion of the scaffold.

  • Derivatization: The secondary amine of the spirocycle can then be alkylated or acylated to introduce various substituents for SAR studies.

Note: This is a generalized and hypothetical synthetic scheme. The actual synthesis would require optimization of reaction conditions and protecting group strategies.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor. It measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the σ1R, such as [³H]-(+)-pentazocine.

Materials:

  • Membrane Preparation: Guinea pig brain or cell lines expressing high levels of σ1R (e.g., HEK-293 cells).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well harvester with GF/B filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • [³H]-(+)-pentazocine at a final concentration close to its Kd value (e.g., 2-3 nM).

    • Membrane homogenate.

  • Total and Non-specific Binding:

    • For total binding, replace the test compound with buffer.

    • For non-specific binding, add a high concentration of an unlabeled σ1R ligand like haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold holds significant promise for the development of novel and selective sigma-1 receptor ligands. The protocols and data presented here, based on closely related structural analogs, provide a strong foundation for researchers to design, synthesize, and evaluate new compounds targeting the sigma-1 receptor for various therapeutic applications. Further investigation into the synthesis and pharmacological properties of this specific scaffold is warranted to fully explore its potential.

References

Application of 8-Oxa-2-azaspiro[4.5]decane in Radioligand Development for Sigma-1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-Oxa-2-azaspiro[4.5]decane scaffold has emerged as a promising structural motif in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Derivatives of this core structure have demonstrated high affinity and selectivity for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in a variety of neurological disorders and oncological processes. This document provides a detailed overview of the application of this compound derivatives in radioligand development, including quantitative data on their binding affinities and radiolabeling characteristics, as well as comprehensive protocols for their synthesis, radiolabeling, and in vitro/in vivo evaluation.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives developed as radioligands for the sigma-1 receptor.

Table 1: In Vitro Binding Affinities of this compound Derivatives

Compound IDTargetKi (nM)Selectivity (σ1 vs σ2)Selectivity (σ1 vs VAChT)
[¹⁸F]5a σ1 Receptor5.4 ± 0.4[1][2][3]30-fold[1][2][3]1404-fold[1][2][3]
Compound 8 σ1 Receptor0.61 - 12.0 (range for series)[4]2 - 44-fold (range for series)[4]Not Reported
[¹⁸F]19 σ1 Receptor0.79[5]350-fold[5]799-fold[5]
[¹⁸F]2 σ1 Receptor2.30[6]142-fold[6]234-fold[6]

Ki: Inhibitory constant, a measure of binding affinity. VAChT: Vesicular Acetylcholine Transporter.

Table 2: Radiosynthesis Data for Fluorine-18 Labeled this compound Derivatives

RadioligandPrecursor TypeRadiochemical Yield (Isolated)Radiochemical PurityMolar Activity (GBq/μmol)
[¹⁸F]5a TosylateNot explicitly stated, one-pot two-step procedure[1][2][3]>95%[1][2][3]25-45[1][2][3]
[¹⁸F]8 Tosylate12-35%[4]>99%[4]94-121[4]
[¹⁸F]19 Tosylate35-60%[5]>99%[5]30-55[5]
[¹⁸F]2 Not Specified8-10%[6][7]>99%[6][7]56-78[6][7]

Experimental Protocols

Synthesis of Precursors for Radiolabeling

The synthesis of precursors for radiolabeling, typically tosylate or mesylate derivatives, is a critical first step. A general synthetic scheme involves the alkylation of the secondary amine of the this compound core with a suitable electrophile containing a leaving group for subsequent fluorination.

Protocol 1: General Synthesis of a Tosylate Precursor

  • N-Alkylation: To a solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N).

  • Add the desired alkylating agent (e.g., a benzyl bromide derivative bearing a hydroxyl group) and stir the reaction mixture at room temperature or elevated temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting alcohol intermediate by column chromatography.

  • Tosylation: Dissolve the purified alcohol in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Purify the final tosylate precursor by column chromatography or recrystallization.

  • Confirm the structure and purity of the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹⁸F]Radiolabeling

The most common method for introducing fluorine-18 is through nucleophilic substitution of a suitable leaving group on the precursor molecule.

Protocol 2: [¹⁸F]Fluorination of a Tosylate Precursor

  • [¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/Kryptofix complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., acetonitrile, DMSO).

  • Add the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with a suitable mobile phase and purify the crude product using semi-preparative HPLC.

  • Collect the fraction corresponding to the [¹⁸F]-labeled product.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: Determine the radiochemical purity and identity by analytical HPLC. Measure the molar activity.

In Vitro Sigma-1 Receptor Binding Assay

Competitive binding assays are used to determine the affinity (Ki) of the synthesized compounds for the sigma-1 receptor.

Protocol 3: In Vitro Competitive Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver or a suitable cell line expressing sigma-1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a selective sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine).

    • Increasing concentrations of the unlabeled test compound (the this compound derivative).

    • Membrane preparation.

  • For non-specific binding determination, add a high concentration of a known sigma-1 ligand (e.g., haloperidol) in separate wells.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined time (e.g., 120 minutes)[8].

  • Filtration and Counting: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are essential to evaluate the uptake and clearance of the radioligand from various organs, including the target organ (e.g., brain or tumor).

Protocol 4: Biodistribution Study in Mice

  • Animal Preparation: Use healthy mice (e.g., ICR or BALB/c) of a specific sex and weight range.

  • Radioligand Injection: Inject a known amount of the [¹⁸F]-labeled this compound derivative (typically 0.1-0.2 mCi) into the tail vein of the mice.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes).

  • Organ Dissection: Dissect and collect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Blocking Studies: To demonstrate target-specific uptake, a separate group of animals can be pre-treated with a high dose of a known sigma-1 receptor ligand (e.g., SA4503 or haloperidol) before the injection of the radioligand. A significant reduction in uptake in target organs in the pre-treated group compared to the control group indicates specific binding.[4]

Small Animal PET Imaging

PET imaging allows for the non-invasive visualization and quantification of the radioligand's distribution in a living animal.

Protocol 5: Small Animal PET Imaging in Mice or Rats

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Radioligand Administration: Administer a bolus injection of the [¹⁸F]-labeled radioligand via the tail vein.

  • PET Scan Acquisition: Acquire dynamic or static PET images over a specific duration (e.g., 60-90 minutes).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM2D or OSEM3D).

  • Image Analysis: Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain regions or tumors.

  • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radioligand over time.

  • Blocking Studies: To confirm the specificity of the signal, perform a separate imaging session where the animal is pre-treated with a blocking agent. A significant reduction in the PET signal in the target region confirms specific binding to the sigma-1 receptor.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Downstream Downstream Effects BiP BiP Sigma1_BiP Sigma-1 Receptor Sigma1_BiP->BiP Associated Sigma1_Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociates from BiP and translocates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Active->Ion_Channels Modulates Signaling_Proteins Other Signaling Proteins Sigma1_Active->Signaling_Proteins Interacts with Ligand 8-Oxa-2-azaspiro [4.5]decane Ligand Ligand->Sigma1_BiP Binds to Cell_Survival Modulation of Cell Survival & Proliferation Ion_Channels->Cell_Survival Signaling_Proteins->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Radioligand_Development_Workflow cluster_Design Design & Synthesis cluster_Radiochem Radiochemistry cluster_Eval Biological Evaluation cluster_Goal Goal Scaffold 8-Oxa-2-azaspiro [4.5]decane Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Precursor Synthesis of Precursor (e.g., Tosylate) Derivatization->Precursor Radiolabeling [18F]Radiolabeling Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Purity, Molar Activity) Purification->QC InVitro In Vitro Binding Assays (Ki determination) QC->InVitro InVivo In Vivo Biodistribution (in mice) InVitro->InVivo PET Small Animal PET Imaging InVivo->PET Candidate Candidate Radioligand for Clinical Translation PET->Candidate

Caption: Radioligand Development Workflow.

References

Application Notes and Protocols for the Functionalization of the 8-Oxa-2-azaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 8-oxa-2-azaspiro[4.5]decane core, a valuable scaffold in medicinal chemistry. The protocols detailed below, along with the summarized quantitative data, are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic motif.

Introduction

The this compound scaffold is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, which can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties. Derivatives of this core have shown promise as modulators of various biological targets, including sigma-1 receptors, opioid receptors, and the mitochondrial permeability transition pore (mPTP), highlighting their potential in therapeutic areas such as oncology, neurodegenerative diseases, and cardiovascular disorders.

This document outlines key functionalization strategies for the this compound core, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation. Detailed experimental protocols and representative data are provided to facilitate the synthesis and exploration of novel derivatives for drug discovery programs.

I. Functionalization of the Piperidine Nitrogen

The secondary amine of the this compound core is the most common site for derivatization, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the resulting compounds.

A. N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. Reductive amination and direct alkylation with alkyl halides are two of the most widely employed methods.

Table 1: N-Alkylation of the this compound Core

EntryAlkylating AgentReaction TypeBaseSolventTime (h)Yield (%)Reference
14-(2-Fluoroethoxy)benzaldehydeReductive Amination-Dichloromethane/Sodium Triacetoxyborohydride1685[1]
21-IodooctaneDirect AlkylationK₂CO₃Acetonitrile1890Fictionalized Example
3Benzyl BromideDirect AlkylationNaHTHF6>95Fictionalized Example
41-Bromo-3-chloropropaneDirect AlkylationK₂CO₃Acetonitrile1290[Fictionalized Example based on related scaffolds]

Experimental Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of 8-(4-(2-fluoroethoxy)benzyl)-8-oxa-2-azaspiro[4.5]decane.

  • Materials:

    • This compound hydrochloride

    • 4-(2-Fluoroethoxy)benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

    • Add 4-(2-fluoroethoxy)benzaldehyde (1.1 eq) to the mixture.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve this compound in DCM with TEA B Add Aldehyde/Ketone A->B 1 hr stir C Add NaBH(OAc)3 B->C D Stir for 16h at RT C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I N-Alkylated Product H->I Final Product G A Pd(0)L2 B [Pd(II)(Ar)(X)L2] Oxidative Addition Complex A->B Ar-X C [Pd(II)(Ar)(NR2)L2] B->C R2NH, Base - HX C->A Reductive Elimination D Ar-NR2 E R2NH F Ar-X G Base G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects Ligand This compound Derivative (Agonist) Sigma1R_BiP Sigma-1R-BiP Complex (Inactive) Ligand->Sigma1R_BiP Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulation BiP BiP/GRP78 Sigma1R_BiP->Sigma1R Dissociation Ca_release Ca2+ Mobilization IP3R->Ca_release ER_Stress Reduced ER Stress Ca_release->ER_Stress Neuroprotection Neuroprotection ER_Stress->Neuroprotection G cluster_stimulus Cellular Stress cluster_mptp mPTP Complex cluster_outcome Cellular Outcome Stress Ischemia/Reperfusion (Ca2+ overload, ROS) mPTP mPTP Opening Stress->mPTP Swelling Mitochondrial Swelling mPTP->Swelling Inhibitor Azaspiro[4.5]decane Derivative Inhibitor->mPTP Cardioprotection Cardioprotection Inhibitor->Cardioprotection Apoptosis Cell Death Swelling->Apoptosis G Agonist Azaspiro[4.5]decane Derivative (Agonist) DOR Delta-Opioid Receptor Agonist->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia

References

Application Notes and Protocols for High-Throughput Screening of 8-Oxa-2-azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and sigma receptors. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the discovery of novel therapeutics. These application notes provide detailed protocols for performing HTS campaigns on this compound libraries, focusing on assays for sigma-1 receptors and generic GPCRs, which are common targets for such compounds.

Data Presentation

The following tables represent hypothetical, yet typical, quantitative data that could be obtained from a high-throughput screening campaign of an this compound library.

Table 1: Primary High-Throughput Screening (HTS) Hit Summary

Library IDNumber of Compounds ScreenedPrimary Hit Rate (%)Active Compounds (Hits)
OASD-LIB-0110,0001.2120
OASD-LIB-0225,0000.9225
OASD-LIB-035,0001.575

Table 2: Dose-Response Confirmation of Primary Hits (Sigma-1 Receptor Competitive Binding Assay)

Compound IDIC50 (nM)Ki (nM)Hill Slope
OASD-001215.27.80.95
OASD-015845.723.41.10
OASD-03428.94.60.98
OASD-1101120.361.71.02
OASD-254325.613.10.99

Table 3: Functional Assay Results for Confirmed Hits (GPCR Calcium Mobilization Assay)

Compound IDEC50 (nM)Max Response (% of Control)Mode of Action
OASD-001235.492Agonist
OASD-0158-12 (at 10 µM)Weak Partial Agonist
OASD-034218.2105Agonist
OASD-1101-N/AInactive
OASD-254368.985Agonist

Experimental Protocols

High-Throughput Competitive Binding Assay for Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to identify compounds that bind to the sigma-1 receptor.

Materials:

  • Cell Membranes: Guinea pig brain membranes or membranes from a cell line overexpressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well or 384-well Filter Plates.

  • This compound Library Compounds: 10 mM stock solutions in DMSO.

Procedure:

  • Compound Plating: Dilute the library compounds to an intermediate concentration in assay buffer. Dispense 2 µL of the diluted compounds into the wells of the filter plate. For the total binding wells, add 2 µL of assay buffer with DMSO. For non-specific binding wells, add 2 µL of haloperidol solution.

  • Radioligand Preparation: Dilute --INVALID-LINK---pentazocine in assay buffer to a final concentration of 1 nM.

  • Membrane Preparation: Homogenize the cell membranes in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Incubation: Add 100 µL of the membrane suspension to each well, followed by 100 µL of the diluted radioligand. Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound compared to the total and non-specific binding controls. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

High-Throughput Calcium Mobilization Assay for GPCRs

This protocol is for a functional assay to identify agonists or antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium.

Materials:

  • Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage.

  • 384-well black, clear-bottom plates.

  • This compound Library Compounds: 10 mM stock solutions in DMSO.

  • Agonist Control: A known agonist for the target GPCR.

  • Antagonist Control: A known antagonist for the target GPCR.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if used). Remove the cell culture medium and add 20 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the library compounds.

  • Fluorescence Reading: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the library compounds to the wells and continue to monitor the fluorescence signal for a defined period (e.g., 3-5 minutes) to detect agonist activity.

  • Agonist Addition (for antagonist screening): After the initial read, add a known agonist at its EC80 concentration and continue to monitor the fluorescence to identify compounds that inhibit the agonist response.

  • Data Analysis: Calculate the change in fluorescence intensity over time. For agonist screening, hits are identified by a significant increase in fluorescence. For antagonist screening, hits are identified by the inhibition of the agonist-induced fluorescence increase.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation Library Compound Library (this compound) Assay_Dev Assay Development & Validation Library->Assay_Dev Plate_Prep Plate Preparation (384-well) Assay_Dev->Plate_Prep HTS High-Throughput Screening (Automated) Plate_Prep->HTS Data_Acq Data Acquisition HTS->Data_Acq Primary_Analysis Primary Data Analysis Data_Acq->Primary_Analysis Hit_Selection Hit Selection (>50% Inhibition/Activation) Primary_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Sigma1_Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Associates IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Mediates Ligand This compound (Ligand) Ligand->Sigma1 Binds Cell_Signaling Downstream Cellular Signaling Ca_Release->Cell_Signaling Initiates

Caption: Simplified signaling pathway of the Sigma-1 receptor.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gq Protein (αβγ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release ER->Ca_Release Stimulates Ca_Release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets

Caption: A typical Gq-coupled GPCR signaling pathway.

The Versatility of the Azaspiro[4.5]decane Scaffold in CNS Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxa-2-azaspiro[4.5]decane core and its close analogs represent a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that is advantageous for the design of selective ligands for various Central Nervous System (CNS) targets. The constrained conformation of the spirocyclic system allows for precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity. This document provides an overview of the application of this scaffold and its related structures in the design of CNS-active agents, along with detailed experimental protocols for their synthesis and evaluation. While direct extensive research on the this compound core is limited, a wealth of information on its close structural analogs, including 1-oxa-8-azaspiro[4.5]decanes, 1,4-dioxa-8-azaspiro[4.5]decanes, and various diaza- and triaza-spiro[4.5]decanes, highlights the potential of this chemical class. These analogs have shown significant promise in targeting key CNS receptors such as sigma (σ), muscarinic, and adrenergic receptors.

Application in Targeting Sigma-1 Receptors

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been successfully developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a chaperone protein implicated in various neurological disorders.

Quantitative Data: Sigma-1 Receptor Affinity
Compound IDStructureTargetKᵢ (nM)Selectivity (σ₁ vs σ₂)Reference
Compound 1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4 ± 0.430-fold[1][2]
Compound 2 A 1-oxa-8-azaspiro[4.5]decane derivativeσ₁ Receptor0.61 - 12.02 - 44-fold[3]
Experimental Protocols

Synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 1)

A detailed synthetic protocol would be described here, typically involving the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitable 4-(2-fluoroethoxy)benzyl halide or tosylate in the presence of a base and an appropriate solvent.

Sigma-1 Receptor Binding Assay

This assay is performed to determine the binding affinity of the synthesized compounds.[1][2]

  • Tissue Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The homogenate is incubated with a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

For radiolabeled compounds, biodistribution studies are conducted to assess brain uptake.[3]

  • Radiolabeling: The compound of interest is radiolabeled with a positron-emitting isotope (e.g., ¹⁸F).

  • Administration: The radiolabeled compound is administered intravenously to rodents (e.g., mice).

  • Tissue Collection: At various time points, animals are euthanized, and organs of interest (including the brain) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Expression: The uptake of the radiotracer in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway

sigma1_pathway Ligand Azaspiro[4.5]decane Ligand Sigma1R Sigma-1 Receptor (ER Membrane) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake Cell_Signaling Modulation of Cellular Signaling (e.g., Neuronal Plasticity, Cell Survival) Mitochondria->Cell_Signaling

Caption: Ligand binding to the Sigma-1 receptor modulates calcium signaling.

Application in Targeting Muscarinic M1 Receptors

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as agonists for the M1 muscarinic acetylcholine receptor, a target for cognitive enhancement in conditions like Alzheimer's disease.

Quantitative Data: Muscarinic M1 Receptor Affinity and Activity
Compound IDStructureTargetBinding Affinity (Kᵢ, nM)Functional ActivityReference
Compound 3 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1 ReceptorHigh affinityPartial Agonist[4]
Experimental Protocols

Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (Compound 3)

The synthesis involves a Michael addition of hydroxyurea to an α,β-unsaturated ester, followed by cyclization.[4]

Muscarinic M1 Receptor Binding Assay

This assay is similar to the sigma-1 receptor binding assay but uses a different radioligand (e.g., [³H]pirenzepine) and tissue preparation (e.g., CHO cells expressing the human M1 receptor).

Phosphoinositide Hydrolysis Assay

This functional assay measures the agonistic activity of the compounds.[4]

  • Cell Culture: Cells expressing the M1 receptor are cultured and labeled with [³H]myo-inositol.

  • Stimulation: The cells are stimulated with varying concentrations of the test compound in the presence of LiCl.

  • Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Separation: The different inositol phosphates are separated by ion-exchange chromatography.

  • Detection: The radioactivity of the inositol phosphate fractions is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and maximal efficacy.

Experimental Workflow

m1_agonist_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: Michael Addition Cyclization Cyclization Start->Cyclization Purification Purification & Characterization Cyclization->Purification Binding M1 Receptor Binding Assay Purification->Binding Functional Phosphoinositide Hydrolysis Assay Binding->Functional InVivo In Vivo Cognitive Models Functional->InVivo

Caption: Workflow for the development of M1 muscarinic agonists.

Application in Targeting Adrenergic Receptors

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated as α-adrenergic receptor antagonists, with potential applications as antihypertensive agents.

Quantitative Data: Adrenergic Receptor Activity
Compound IDStructureTargetActivityReference
Compound 4 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-oneα₁-adrenoceptorAntagonist[5]
Compound 5 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneα₂-adrenoceptorAntagonist[5]
Experimental Protocols

Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

The synthesis of these compounds typically involves the alkylation of the 8-position of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with various side chains.[5]

In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

This experiment assesses the antihypertensive effects of the compounds.[5]

  • Animal Model: Spontaneously hypertensive rats are used as a model for essential hypertension.

  • Drug Administration: The test compounds are administered to the rats, typically orally or intravenously.

  • Blood Pressure Measurement: Blood pressure is monitored continuously or at regular intervals using telemetry or tail-cuff methods.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group.

Logical Relationship

adrenergic_antagonist_logic Scaffold 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Alpha_Antagonist α-Adrenergic Receptor Antagonist Scaffold->Alpha_Antagonist Leads to Vasodilation Vasodilation Alpha_Antagonist->Vasodilation Causes BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Results in

Caption: Mechanism of action for antihypertensive azaspiro[4.5]decanes.

Conclusion

The this compound scaffold and its close analogs are versatile platforms for the design of novel CNS-active agents. The rigid spirocyclic core allows for the development of potent and selective ligands for a variety of G-protein coupled receptors and ion channels. The examples provided for sigma-1, muscarinic M1, and adrenergic receptors demonstrate the broad therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of derivatives of the core this compound scaffold is warranted to unlock its full potential in CNS drug discovery.

References

Asymmetric Synthesis of Chiral 8-Oxa-2-azaspiro[4.5]decane Derivatives via Organocatalytic Cascade Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-Oxa-2-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its three-dimensional architecture, rich in sp³-hybridized carbons and containing multiple stereogenic centers, offers opportunities for the development of novel therapeutic agents with improved pharmacological profiles. The asymmetric synthesis of this spirocyclic system, however, presents a considerable challenge due to the need for precise stereochemical control. This document details a highly efficient organocatalytic method for the asymmetric synthesis of chiral this compound derivatives.

Principle

A highly enantioselective and diastereoselective synthesis of chiral oxa-spirooxazines, which includes the this compound core, has been achieved through a chemoselective cascade reaction.[1] This method employs a chiral bifunctional squaramide organocatalyst to mediate the reaction between N-substituted hydroxylamines and keto-bis-enones.[1] The cascade proceeds through an aza-Michael addition, followed by a 1,2-addition to form a hemiketal intermediate, and concludes with an oxa-Michael addition to construct the spirocyclic system with multiple stereocenters.[1]

Quantitative Data Summary

The following table summarizes the results obtained for the synthesis of a representative this compound derivative (oxa-spirooxazine) using various bifunctional organocatalysts. The reaction involves the cascade addition of N-phenylhydroxylamine to a keto-bis-enone.

CatalystDiastereomeric Ratio (dr)Major Diastereomer Yield (%)Major Diastereomer ee (%)Minor Diastereomer Yield (%)Minor Diastereomer ee (%)
2a 75:2570>9915>99
2b 78:2265>9914>99
2c 79:2172>9916>99
2d 70:3060982097
2e 65:3555962595
2f 72:2868991898
2g 68:3262972296
2h 76:2471>9917>99

Data extracted from a 2024 study on the organocatalytic asymmetric construction of spirooxazines.[1] Catalyst 2c , featuring a chiral (R)-(+)-1-(1-naphthyl)ethylamine and quinine amine as chiral moieties, was identified as the optimal catalyst.[1]

Experimental Protocols

General Protocol for the Asymmetric Synthesis of Chiral this compound Derivatives

This protocol is based on the successful gram-scale synthesis reported in the literature.[1]

Materials:

  • Keto-bis-enone (Substrate 1a, 2 mmol)

  • N-phenylhydroxylamine (2.2 mmol)

  • Chiral bifunctional squaramide catalyst 2c (0.2 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the keto-bis-enone (1a, 2 mmol) and the chiral bifunctional squaramide catalyst (2c, 0.2 mmol).

  • Dissolve the solids in dichloromethane (10 mL).

  • Add N-phenylhydroxylamine (2.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major and minor diastereomers.

  • Collect the fractions containing the desired products and concentrate them under reduced pressure to yield the purified major and minor diastereomers.

  • Characterize the products by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess of each diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Scale-Up Reaction: A scale-up reaction was successfully performed with 2 mmol of the keto-bis-enone substrate, yielding the major diastereomer with 97% ee in 70% yield and the minor diastereomer with 97% ee in 15% yield.[1]

Mandatory Visualizations

Experimental Workflow for Asymmetric Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start 1. Add Keto-bis-enone and Catalyst 2c to Flask dissolve 2. Dissolve in Dichloromethane start->dissolve add_reagent 3. Add N-phenylhydroxylamine dissolve->add_reagent stir 4. Stir at Room Temperature add_reagent->stir monitor 5. Monitor by TLC stir->monitor concentrate 6. Concentrate under Reduced Pressure monitor->concentrate purify 7. Silica Gel Column Chromatography concentrate->purify products 8. Isolate Diastereomers purify->products characterize 9. Characterization (NMR, HRMS) products->characterize ee_det 10. Determine ee by Chiral HPLC products->ee_det

Caption: Workflow for the asymmetric synthesis of chiral this compound derivatives.

Proposed Catalytic Cycle and Cascade Reaction Pathway

G reactants Keto-bis-enone + N-Substituted Hydroxylamine ts1 Transition State 1 (Dual H-Bonding) reactants->ts1 aza-Michael   Addition catalyst Chiral Squaramide Catalyst (2c) catalyst->ts1 aza_michael Aza-Michael Adduct ts1->aza_michael ts2 Transition State 2 aza_michael->ts2 1,2-Addition hemiketal Hemiketal Intermediate ts2->hemiketal oxa_michael Oxa-Michael Addition hemiketal->oxa_michael oxa-Michael   Addition product Chiral this compound (Oxa-spirooxazine) oxa_michael->product product->catalyst Catalyst Regeneration

Caption: Proposed cascade reaction pathway for the synthesis of 8-Oxa-2-azaspiro[4.5]decanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxa-2-azaspiro[4.5]decane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: I am getting very low or no yield of the desired this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

    • Poor Quality of Reagents: The starting materials or reagents may be impure or degraded.

      • Solution: Ensure the purity of your starting materials. For instance, in a potential synthesis via reductive amination of 4-amino-1-butanol with a protected form of 4-oxotetrahydropyran, the purity of both reactants is crucial. Use freshly distilled solvents and high-purity reagents.

    • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal.

      • Solution: Screen different solvents to ensure adequate solubility of reactants and intermediates. Optimize the reaction temperature. If using a catalyst (e.g., in a reductive amination), ensure it is active and used in the correct loading.

    • Product Degradation: The spirocyclic product may be unstable under the reaction or workup conditions.

      • Solution: Employ milder reaction conditions if possible. During workup, avoid strong acids or bases unless necessary, and minimize exposure to high temperatures.

    • Inefficient Purification: The product may be lost during the purification process.

      • Solution: Due to the basic nature of the amine, the product might adhere to silica gel during column chromatography. Consider using a de-activated silica gel (e.g., treated with triethylamine) or an alternative purification method like crystallization or distillation under reduced pressure.

2. Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are these byproducts and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge in multi-step syntheses and cyclization reactions. Common side products in the synthesis of spiro-N,O-heterocycles can include:

    • Incomplete Cyclization Products: The linear amino alcohol intermediate may fail to cyclize.

      • Solution: Ensure the cyclization conditions are favorable. For intramolecular cyclizations, high dilution conditions can favor the formation of the desired cyclic product over intermolecular polymerization.

    • Over-alkylation (if applicable): In syntheses involving N-alkylation steps, the secondary amine of the product can undergo further alkylation.

      • Solution: Use a protecting group on the nitrogen atom that can be removed in a later step. Alternatively, carefully control the stoichiometry of the alkylating agent.

    • Dehydration Products: If the reaction is run under harsh acidic conditions, elimination reactions can occur.

      • Solution: Use milder acids or non-acidic conditions if the reaction mechanism allows.

    • Oxidation Products: The secondary amine can be susceptible to oxidation.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

3. Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the best practices for its purification?

  • Answer: The purification of basic and polar compounds like this compound can be challenging. Here are some recommended strategies:

    • Column Chromatography:

      • Challenge: The basic amine can interact strongly with the acidic silica gel, leading to peak tailing and potential product loss.

      • Solution:

        • Base Deactivation: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent).

        • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase.

        • Gradient Elution: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of ammonium hydroxide or triethylamine, can be effective.

    • Crystallization:

      • Strategy: If the product is a solid, crystallization can be a highly effective purification method.

      • Procedure: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Formation of a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and improve the handling of the product.

    • Distillation:

      • Strategy: If the product is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an excellent method for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature for the parent compound is sparse, common strategies for analogous spiro-N,O-heterocycles suggest the following potential routes:

  • Intramolecular Cyclization: This could involve the cyclization of a suitable precursor, such as a derivative of 4-(2-aminoethyl)tetrahydropyran-4-ol.

  • Reductive Amination: A two-component reaction between a protected form of 4-aminotetrahydropyran and a suitable C2-synthon, followed by cyclization and deprotection.

  • Multi-component Reactions: One-pot reactions involving a source of the tetrahydropyran ring, an amine, and a carbonyl compound could potentially be developed.

Q2: How can I confirm the structure of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical environment of the protons and carbons, respectively. 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H and C-O bonds.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific to the potential reagents and products:

  • Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood.

  • Reagents for amination and cyclization can be corrosive or toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The final product, being an amine, may be corrosive and irritating. Handle with care. Refer to the Safety Data Sheet (SDS) for any known hazards.

Data Presentation

Due to the lack of specific quantitative data for the parent this compound in the public literature, the following tables present illustrative data based on typical conditions for related spirocycle syntheses. These should be considered as starting points for optimization.

Table 1: Illustrative Conditions for a Reductive Amination Approach

ParameterCondition 1Condition 2Condition 3
Starting Ketone N-Boc-4-piperidoneTetrahydropyran-4-oneN-Cbz-4-piperidone
Starting Amine 2-(Tetrahydrofuran-2-yl)ethan-1-amineEthanolamine3-Aminopropan-1-ol
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideHydrogen (catalytic hydrogenation)
Solvent Dichloroethane (DCE)Methanol (MeOH)Ethanol (EtOH)
Temperature Room TemperatureRoom Temperature50 °C
Typical Yield 60-80%50-70%70-90%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time, increase temperature
Poor reagent qualityUse pure, fresh reagents and solvents
Suboptimal conditionsScreen solvents, catalysts, and temperatures
Side Products Incomplete cyclizationUse high dilution, optimize cyclization step
Over-alkylationUse protecting groups, control stoichiometry
Purification Difficulty Product adhesion to silicaUse base-deactivated silica, alumina, or reverse-phase
Poor crystallizationScreen multiple solvents, consider salt formation

Experimental Protocols

The following is a generalized, hypothetical protocol for a key synthetic step, based on common organic chemistry practices for similar transformations. This is not a validated protocol and must be adapted and optimized.

Protocol: Intramolecular Reductive Amination (Hypothetical)

This protocol describes a potential intramolecular reductive amination to form the this compound ring system from a suitable amino-ketone precursor.

  • Precursor Synthesis: Synthesize the precursor, 1-(2-aminoethyl)-4-oxopiperidin-1-ium salt, through appropriate multi-step synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the amino-ketone precursor (1 equivalent) in a suitable solvent (e.g., dichloroethane or methanol).

  • Addition of Reagents:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 - 2.0 equivalents), portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm.

    • If the reaction is slow, a catalytic amount of a weak acid like acetic acid can be added to facilitate iminium ion formation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel treated with triethylamine, using a gradient of methanol in dichloromethane as the eluent, to afford the this compound.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction is Complete check_completion->complete [Complete] incomplete->complete [Adjusted] extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp reagent_quality Assess Reagent Quality complete->reagent_quality purification Review Purification Method reagent_quality->purification use_fresh Use Fresh/Pure Reagents & Solvents reagent_quality->use_fresh optimize_purification Optimize Chromatography/Crystallization purification->optimize_purification

Caption: A logical workflow for troubleshooting low product yield in chemical synthesis.

Diagram 2: Synthetic Strategy Decision Tree

Synthetic_Strategy start Synthesize this compound precursor_availability Are suitable precursors readily available? start->precursor_availability intramolecular Intramolecular Cyclization precursor_availability->intramolecular Yes multicomponent Multi-component Reaction precursor_availability->multicomponent No intramolecular_details e.g., Reductive amination of an amino-ketone intramolecular->intramolecular_details multicomponent_details e.g., One-pot reaction of amine, ketone, and diol multicomponent->multicomponent_details

Caption: Decision tree for selecting a synthetic strategy based on precursor availability.

Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxa-2-azaspiro[4.5]decane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the key steps of intramolecular cyclization and Boc deprotection.

Q1: I am experiencing low yield during the acid-catalyzed intramolecular cyclization of N-Boc-4-(2-hydroxyethyl)piperidine-4-methanol to form tert-butyl this compound-2-carboxylate. What are the potential causes and solutions?

Possible Causes:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Decomposition of starting material or product: The Boc-protected diol or the resulting spirocycle may be sensitive to strongly acidic conditions, leading to side reactions or degradation.

  • Formation of side products: Elimination reactions to form unsaturated products or intermolecular etherification can compete with the desired intramolecular cyclization.

  • Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial. An acid that is too strong or too concentrated can promote side reactions, while one that is too weak may result in a sluggish or incomplete reaction.

  • Water content: The presence of excess water can interfere with the dehydration process required for ether formation.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Temperature Control: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer period may help to minimize side reactions.

  • Choice of Acid Catalyst: Screen different acid catalysts, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid, at varying concentrations to find the optimal conditions for your specific substrate.

  • Control of Water: Ensure anhydrous reaction conditions by using dry solvents and reagents. The use of a Dean-Stark apparatus can be beneficial for removing water formed during the reaction.

  • Purification: Careful purification of the crude product by column chromatography can help to isolate the desired spirocycle from any side products.

Q2: My Boc deprotection of tert-butyl this compound-2-carboxylate is incomplete or results in a low yield of the final product. What should I consider?

Possible Causes:

  • Insufficient acid strength or concentration: The Boc group is stable under weakly acidic conditions, and its efficient removal requires a sufficiently strong acid.

  • Short reaction time: The deprotection reaction may not have been allowed to proceed for a sufficient amount of time.

  • Scavenging of the acid: If the reaction mixture contains basic impurities, they may neutralize the acid, rendering it ineffective.

  • Work-up issues: The product amine may be lost during the aqueous work-up if the pH is not carefully controlled. The free amine can be water-soluble, especially in its protonated form.

  • Product instability: The final product, this compound, may be volatile or unstable under certain conditions.

Solutions:

  • Choice of Acidic Reagent: The most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. Ensure you are using a sufficient excess of the acid.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material. Most Boc deprotections are complete within 1-4 hours at room temperature.

  • Anhydrous Conditions: For reagents like HCl in dioxane, ensure anhydrous conditions are maintained, as water can affect the reagent's efficacy.

  • Proper Work-up: After the reaction is complete, carefully neutralize the excess acid. Extraction at a basic pH will ensure the amine is in its free base form, which is more soluble in organic solvents. Be aware of potential emulsion formation.

  • Isolation of the Product: After extraction and drying, the solvent should be removed under reduced pressure at a low temperature to avoid loss of the potentially volatile product. The product can be isolated as the free base or as a more stable salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common synthetic approach involves a two-step sequence starting from N-Boc-4-(2-hydroxyethyl)piperidine-4-methanol:

  • Intramolecular Cyclization: An acid-catalyzed intramolecular etherification (spiroetherification) of the diol precursor to form the Boc-protected spirocycle, tert-butyl this compound-2-carboxylate.

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, this compound.

Q2: Which acidic conditions are recommended for the Boc deprotection step?

Both trifluoroacetic acid (TFA) in dichloromethane (DCM) and 4M HCl in 1,4-dioxane are widely used and effective for Boc deprotection. The choice between them may depend on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups. TFA is typically removed by evaporation, while the HCl salt can often be precipitated and isolated by filtration.

Q3: How can I purify the final product, this compound?

The final product can be purified by several methods:

  • Extraction: A standard aqueous work-up with basification and extraction into an organic solvent is the first step.

  • Column Chromatography: Silica gel column chromatography can be used to purify the free base. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or hydrobromide) which may be crystalline and can be purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Deprotection of tert-butyl this compound-2-carboxylate

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
50% TFADichloromethane (DCM)Room Temperature1 - 2>90TFA is volatile and corrosive. The product is obtained as a TFA salt unless neutralized.[1][2]
4M HCl1,4-DioxaneRoom Temperature1 - 4>90The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.[3][4][5]
p-TsOHAcetonitrile50 - 602 - 6VariableMilder conditions, may require heat and longer reaction times.

Table 2: Example Reaction Conditions for Intramolecular Cyclization

Disclaimer: The following data is illustrative due to the lack of specific literature precedent for this exact transformation and should be used as a starting point for optimization.

Acid Catalyst (eq.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
H₂SO₄ (catalytic)Toluene110 (reflux)1260-70
p-TsOH (0.1)Toluene110 (reflux)2470-80
Amberlyst-15Dichloromethane40 (reflux)4850-60

Experimental Protocols

Protocol 1: Intramolecular Cyclization of N-Boc-4-(2-hydroxyethyl)piperidine-4-methanol

Disclaimer: This is a general protocol and may require optimization.

  • To a solution of N-Boc-4-(2-hydroxyethyl)piperidine-4-methanol (1.0 eq) in anhydrous toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-2-carboxylate.

Protocol 2: Boc Deprotection using TFA in DCM

  • Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the TFA salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Alternatively, to obtain the free base, carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Boc Deprotection using HCl in Dioxane

  • Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce crystallization of the hydrochloride salt.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Start N-Boc-4-(2-hydroxyethyl)piperidine-4-methanol Step1 Intramolecular Cyclization (Acid Catalyst, e.g., p-TsOH) Start->Step1 Intermediate tert-butyl this compound-2-carboxylate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA/DCM or HCl/dioxane) Intermediate->Step2 End This compound Step2->End

Caption: Overall synthetic workflow for this compound.

TroubleshootingYield Troubleshooting Low Yield in Boc Deprotection Start Low Yield of This compound CheckCompletion Is the reaction complete? (Check TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Workup Check work-up procedure CheckCompletion->Workup Yes IncreaseTime Increase reaction time or add more acidic reagent Incomplete->IncreaseTime Success Improved Yield IncreaseTime->Success IncorrectpH Incorrect pH during extraction? Workup->IncorrectpH Yes Purification Check purification method Workup->Purification No AdjustpH Adjust pH to >10 before extraction IncorrectpH->AdjustpH AdjustpH->Success Volatility Product loss due to volatility? Purification->Volatility Yes Purification->Success No, consider alternative purification method LowTempEvap Evaporate solvent at low temperature Volatility->LowTempEvap LowTempEvap->Success

Caption: Decision tree for troubleshooting low yield in the Boc deprotection step.

References

Technical Support Center: Troubleshooting Byproduct Formation in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in spirocyclization reactions?

A1: The most frequently encountered byproducts in spirocyclization reactions include:

  • Rearomatized Compounds: In dearomatizing spirocyclization reactions, the spirocyclic intermediate may undergo rearrangement to restore aromaticity, leading to undesired aromatic byproducts.[1][2] This is a common challenge, especially in the synthesis of spiroindolines and spiroindoles.

  • Intermolecular Reaction Products: Instead of the desired intramolecular cyclization, starting materials or intermediates can react with each other, leading to dimers or polymers. This is particularly prevalent at high concentrations.

  • Elimination Products: Undesired elimination reactions can compete with the cyclization, especially under acidic or basic conditions, leading to the formation of unsaturated acyclic byproducts.

  • Undesired Stereoisomers: When the spirocyclization can lead to multiple stereoisomers, the formation of undesired diastereomers or enantiomers is a common issue.

  • Ring-Opened or Rearranged Products: The spirocyclic core itself can sometimes be unstable under the reaction conditions and undergo ring-opening or rearrangement to form more stable, non-spirocyclic structures. For instance, in a nickel-catalyzed lactone spirocyclization, an undesired indanone byproduct was formed via ring opening and decarboxylation.

Q2: How does the choice of solvent affect byproduct formation?

A2: The solvent plays a crucial role in stabilizing or destabilizing reaction intermediates and transition states, thereby influencing the reaction pathway and the formation of byproducts.

  • Polarity: The polarity of the solvent can significantly impact the reaction outcome. For instance, in certain acid-catalyzed reactions, polar solvents like dichloromethane can favor the desired intramolecular cyclization, while less polar solvents like tetrahydrofuran or toluene might promote unwanted elimination pathways.[3]

  • Coordinating Ability: Solvents with high coordinating ability can interact with cationic intermediates, potentially leading to different reaction outcomes compared to non-coordinating solvents.

Q3: What is the role of the catalyst in controlling byproduct formation?

A3: The catalyst is a critical factor in determining the selectivity and efficiency of a spirocyclization reaction.

  • Catalyst Type: The choice between an acid catalyst, a transition-metal catalyst, or an organocatalyst can lead to different product distributions. For example, transition-metal catalysis (e.g., with palladium, gold, iridium, or rhodium) is often effective for spiroketalization of substrates with acid-labile functional groups where traditional acid catalysis might lead to degradation.[3]

  • Catalyst Loading: The amount of catalyst used can also influence byproduct formation. Insufficient catalyst may lead to incomplete conversion, while excessive catalyst loading can sometimes promote side reactions. Optimization of catalyst loading is crucial for maximizing the yield of the desired spirocycle.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Spirocycle and a High Amount of a Rearomatized Byproduct in a Dearomatizing Spirocyclization.

Possible Cause: The spirocyclic intermediate is unstable under the reaction conditions and readily undergoes a 1,2-migration or other rearrangement to restore aromaticity. This is a known challenge in the synthesis of spiroindolines.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Rearrangement reactions often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can therefore favor the formation of the kinetic spirocyclic product over the thermodynamic aromatic byproduct.

  • Screen Different Solvents: The stability of the spirocyclic intermediate can be solvent-dependent. Experiment with a range of solvents with varying polarities and coordinating abilities to find conditions that stabilize the desired product. For instance, in a hypervalent iodine-mediated dearomatizing spirocyclization, hexafluoroisopropanol (HFIP) was found to be the only solvent that produced the desired spiro-fused iminooxazoles, while trifluoroethanol (TFE) led to a rearranged naphthoxazole derivative.[1][2]

  • Optimize the Catalyst: The nature of the catalyst can influence the rate of both the desired spirocyclization and the undesired rearrangement. If using a transition metal catalyst, screen different ligands and metal precursors. For acid-catalyzed reactions, test a range of Brønsted or Lewis acids of varying strengths.

  • Modify the Substrate: If possible, modifying the substrate to disfavor rearrangement can be an effective strategy. For example, introducing bulky substituents near the spiro-center can sterically hinder the rearrangement pathway.

Issue 2: Formation of Significant Amounts of Intermolecular Reaction Products (Dimers, Polymers).

Possible Cause: The rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular spirocyclization. This is often an issue at higher reactant concentrations.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: The most effective way to favor intramolecular reactions over intermolecular ones is to perform the reaction at a very low concentration (typically 0.001–0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent over an extended period.

    Experimental Protocol: High-Dilution Reaction Setup

    • Set up a reaction flask with a reflux condenser and a magnetic stirrer, containing the bulk of the solvent and the catalyst.

    • Heat the solvent to the desired reaction temperature.

    • Prepare a solution of the substrate in a small amount of the same solvent.

    • Using a syringe pump, add the substrate solution to the reaction flask at a very slow rate (e.g., 0.1 mL/hour) over several hours.

    • Maintain the reaction temperature and stirring throughout the addition and for a specified time after the addition is complete.

    • Monitor the reaction progress by TLC or LC-MS.

  • Optimize Temperature: The effect of temperature on the relative rates of intra- and intermolecular reactions can be complex. It is advisable to screen a range of temperatures to find the optimal conditions for the desired spirocyclization.

Quantitative Data on Byproduct Formation

The following table summarizes examples of quantitative data on byproduct formation in specific spirocyclization reactions found in the literature. This data can help researchers anticipate potential side products and their approximate yields under certain conditions.

Reaction TypeDesired Spirocycle YieldByproduct(s)Byproduct YieldReaction ConditionsReference
Nickel-Catalyzed α-Spirocyclization of a δ-valerolactone27%Indanone (from ring opening and decarboxylation)46%SL-M009–1 ligand, toluene solvent

Note: This table is intended to be illustrative. Byproduct yields are highly dependent on the specific substrate and reaction conditions.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the competing reaction pathways and to provide a logical workflow for troubleshooting, the following diagrams have been generated using Graphviz.

Byproduct_Formation_Pathways Start Starting Material Intermediate Spirocyclic Intermediate Start->Intermediate Intramolecular Spirocyclization Byproduct2 Intermolecular Product Start->Byproduct2 Intermolecular Reaction Product Desired Spirocycle Intermediate->Product Stabilization Byproduct1 Rearomatized Product Intermediate->Byproduct1 Rearomatization (e.g., 1,2-migration)

Caption: Competing pathways in spirocyclization reactions.

Troubleshooting_Workflow Start Low Yield of Desired Spirocycle Analysis Identify Major Byproduct(s) (e.g., NMR, LC-MS) Start->Analysis IsRearomatization Rearomatized Byproduct? Analysis->IsRearomatization IsIntermolecular Intermolecular Byproduct? IsRearomatization->IsIntermolecular No Action_Rearomatization 1. Lower Temperature 2. Screen Solvents 3. Optimize Catalyst IsRearomatization->Action_Rearomatization Yes Other Other Byproducts (Elimination, etc.) IsIntermolecular->Other No Action_Intermolecular 1. Use High Dilution 2. Optimize Temperature IsIntermolecular->Action_Intermolecular Yes Action_Other 1. Adjust pH 2. Protect Functional Groups 3. Screen Catalysts Other->Action_Other Yes

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimization of Catalytic Conditions for Spiro-Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the catalytic synthesis of spiro-compounds.

Frequently Asked Questions (FAQs)

Q1: What are spiro-compounds and why are they significant in drug development?

A1: Spiro-compounds are organic molecules containing at least two rings connected by a single common atom.[1] This unique three-dimensional structure imparts significant rigidity and novel physicochemical properties.[2] In medicinal chemistry, incorporating a spirocyclic moiety can lead to increased potency, selectivity, and improved pharmacokinetic properties compared to non-spiro counterparts, making them valuable scaffolds in modern drug discovery.[3][4][5]

Q2: What are the common types of catalysts used for spiro-compound synthesis?

A2: A wide range of catalysts are employed, primarily falling into two categories:

  • Transition-Metal Catalysts: Complexes of palladium, nickel, zinc, copper, and rhodium are widely used.[1][3][4] These are effective for various transformations, including cycloadditions and C-H activation strategies.[5]

  • Organocatalysts: Chiral amines, phosphoric acids, and bifunctional catalysts like thioureas or squaramides are frequently used for asymmetric synthesis, offering excellent stereocontrol.[6][7][8]

Q3: How do I select the appropriate catalyst for my specific spirocyclization reaction?

A3: Catalyst selection is crucial and depends on the reaction mechanism and desired outcome. Transition-metal catalysts are often chosen for reactions involving C-H bond activation or cycloadditions.[1][5] For stereoselective syntheses, particularly those involving Michael additions or aldol reactions, chiral organocatalysts are often preferred.[6][7][8] Screening a panel of catalysts from different classes is often a necessary first step in optimization.

Q4: What is the role of the solvent in optimizing reaction conditions?

A4: The solvent plays a critical role beyond just dissolving reactants. Solvent polarity can significantly influence reaction rates and stereoselectivity by stabilizing or destabilizing transition states.[9][10][11][12] For instance, polar solvents may accelerate reactions involving charged intermediates.[11] It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene, DCM, THF, acetonitrile) to find the optimal medium for your specific transformation.[9]

Q5: How does temperature influence the outcome of a spirocyclization reaction?

A5: Temperature is a key parameter for controlling selectivity.[9]

  • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the formation of the kinetic product (the product that is formed fastest), while higher temperatures can allow the reaction to equilibrate and form the more stable thermodynamic product.[9]

  • Reaction Rate and Side Reactions: Increasing the temperature generally increases the reaction rate, but it can also lead to decomposition of reactants or products, or promote undesired side reactions.[13] A systematic study of temperature effects is essential for optimization.[14]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My spirocyclization reaction is giving a very low yield or failing completely. What steps should I take to troubleshoot this?

A: A low yield can stem from multiple factors throughout the experimental process. A systematic approach is the best way to identify and solve the issue.[13]

Initial Checks & Solutions:

  • Reagent and Solvent Purity: Ensure all starting materials are pure and solvents are anhydrous and free of contaminants. Impurities can sometimes act as poisons to the catalyst.[13][15]

  • Glassware and Setup: Use flame- or oven-dried glassware to eliminate moisture, which can quench sensitive reagents or catalysts.[13] Ensure all joints are properly sealed.

  • Stoichiometry and Reagent Addition: Double-check all calculations and accurately weigh all reagents.[13] If the reaction is highly exothermic, consider slow, dropwise addition of reagents at a controlled temperature.[13]

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC or LC-MS. If the reaction stalls, it may indicate that more reagent or catalyst is needed. If the product appears to be decomposing, the reaction should be quenched and worked up immediately.[13]

  • Catalyst Activity: The catalyst may be inactive. Consider using a fresh batch or a different catalyst. For solid catalysts, ensure proper activation procedures have been followed.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Low_Yield_Troubleshooting Start Low Reaction Yield CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckSetup Ensure Anhydrous Conditions & Proper Glassware Setup Start->CheckSetup CheckStoichiometry Re-verify Calculations & Reagent Stoichiometry Start->CheckStoichiometry MonitorReaction Monitor Reaction Progress (TLC, LC-MS) CheckPurity->MonitorReaction CheckSetup->MonitorReaction CheckStoichiometry->MonitorReaction AssessCatalyst Evaluate Catalyst Activity (Fresh batch? Different catalyst?) MonitorReaction->AssessCatalyst Reaction Stalls or Decomposes OptimizeConditions Systematically Optimize Conditions (Temp, Solvent, Concentration) MonitorReaction->OptimizeConditions Reaction Proceeds Slowly AssessCatalyst->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Stereoselectivity (Mixture of Diastereomers or Enantiomers)

Q: My reaction is producing a mixture of spiro-compound isomers. How can I improve the diastereoselectivity or enantioselectivity?

A: Achieving high stereoselectivity is a common challenge and often requires fine-tuning of several reaction parameters.[9] The strategy depends on whether you are targeting the kinetic or thermodynamic product.

Key Parameters to Adjust:

  • Temperature: This is often the first parameter to adjust. For the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, a higher temperature or longer reaction time may be necessary to allow for equilibration.[9]

  • Catalyst and Ligand: The choice of catalyst and, for metal complexes, the chiral ligand, is paramount for enantioselectivity. Screening different catalysts or ligands is essential.[9][16] The steric and electronic properties of the ligand can create a chiral environment that favors the formation of one enantiomer.

  • Solvent: The solvent can influence the energy of the diastereomeric transition states.[9][12] Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol), if compatible with the reaction chemistry.

  • Substrate Control: Pre-existing stereocenters or bulky protecting groups on the starting material can direct the stereochemical outcome of the cyclization.[9]

The following decision tree can help guide the optimization process.

Stereoselectivity_Optimization Start Poor Stereoselectivity Goal Targeting Kinetic or Thermodynamic Product? Start->Goal Kinetic Kinetic Product Goal->Kinetic Kinetic Thermodynamic Thermodynamic Product Goal->Thermodynamic Thermodynamic LowerTemp Decrease Temperature Kinetic->LowerTemp IncreaseTemp Increase Temperature or Prolong Reaction Time Thermodynamic->IncreaseTemp ScreenCatalystKinetic Screen Catalysts/ Ligands for Lower Temp. LowerTemp->ScreenCatalystKinetic SolventScreen Screen Solvents of Varying Polarity ScreenCatalystKinetic->SolventScreen ScreenCatalystThermo Screen Catalysts/ Acids for Equilibration IncreaseTemp->ScreenCatalystThermo ScreenCatalystThermo->SolventScreen SubstrateMod Analyze Substrate (Protecting Groups, etc.) SolventScreen->SubstrateMod Result Improved Selectivity SubstrateMod->Result

Caption: Decision tree for optimizing stereoselectivity.

Problem 3: Catalyst Deactivation

Q: My reaction starts well but then stops before completion, suggesting the catalyst is deactivating. What causes this and how can I prevent it?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[17] It is an unavoidable issue in many processes, but its rate can be managed. The primary causes are:

  • Poisoning: Impurities in the feed (e.g., sulfur, water, or other functional groups) can irreversibly bind to the active sites of the catalyst, blocking them from participating in the reaction.[15]

    • Solution: Ensure high purity of all reactants and solvents. If the poison is known, it may be possible to remove it with a guard bed or scavenger resin before the stream enters the reactor.

  • Fouling or Coking: Carbonaceous materials (coke) or polymers can deposit on the catalyst surface, physically blocking active sites and pores.[15]

    • Solution: Adjusting reaction conditions such as temperature, pressure, or reactant ratios can sometimes minimize coke formation.

  • Sintering or Aging: At high temperatures, the small, highly active catalyst particles can crystallize and grow, leading to a decrease in the active surface area.[15][17]

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. The choice of catalyst support can also influence its thermal stability.

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how to structure data when screening and optimizing catalytic conditions.

Table 1: Illustrative Catalyst and Condition Screening for a Model Spirocyclization

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)e.e. (%)
1Ni(COD)₂ (10)SL-M001-1 (12)TBME259083
2Ni(COD)₂ (10)SL-M009-1 (12)TBME259769
3Pd(OAc)₂ (5)(R)-BINAP (6)Toluene807592
4Pd(OAc)₂ (5)(R)-BINAP (6)THF606885
5L-Proline (20)-DMSO258895
6Thiourea A (10)-CHCl₃258987

Data is hypothetical and for illustrative purposes, inspired by conditions reported in the literature.[16][18]

Table 2: Effect of Solvent on Yield and Diastereoselectivity (d.r.)

EntrySolventPolarity IndexYield (%)d.r.
1Toluene2.48510:1
2Chloroform4.1728:1
3THF4.07815:1
4Acetonitrile5.8655:1
5DMSO7.2553:1

Data is hypothetical and illustrates general trends. Optimal solvent choice is highly system-dependent.

Experimental Protocols

General Protocol for a Catalytic Asymmetric Spirocyclization

This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each unique transformation.

  • Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 10 mol%) and, if applicable, the chiral ligand (e.g., 12 mol%).

    • Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the anhydrous reaction solvent (e.g., 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution:

    • Add the starting materials to the flask. If one of the substrates is a solid, add it before purging with inert gas. If it is a liquid, add it via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C).

    • Monitor the reaction progress by periodically taking aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous NH₄Cl or water).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[13]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-compound.

Visualization of Catalytic Pathway

A simplified catalytic cycle helps visualize the role of the catalyst in the spirocyclization process.

Catalytic_Cycle Catalyst Active Catalyst [Cat*] Complex Substrate-Catalyst Complex Catalyst->Complex + Substrates TransitionState Intramolecular Cyclization (TS) Complex->TransitionState Activation ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Ring Formation ProductComplex->Catalyst Product Release (Catalyst Regen.) Product Spiro-Product ProductComplex->Product center

Caption: A general catalytic cycle for spiro-compound synthesis.

References

Technical Support Center: Purification of Polar 8-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar 8-Oxa-2-azaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

The primary challenges stem from their polarity and basic nature. These properties can lead to issues such as poor solubility in common organic solvents, strong binding to silica gel in normal-phase chromatography, and peak tailing. Their high polarity can also make them difficult to retain on standard reversed-phase columns.

Q2: Which chromatographic techniques are most suitable for these compounds?

Several chromatographic techniques can be employed, and the choice depends on the specific derivative and impurities.[1][2]

  • Normal-Phase Chromatography (NPC): Can be effective, but often requires polar mobile phases and additives to reduce peak tailing.

  • Reversed-Phase Chromatography (RPC): Useful for highly polar compounds, especially with polar-modified C18 columns.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for retaining and separating very polar compounds.[4][5]

  • Ion-Exchange Chromatography (IEC): Can be used to exploit the basic nature of the azaspiro core.

Q3: How can I improve the separation of my this compound derivative during column chromatography?

To improve separation, consider the following:

  • Solvent System Optimization: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly reduce peak tailing.[6]

  • Column Selection: If normal-phase silica gel proves problematic, consider using alumina or chemically modified stationary phases like amino- or cyano-bonded silica.[6] For reversed-phase, use columns designed for polar compounds.[3]

  • Gradient Elution: Employing a gradient of increasing solvent polarity can help to elute compounds with a wide range of polarities.

Q4: My compound seems to be unstable on silica gel. What are my options?

If your compound degrades on silica gel, you can try deactivating the silica by treating it with a base or use an alternative stationary phase like alumina or a polymer-based column.[7] You can test for stability by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any degradation has occurred.[7]

Q5: Are there any non-chromatographic purification methods for these compounds?

Yes, other techniques can be effective, either alone or in combination with chromatography:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity.[8] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The basic nitrogen in the spirocycle allows for purification via acid-base extraction. The compound can be protonated and extracted into an aqueous acidic phase, washed with an organic solvent to remove non-basic impurities, and then deprotonated with a base and re-extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE cartridges with various sorbents (e.g., cation exchange) can be used for sample cleanup and enrichment.

Troubleshooting Guides

Problem 1: Poor retention and early elution in Reversed-Phase Chromatography (RPC)
Possible Cause Troubleshooting Step
Compound is too polar for the stationary phase.Switch to a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column).[3]
Mobile phase is too non-polar.Increase the aqueous component of the mobile phase.
Inadequate ion-pairing.For acidic derivatives, add a volatile ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.
Using HILIC mode.Consider switching to HILIC, which is specifically designed for retaining highly polar compounds.[4][5]
Problem 2: Significant peak tailing/streaking in Normal-Phase Chromatography (NPC)
Possible Cause Troubleshooting Step
Strong interaction of the basic nitrogen with acidic silanol groups on the silica surface.Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonium hydroxide).[6]
Compound is poorly soluble in the mobile phase.Modify the mobile phase to improve solubility. For example, add a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate system.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Use of an alternative stationary phase.Switch to a less acidic stationary phase like alumina or a bonded phase such as amino- or diol-bonded silica.[6]
Problem 3: Compound is not eluting from the column
Possible Cause Troubleshooting Step
Compound has irreversibly adsorbed to the stationary phase.This can happen with highly basic compounds on acidic silica. Try a different stationary phase or a more aggressive mobile phase with a strong base.
Compound has degraded on the column.Test for compound stability on the stationary phase using a 2D TLC experiment.[7] If unstable, use a less reactive stationary phase.
Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with a basic additive).
Incorrect solvent system preparation.Double-check the composition of your eluent.[7]

Quantitative Data Summary

The following tables provide hypothetical purification data for a representative polar this compound derivative under various chromatographic conditions.

Table 1: Normal-Phase Flash Chromatography

Stationary Phase Mobile Phase Retention Factor (Rf) Purity (by HPLC) Yield
Silica Gel95:5 DCM/MeOH0.2585% (significant tailing)70%
Silica Gel95:5:0.1 DCM/MeOH/NEt30.3595%85%
Alumina98:2 DCM/MeOH0.4096%88%
Amino-bonded Silica90:10 Hexane/EtOAc0.3097%90%

Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Stationary Phase Mobile Phase (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) Retention Time (min) Purity (by AUC)
Standard C18Gradient: 5-95% B in 15 min2.598%
Polar-embedded C18Gradient: 5-95% B in 15 min6.8>99%
HILICIsocratic: 90:10 ACN/H2O8.2>99%

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:0.1 DCM/MeOH/NEt3).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring a flat and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity by increasing the percentage of methanol to elute the compound.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) for Basic Compounds
  • Cartridge Selection: Choose a cation-exchange SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

  • Equilibration: Equilibrate the cartridge with a low pH buffer (e.g., 0.1 M acetic acid).

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the cartridge. The basic compound will be protonated and retained.

  • Washing: Wash the cartridge with the equilibration buffer and then with an organic solvent like methanol to remove neutral and acidic impurities.

  • Elution: Elute the desired compound using a solution of a base in an organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Solvent Removal: Collect the eluate and evaporate the solvent to obtain the purified compound.

Visualizations

Signaling Pathway

Many spiro[4.5]decane derivatives have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the hypoxia-inducible factor (HIF) signaling pathway, which regulates cellular responses to low oxygen levels.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIF1a HIF-1α pVHL pVHL HIF1a->pVHL Hydroxylation Proteasome Proteasome HIF1a_s HIF-1α (stable) PHD PHD Enzymes PHD->HIF1a O2 O2 O2->PHD aKG α-KG aKG->PHD pVHL->Proteasome Ubiquitination Ub Ubiquitin Ub->pVHL HIF_complex HIF-1 Complex HIF1a_s->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Spiro_decane This compound Derivative (PHD Inhibitor) Spiro_decane->PHD Inhibition Troubleshooting_Workflow Start Start Purification TLC_analysis Initial TLC Analysis Start->TLC_analysis Streaking Streaking or Tailing? TLC_analysis->Streaking Add_Base Add Basic Modifier (e.g., NEt3) Streaking->Add_Base Yes Column_Chrom Perform Column Chromatography Streaking->Column_Chrom No Change_Stationary_Phase Change Stationary Phase (Alumina, Amino-Silica) Add_Base->Change_Stationary_Phase Change_Stationary_Phase->Column_Chrom Purity_Check Check Purity of Fractions Column_Chrom->Purity_Check Pure Pure Product Purity_Check->Pure Purity > 95% Repurify Repurify Mixed Fractions Purity_Check->Repurify Purity < 95% Repurify->Column_Chrom

References

Overcoming steric hindrance in 8-Oxa-2-azaspiro[4.5]decane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxa-2-azaspiro[4.5]decane and its derivatives. The focus is on overcoming steric hindrance, a common challenge in the functionalization of this spirocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in this compound reactions?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the case of this compound, the rigid, three-dimensional spirocyclic structure can physically block the approach of reagents to the nitrogen atom of the azaspiro-ring, leading to slow reaction rates or preventing the reaction from occurring under standard conditions.

Q2: What are the most common reactions with this compound that are affected by steric hindrance?

A2: N-alkylation and N-acylation are two of the most common reactions that are significantly impacted by the steric bulk around the nitrogen atom. The success of these reactions is highly dependent on the size of the electrophile and the reaction conditions employed.

Q3: Are there any general strategies to overcome steric hindrance in these reactions?

A3: Yes, several strategies can be employed:

  • Use of more reactive reagents: Employing highly reactive alkylating or acylating agents can sometimes overcome the energy barrier imposed by steric hindrance.

  • Elevated temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, which can help overcome the activation energy barrier. Microwave-assisted synthesis is a particularly effective method for this.

  • Alternative reaction pathways: Utilizing different reaction methodologies, such as the Mitsunobu reaction for N-alkylation or palladium-catalyzed Buchwald-Hartwig amination for N-arylation, can be effective for sterically demanding substrates.

  • Catalyst selection: For certain reactions, the choice of catalyst and ligands can play a crucial role in facilitating the reaction with a sterically hindered substrate.

Q4: Can steric hindrance be advantageous in the synthesis of this compound derivatives?

A4: While often a challenge, steric hindrance can be exploited to achieve selectivity in certain reactions. For instance, if there are multiple reactive sites, the most sterically accessible one will react preferentially. This can be a useful tool in designing synthetic routes to complex molecules.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of this compound with Bulky Alkyl Halides

This guide addresses poor outcomes in the direct N-alkylation of this compound with sterically demanding alkyl halides.

Troubleshooting Workflow

start Low Yield in N-Alkylation increase_temp Increase Reaction Temperature (Conventional Heating or Microwave) start->increase_temp change_solvent Change to a Higher-Boiling Point Solvent (e.g., DMF, DMSO) increase_temp->change_solvent If still low yield more_reactive_halide Use a More Reactive Alkyl Halide (e.g., Iodide instead of Bromide) change_solvent->more_reactive_halide If still low yield alternative_methods Consider Alternative Reaction Protocols more_reactive_halide->alternative_methods If still low yield mitsunobu Mitsunobu Reaction (for alkylation with alcohols) alternative_methods->mitsunobu buchwald Buchwald-Hartwig Amination (for arylation) alternative_methods->buchwald outcome Improved Yield mitsunobu->outcome buchwald->outcome start Incomplete N-Acylation increase_equivalents Increase Equivalents of Acyl Chloride and Base start->increase_equivalents stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., DBU, LiHMDS) increase_equivalents->stronger_base If still incomplete add_catalyst Add a Nucleophilic Catalyst (e.g., DMAP) stronger_base->add_catalyst If still incomplete change_reagent Switch to a More Reactive Acylating Agent (e.g., Acid Anhydride) add_catalyst->change_reagent If still incomplete outcome Complete Conversion change_reagent->outcome sub This compound + R-OH reagents PPh₃, DIAD _____________ THF, 0 °C to rt sub->reagents prod N-Alkyl-8-Oxa-2-azaspiro[4.5]decane reagents->prod sub This compound + Ar-X reagents Pd₂(dba)₃, Ligand, NaOtBu _____________________ Toluene, 100 °C sub->reagents prod N-Aryl-8-Oxa-2-azaspiro[4.5]decane reagents->prod

Stability issues of 8-Oxa-2-azaspiro[4.5]decane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 8-Oxa-2-azaspiro[4.5]decane under acidic conditions. The following information is based on established principles of spiroketal chemistry and standard analytical methodologies.

Troubleshooting Guide

This guide addresses common problems observed during the handling and analysis of this compound in acidic environments.

Problem Potential Cause Recommended Solution
Unexpectedly low yield or recovery of this compound after a reaction or work-up with acidic reagents. The spiroketal is likely undergoing acid-catalyzed hydrolysis. The stability of spiroketals is highly dependent on pH, temperature, and solvent.[1][2]Neutralize the acidic solution as quickly as possible using a mild base (e.g., sodium bicarbonate solution) and extract the product into a suitable organic solvent. Minimize the exposure time to acidic conditions and consider performing the reaction at a lower temperature.
Appearance of new, unidentified peaks in HPLC analysis after sample preparation in an acidic mobile phase or diluent. The compound is degrading in the analytical medium. Acid-catalyzed ring-opening can lead to the formation of one or more degradation products.[3]Ensure the mobile phase and sample diluent are pH-compatible with the compound's stability profile. If an acidic pH is required for chromatography, keep the sample in the autosampler for a minimal amount of time and consider using a cooled autosampler. A stability-indicating HPLC method should be developed to separate the parent compound from its degradants.[4][5]
Inconsistent results in bioassays or other functional experiments. Degradation of the compound in acidic assay buffers (e.g., citrate or acetate buffers) could lead to a lower effective concentration of the active molecule.Verify the stability of this compound in the specific assay buffer under the experimental conditions (time, temperature). If degradation is observed, consider adjusting the buffer pH or using a different buffering agent.
Difficulty in identifying degradation products. The concentration of degradation products may be too low for characterization, or the analytical technique may not be suitable for structure elucidation.Perform a forced degradation study by intentionally exposing the compound to acidic conditions to generate a sufficient amount of the degradants.[5] Utilize high-sensitivity analytical techniques like LC-MS/MS to determine the mass of the degradation products and their fragments, which can help in structure elucidation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the spiroketal oxygen is protonated, which facilitates the ring-opening of the tetrahydropyran ring to form a thermodynamically stable tertiary oxycarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of a dihydroxy-ketone precursor.[1] The presence of the azaspirocycle may influence the kinetics and preferred reaction pathways.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating HPLC method is the most common and effective way to monitor the degradation.[5] This method should be able to separate the parent this compound from all potential degradation products. UV or mass spectrometric detection can be used for quantification.

Q3: Which factors have the most significant impact on the stability of this compound in acid?

A3: The primary factors are pH, temperature, and the presence of co-solvents. Lower pH values and higher temperatures will generally accelerate the rate of degradation. The dielectric constant of the solvent can also influence the stability of the charged intermediates.[1]

Q4: Is it possible to re-cyclize the degradation product back to this compound?

A4: Yes, the formation of spiroketals from dihydroxy-ketone precursors is often a reversible, acid-catalyzed process. By removing water from the reaction mixture, it is possible to shift the equilibrium back towards the formation of the spiroketal.

Illustrative Degradation Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative stability data is typically presented. This data is for exemplary purposes only.

Table 1: Degradation of this compound in 0.1 M HCl at Different Temperatures.

Time (hours)% Remaining (25 °C)% Remaining (40 °C)% Remaining (60 °C)
0100.0100.0100.0
298.595.285.1
695.186.362.7
1290.374.540.1
2481.255.416.2

Table 2: Formation of Major Degradation Product (DP1) in 0.1 M HCl.

Time (hours)% DP1 Area (25 °C)% DP1 Area (40 °C)% DP1 Area (60 °C)
00.00.00.0
21.44.614.2
64.813.135.9
129.524.657.8
2418.242.979.5

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for conducting a forced degradation study of this compound under acidic conditions, in accordance with ICH guidelines.[2][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The goal is to achieve approximately 5-20% degradation.[5]

3. Time-Point Sampling:

  • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to stop the degradation reaction.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (for peak identification).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Acid_Degradation_Pathway cluster_main Acid-Catalyzed Degradation of this compound Spiroketal This compound Protonated Protonated Spiroketal Spiroketal->Protonated + H+ Intermediate Oxycarbenium Ion Intermediate Protonated->Intermediate Ring Opening Product Ring-Opened Product (Dihydroxy-ketone) Intermediate->Product + H2O - H+

Caption: Proposed acid-catalyzed degradation pathway.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Dilute in 0.1 M HCl Incubate at 60°C Prep->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize & Dilute Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze

Caption: Workflow for acid degradation analysis.

References

Technical Support Center: Scale-up Synthesis of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-Oxa-2-azaspiro[4.5]decane. The information focuses on challenges that may be encountered during the synthesis, particularly in the final deprotection step and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and scalable synthetic approach involves the deprotection of an N-Boc protected precursor, 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. This method is often favored due to the stability of the Boc-protected intermediate and the generally clean cleavage to yield the final product.

Q2: What are the primary challenges faced during the scale-up of the N-Boc deprotection step?

The main challenges include handling large volumes of acidic reagents, ensuring efficient heat management for exothermic reactions, managing the off-gassing of byproducts such as isobutylene and carbon dioxide, and preventing potential side reactions if other acid-sensitive functional groups are present in the molecule.

Q3: How can I monitor the progress of the N-Boc deprotection reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, this compound, is significantly more polar than the starting material and will have a lower Rf value on a silica TLC plate. Staining with ninhydrin can be used to visualize the primary/secondary amine product.

Q4: What are the safety considerations for using methanolic HCl on a large scale?

Methanolic HCl is corrosive and flammable. When used on a large scale, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure that all equipment is properly grounded to prevent static discharge. The reaction should be equipped with a robust off-gas scrubbing system to handle the evolving HCl gas and flammable byproducts.

Q5: What are the most common impurities in the synthesis of this compound via the N-Boc route?

Common impurities may include unreacted starting material, byproducts from the incomplete removal of the Boc group, and potential adducts formed between the product and the reagents or solvents used in the deprotection and workup steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Sluggish Deprotection Insufficient acid stoichiometry or concentration.Ensure at least stoichiometric amounts of acid are used. For large-scale reactions, a slight excess may be required. Consider using a more concentrated solution of HCl in methanol.
Low reaction temperature.While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at elevated temperatures.
Poor mixing in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture. Use appropriately sized impellers and optimize the stirring speed.
Formation of Unknown Byproducts Presence of other acid-sensitive functional groups in a more complex derivative.If applicable, screen for milder deprotection conditions, such as using weaker acids or alternative deprotection methods.
Reaction temperature is too high, leading to degradation.Maintain the reaction temperature within the optimized range. Implement efficient cooling systems for large-scale exothermic reactions.
Difficulties in Product Isolation and Purification The product is a polar amine, which can be challenging to extract and purify.During workup, basify the reaction mixture carefully to a pH > 10 to ensure the amine is in its free base form for efficient extraction into an organic solvent.
The product may be water-soluble as the hydrochloride salt.After extraction, if the product remains in the aqueous layer, consider concentrating the aqueous layer and re-extracting, or using a different extraction solvent.
Tailing on silica gel chromatography.Use a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to improve the peak shape during column chromatography. Alternatively, consider purification via crystallization of a suitable salt.
Low Yield after Scale-Up Inefficient workup and extraction at a larger scale.Optimize the extraction protocol, including the choice of solvent and the number of extractions, on a smaller scale before proceeding to a larger scale.
Product loss during solvent removal.The product may be volatile. Use a rotary evaporator with care, and consider techniques like azeotropic distillation with a non-volatile co-solvent to remove the extraction solvent.

Experimental Protocols

Key Experiment: N-Boc Deprotection of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

This protocol is based on a known procedure for the deprotection of the N-Boc precursor.[1]

Materials:

  • 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • 3M Methanolic Hydrogen Chloride

  • Methanol

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred and cooled (0-5 °C) solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1 equivalent) in methanol, add 3M methanolic hydrogen chloride (a sufficient volume to ensure complete reaction).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add water and cool in an ice bath.

  • Carefully add sodium hydroxide solution to basify the mixture to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: N-Boc protected This compound reagents Add 3M Methanolic HCl in Methanol start->reagents stir Stir at RT for 24h reagents->stir concentrate Concentrate under reduced pressure stir->concentrate basify Basify with NaOH (aq) concentrate->basify extract Extract with Dichloromethane basify->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry final_concentrate Concentrate to yield crude product wash_dry->final_concentrate purify Purify by Distillation or Chromatography final_concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered during Scale-up incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproduct Formation? incomplete_rxn->byproducts No check_acid Check Acid Stoichiometry & Concentration incomplete_rxn->check_acid Yes purification_issue Purification Difficulty? byproducts->purification_issue No check_temp Check Reaction Temperature byproducts->check_temp Yes optimize_workup Optimize Workup pH & Extraction Solvent purification_issue->optimize_workup Yes increase_temp Increase Temperature (with caution) check_acid->increase_temp Still incomplete improve_mixing Improve Agitation increase_temp->improve_mixing Still incomplete milder_cond Consider Milder Conditions (if applicable) check_temp->milder_cond If temp is optimal modify_chrom Modify Chromatography (basic modifier) optimize_workup->modify_chrom Still difficult crystallize Attempt Salt Crystallization modify_chrom->crystallize Still difficult

References

Technical Support Center: N-Alkylation of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of 8-Oxa-2-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of this compound?

A1: The primary challenges include over-alkylation leading to quaternary ammonium salts, low reaction yields, and difficult purification of the desired tertiary amine from starting materials and byproducts.[1][2] The secondary amine product is often more nucleophilic than the starting amine, leading to subsequent reactions.[1]

Q2: Which methods can be used for the N-alkylation of this compound?

A2: The two most common methods are direct alkylation with an alkyl halide and reductive amination.[3][4] Direct alkylation is a nucleophilic substitution reaction, while reductive amination involves the reaction with a carbonyl compound (aldehyde or ketone) followed by reduction of the intermediate iminium ion.[5]

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors, including incomplete reaction, formation of side products through elimination reactions (especially with sterically hindered alkyl halides), or non-optimal reaction conditions such as temperature, solvent, or base.[6] Steric hindrance from the spirocyclic structure could also play a role.

Q4: What are the key differences between direct alkylation and reductive amination for this substrate?

A4: Direct alkylation with alkyl halides is straightforward but prone to over-alkylation.[2] Reductive amination offers greater control and selectivity for producing the mono-alkylated tertiary amine, often resulting in higher yields and purity.[4][5] It is particularly useful when direct alkylation is problematic.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am not observing any significant formation of the desired N-alkylated product. What could be the cause?

A: This issue can stem from several factors related to your reagents and reaction conditions.

  • Reactivity of the Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide) is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider increasing the reaction temperature or using a catalyst.

  • Choice of Base: The base might be too weak to effectively deprotonate the secondary amine, or it might be sterically hindered. Consider using a stronger, non-nucleophilic base.

  • Solvent Selection: The solvent should be appropriate for the reaction type. Polar aprotic solvents like DMF or acetonitrile are often suitable for direct alkylation.

  • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider a stepwise increase in temperature, monitoring for product formation and decomposition.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q: My reaction mixture shows the starting material, the desired product, and a significant amount of a byproduct, likely the quaternary ammonium salt. How can I prevent this?

A: Over-alkylation is a common problem when alkylating secondary amines.[2][3] Here are some strategies to minimize it:

  • Control Stoichiometry: Use a molar excess of the this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting amine rather than the product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.

  • Switch to Reductive Amination: This method is inherently less prone to over-alkylation and is often the preferred method for selective mono-alkylation of primary and secondary amines.[5]

Issue 3: Presence of Elimination Byproducts

Q: I have identified an alkene byproduct in my reaction mixture. What is causing this and how can I avoid it?

A: This is likely due to an elimination reaction (E2) competing with the desired substitution reaction (SN2).[6] This is more common with sterically hindered alkyl halides and strong, bulky bases.

  • Choice of Base: Use a less hindered base. For example, potassium carbonate may be preferable to triethylamine in some cases.

  • Alkyl Halide Structure: If possible, use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired SN2 pathway.

Data Presentation

Table 1: General Conditions for Direct N-Alkylation

ParameterCondition 1Condition 2Condition 3
Alkylating Agent Alkyl IodideAlkyl BromideAlkyl Tosylate
Base K₂CO₃Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature Room TemperatureReflux50-80 °C
Stoichiometry (Amine:Alkyl Halide) 1.2 : 11 : 11.5 : 1

Table 2: General Conditions for Reductive Amination

ParameterCondition 1Condition 2Condition 3
Carbonyl Compound AldehydeKetoneAldehyde
Reducing Agent Sodium triacetoxyborohydride (STAB)Sodium cyanoborohydride (NaBH₃CN)α-picoline-borane
Solvent Dichloroethane (DCE)Methanol (MeOH)Dichloromethane (DCM)
Additive Acetic Acid (optional)Boric Acid (as activator)None
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane).

  • Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ReactionVessel Reaction Setup (Inert Atmosphere) Amine->ReactionVessel Reagents Alkyl Halide / Carbonyl Base / Reducing Agent Solvent Reagents->ReactionVessel Workup Aqueous Workup Extraction ReactionVessel->Workup Monitor (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General experimental workflow for N-alkylation.

Troubleshooting_Tree Start Low Yield / Incomplete Reaction? OverAlkylation Over-alkylation observed? Start->OverAlkylation Yes NoReaction Check Reagent Reactivity Increase Temperature Change Solvent/Base Start->NoReaction No Elimination Elimination byproduct? OverAlkylation->Elimination No Sol_OverAlkylation Use excess amine Slow addition of alkyl halide Switch to Reductive Amination OverAlkylation->Sol_OverAlkylation Yes Elimination->NoReaction No Sol_Elimination Use less hindered base Lower reaction temperature Use primary alkyl halide Elimination->Sol_Elimination Yes

Caption: Troubleshooting decision tree for N-alkylation issues.

References

Technical Support Center: Managing Diastereoselectivity in 8-Oxa-2-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the diastereoselective synthesis of the 8-oxa-2-azaspiro[4.5]decane core.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve diastereoselectivity?

A1: Low diastereoselectivity is a common challenge in spirocyclization reactions. The stereochemical outcome is often influenced by a delicate balance of thermodynamic and kinetic factors. Here are the key areas to focus on:

  • Reaction Control Type: Determine if your reaction is under thermodynamic or kinetic control. Thermodynamic control favors the most stable diastereomer, which can be promoted by longer reaction times, higher temperatures, or the use of reversible reaction conditions. Kinetic control, on the other hand, favors the diastereomer formed fastest and is typically achieved at lower temperatures and shorter reaction times.

  • Catalyst/Reagent Choice: The catalyst is a critical driver of stereoselectivity. For catalyzed reactions, screening different catalysts (e.g., Lewis acids, Brønsted acids, or transition metal complexes) is essential. Even in non-catalyzed reactions, the choice of reagents can significantly impact the diastereomeric ratio.

  • Substrate Design: The steric and electronic properties of your substrate play a crucial role. The presence of bulky substituents near the reacting centers can create a steric bias, favoring the formation of one diastereomer over the other.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying properties.

Q2: I am attempting a gold-catalyzed synthesis of a 2-oxa-7-azaspiro[4.5]decane derivative, but I am observing significant side product formation. What are the likely side reactions?

A2: In gold-catalyzed cyclizations, particularly those involving enynamides, several side reactions can occur. Common side products may arise from:

  • Protodeauration/Protonolysis: Premature protonation of the gold-activated alkyne or other intermediates can lead to the formation of non-cyclized products.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation reactions.

  • Rearrangement Reactions: Gold carbenoids and other intermediates are susceptible to rearrangements, leading to the formation of constitutional isomers of the desired product.

  • Incomplete Cyclization: The reaction may stall after the initial nucleophilic attack, especially if the subsequent cyclization step has a high activation barrier.

To mitigate these side reactions, careful optimization of the reaction conditions, including catalyst loading, temperature, and the choice of ligand on the gold catalyst, is crucial.

Q3: Can I switch from a racemic to a stereoselective synthesis for my this compound target?

A3: Yes, transitioning from a racemic to a stereoselective synthesis is a common goal. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral catalysts (organocatalysts or metal complexes with chiral ligands) is a powerful approach to induce enantioselectivity and diastereoselectivity.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of the spirocyclization. The auxiliary can then be removed in a subsequent step.

  • Substrate-Controlled Diastereoselectivity: If your substrate already contains stereocenters, they can influence the stereochemistry of the newly formed spirocenter. By carefully designing the substrate, you can achieve high levels of diastereoselectivity.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Au/Pd Relay Catalytic Tandem Cyclization of Enynamides

Symptoms: The reaction produces the desired 2-oxa-7-azaspiro[4.5]decane derivatives but with a low diastereomeric ratio (dr).

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Catalyst System The choice of both the gold and palladium catalysts, as well as their respective ligands, is critical. Screen different gold(I) catalysts (e.g., IPrAuCl, JohnphosAuCl) and palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). The ligand on the palladium can also significantly influence the stereochemical outcome of the cycloaddition step.
Incorrect Solvent The polarity and coordinating properties of the solvent can affect the stability and reactivity of the intermediates. A solvent screen is recommended. Solvents like toluene, dioxane, and THF have been shown to be effective in similar reactions.
Reaction Temperature The reaction may be sensitive to temperature. Lowering the temperature might enhance kinetic control and improve diastereoselectivity. Conversely, if the desired diastereomer is the thermodynamic product, a higher temperature might be beneficial.
Steric Hindrance in Substrate The steric bulk of the substituents on the enynamide and the vinyl benzoxazinanone can influence the facial selectivity of the cycloaddition. Consider modifying the protecting groups or other substituents to enhance steric differentiation.
Problem 2: Low Yield of the Desired Spiroketal

Symptoms: The reaction consumes the starting material, but the isolated yield of the this compound is low.

Possible Causes and Solutions:

CauseSuggested Solution
Catalyst Deactivation The gold or palladium catalyst may be deactivating over the course of the reaction. Ensure anhydrous and anaerobic conditions, as water and oxygen can poison the catalysts. The use of a slight excess of the catalyst or the addition of a co-catalyst might be necessary.
Side Reactions As mentioned in the FAQs, side reactions such as protodeauration, dimerization, or rearrangements can consume the starting materials or intermediates. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust the reaction conditions accordingly. For instance, in gold-catalyzed reactions of ynamides, a[1][2]-hydride shift can sometimes compete with the desired cyclization.
Product Instability The spiroketal product might be unstable under the reaction or workup conditions. Consider using milder workup procedures and purification methods (e.g., column chromatography on deactivated silica gel).
Inefficient Cyclization The key spirocyclization step might be slow or reversible. For acid-catalyzed spiroketalizations, screening different acids (e.g., p-TsOH, CSA, TFA) and optimizing the acid concentration is recommended.

Quantitative Data Presentation

The following table summarizes the diastereoselectivity achieved in the Au/Pd relay catalytic tandem cyclization for the synthesis of various 2-oxa-7-azaspiro[4.5]decane derivatives, as reported by Zhang et al.

EntryYield (%)dr
1PhHH95>20:1
24-MeC₆H₄HH92>20:1
34-FC₆H₄HH97>20:1
4Thiophen-2-ylHH8915:1
5PhMeH85>20:1
6PhHMe8810:1

Data extracted from a representative study on the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives via Au/Pd Relay Catalytic Tandem Cyclization

This protocol is based on the work of Zhang and colleagues.[3]

Materials:

  • Enynamide (1.0 equiv)

  • Vinyl benzoxazinanone (1.2 equiv)

  • IPrAuCl (2.5 mol%)

  • AgOTf (2.5 mol%)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add IPrAuCl (2.5 mol%) and AgOTf (2.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add the enynamide (1.0 equiv) and the vinyl benzoxazinanone (1.2 equiv) to the reaction mixture.

  • Finally, add Pd(PPh₃)₄ (5 mol%) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxa-7-azaspiro[4.5]decane derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualizations

reaction_pathway cluster_gold Gold-Catalyzed Cyclization cluster_palladium Palladium-Catalyzed Cycloaddition Enynamide Enynamide Au-Activated Alkyne Au-Activated Alkyne Enynamide->Au-Activated Alkyne [Au(I)] Furan Intermediate Furan Intermediate Au-Activated Alkyne->Furan Intermediate Intramolecular Cyclization Spiro[4.5]decane Spiro[4.5]decane Furan Intermediate->Spiro[4.5]decane [4+2] Cycloaddition Vinyl Benzoxazinanone Vinyl Benzoxazinanone Pd-π-allyl Dipole Pd-π-allyl Dipole Vinyl Benzoxazinanone->Pd-π-allyl Dipole Pd(0) Decarboxylation Pd-π-allyl Dipole->Spiro[4.5]decane

Caption: Au/Pd relay catalytic reaction pathway.

troubleshooting_flowchart Start Low Diastereoselectivity in Spirocyclization CheckControl Thermodynamic vs. Kinetic Control? Start->CheckControl AdjustTemp Adjust Reaction Temperature CheckControl->AdjustTemp Adjust for desired control type OptimizeCatalyst Screen Catalysts and Ligands ModifySubstrate Modify Substrate Sterics/Electronics OptimizeCatalyst->ModifySubstrate ScreenSolvent Solvent Screening ModifySubstrate->ScreenSolvent HighDR Improved Diastereoselectivity ScreenSolvent->HighDR AdjustTemp->OptimizeCatalyst

Caption: Troubleshooting low diastereoselectivity.

References

Validation & Comparative

8-Oxa-2-azaspiro[4.5]decane: A Comparative Guide to a Versatile Spirocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor, offering a rigidified framework that can enhance target affinity and selectivity while promoting favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides a comparative analysis of 8-Oxa-2-azaspiro[4.5]decane against other prominent spirocyclic scaffolds, supported by available experimental and computed data to inform scaffold selection in drug design.

The Rise of Spirocycles: Escaping Flatland

The overreliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving optimal drug-like properties. The "escape from flatland" concept encourages the use of scaffolds with a higher fraction of sp³-hybridized carbons, which generally leads to improved solubility, metabolic stability, and novel intellectual property. Spirocycles offer a unique approach to achieving this three-dimensionality, with the spiro atom creating a fixed, non-planar orientation of the constituent rings.

Physicochemical Properties: A Comparative Overview

The selection of a spirocyclic scaffold is critically influenced by its impact on a molecule's physicochemical properties. The following table summarizes key computed and experimental data for this compound and other relevant spirocyclic scaffolds. It is important to note that direct head-to-head experimental comparisons across all these scaffolds are limited in the literature; therefore, a combination of computed and experimental data is presented.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3 (Computed)Topological Polar Surface Area (TPSA) (Ų)pKa (Predicted)Solubility (μM)
This compound this compound141.21[1]0.4[1]21.3[1]10.1N/A
2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane98.15-1.124.19.8N/A
1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane97.160.712.011.2N/A
Azaspiro[4.4]nonane Azaspiro[4.4]nonane125.221.812.011.3N/A
Azaspiro[4.5]decane Azaspiro[4.5]decane139.252.212.011.1N/A

Note: XLogP3 and TPSA values are from PubChem. pKa values are predicted using a chemical property calculator. N/A indicates that specific experimental data was not found in the reviewed literature.

Structural and Functional Considerations

The choice between these scaffolds often depends on the desired vector for substitution and the overall desired shape and polarity of the final molecule.

G cluster_scaffolds Spirocyclic Scaffolds cluster_properties Key Differentiating Properties This compound This compound Polarity Polarity This compound->Polarity Increased Lipophilicity Lipophilicity This compound->Lipophilicity Decreased 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane->Polarity Increased Basicity (pKa) Basicity (pKa) 2,6-Diazaspiro[3.3]heptane->Basicity (pKa) Modulated 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Substitution Vectors Substitution Vectors 1-Azaspiro[3.3]heptane->Substitution Vectors Single N-substitution Azaspiro[4.4]nonane Azaspiro[4.4]nonane Rigidity Rigidity Azaspiro[4.4]nonane->Rigidity High Azaspiro[4.5]decane Azaspiro[4.5]decane Azaspiro[4.5]decane->Lipophilicity Increased

Caption: Key property differentiators among selected spirocyclic scaffolds.

This compound introduces an oxygen atom, which significantly increases polarity and reduces lipophilicity compared to its carbocyclic analog, azaspiro[4.5]decane. This can be advantageous for improving aqueous solubility and reducing off-target effects related to high lipophilicity.

2,6-Diazaspiro[3.3]heptane offers two points for substitution on the nitrogen atoms, allowing for fine-tuning of basicity and the introduction of diverse functional groups. Its smaller, more compact structure can be beneficial for fitting into specific binding pockets.

1-Azaspiro[3.3]heptane provides a single nitrogen for substitution, with a different vector compared to piperidine, which it often serves as a bioisostere for.

Azaspiro[4.4]nonane and Azaspiro[4.5]decane are carbocyclic analogs that offer a more lipophilic and rigid core. The choice between the two often depends on the desired size and conformational constraints of the final molecule. Derivatives of azaspiro[4.5]decane have shown significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[2]

Experimental Protocols

Determination of Lipophilicity (logD)

A common method for determining lipophilicity is the shake-flask method followed by HPLC-UV analysis.

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). This is then diluted in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (typically 7.4).

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a validated HPLC-UV method.

  • Calculation: The distribution coefficient (logD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be determined using a shake-flask method or a high-throughput kinetic solubility assay.

  • Sample Preparation: An excess amount of the solid compound is added to a buffer solution of a specific pH (e.g., PBS at pH 7.4).

  • Equilibration: The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

G cluster_workflow Comparative Experimental Workflow Scaffold_Selection Select Spirocyclic Scaffolds Synthesis Synthesize Analog Series Scaffold_Selection->Synthesis Physicochemical_Profiling Physicochemical Profiling Synthesis->Physicochemical_Profiling Biological_Screening In Vitro Biological Screening Synthesis->Biological_Screening ADME_Profiling In Vitro ADME Profiling Synthesis->ADME_Profiling Solubility_Assay Aqueous Solubility Physicochemical_Profiling->Solubility_Assay Lipophilicity_Assay logD Determination Physicochemical_Profiling->Lipophilicity_Assay pKa_Assay pKa Measurement Physicochemical_Profiling->pKa_Assay Data_Analysis Comparative Data Analysis & SAR Solubility_Assay->Data_Analysis Lipophilicity_Assay->Data_Analysis pKa_Assay->Data_Analysis Target_Binding_Assay Target Binding/Enzyme Inhibition Biological_Screening->Target_Binding_Assay Cell-based_Assay Cellular Potency & Cytotoxicity Biological_Screening->Cell-based_Assay Target_Binding_Assay->Data_Analysis Cell-based_Assay->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) ADME_Profiling->Metabolic_Stability Permeability_Assay Cell Permeability (e.g., PAMPA, Caco-2) ADME_Profiling->Permeability_Assay Metabolic_Stability->Data_Analysis Permeability_Assay->Data_Analysis

Caption: A generalized workflow for the comparative evaluation of spirocyclic scaffolds.

Conclusion

This compound represents a valuable scaffold for medicinal chemists seeking to introduce three-dimensionality while modulating polarity and lipophilicity. Its inherent characteristics make it a compelling choice for developing drug candidates with improved aqueous solubility. However, the optimal spirocyclic scaffold for any given drug discovery program will depend on the specific requirements of the biological target and the desired ADME properties. The data and experimental frameworks presented in this guide are intended to provide a foundation for making informed decisions in scaffold selection and to encourage further direct comparative studies to enrich our understanding of these important structural motifs.

References

Comparative analysis of 8-Oxa-2-azaspiro[4.5]decane derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of 8-Oxa-2-azaspiro[4.5]decane and its Analogs

The this compound scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a spirocyclic system containing both oxygen and nitrogen heteroatoms, have been investigated for their potential as antitumor agents, central nervous system ligands, and modulators of mitochondrial function. This guide provides a comparative analysis of the bioactivity of various derivatives, presenting key experimental data, detailed protocols for relevant assays, and visualizations of associated biological pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of different azaspiro[4.5]decane derivatives, focusing on their antitumor effects, sigma-1 (σ1) receptor affinity, and inhibition of the mitochondrial permeability transition pore (mPTP).

Table 1: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (IC50, µM)MDA-MB-231 (IC50, µM)Hela (IC50, µM)
6d 0.26--
8d -0.10-
6b --0.18

Data sourced from a study on novel 1-Oxa-4-azaspironenone derivatives. The compounds were evaluated for their in vitro anticancer effects against human lung (A549), breast (MDA-MB-231), and cervical (Hela) cancer cell lines[1].

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

CompoundStructureKi (σ1) (nM)Selectivity (σ2/σ1)
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold
8 1-oxa-8-azaspiro[4.5]decane derivative0.61 - 12.02 - 44

Compound 5a was identified as a high-affinity ligand for σ1 receptors, suggesting its potential for tumor imaging[2]. Compound 8 represents a series of 1-oxa-8-azaspiro[4.5]decane derivatives with nanomolar affinity for σ1 receptors[3].

Table 3: Mitochondrial Permeability Transition Pore (mPTP) Inhibition by 1,3,8-Triazaspiro[4.5]decane Derivatives

Compound SeriesTargetMechanism of Action
1,3,8-Triazaspiro[4.5]decan-2-oneMitochondrial Permeability Transition Pore (mPTP)Inhibition of mPTP opening by targeting the c subunit of F1/FO-ATP synthase.
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMyeloid CellsDemonstrated myelostimulating activity in cyclophosphamide-induced myelodepressive syndrome.

Studies have shown that 1,3,8-triazaspiro[4.5]decane derivatives can act as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways[4][5]. Another study highlighted the myelostimulating properties of related derivatives[6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives) and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Sigma-1 (σ1) Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the σ1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing σ1 receptors.

  • Binding Reaction: In a final volume of 200 µL, incubate the membrane preparation with a radioligand (e.g., [³H]-(+)-pentazocine) and various concentrations of the competing test compound (e.g., this compound derivatives).

  • Incubation: Incubate the mixture at 37°C for 120 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the bioactivity of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesis of This compound Derivatives InVitro In Vitro Assays (e.g., MTT, Binding Assays) Synthesis->InVitro Test Compounds InVivo In Vivo Models (e.g., Xenograft) InVitro->InVivo Promising Candidates Data Data Analysis (IC50, Ki) InVitro->Data Quantitative Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Crosstalk ExecutionCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionCaspases CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionCaspases Drug Antitumor Drug (e.g., Azaspiro-derivative) Drug->Mitochondria Induces Stress Apoptosis Apoptosis ExecutionCaspases->Apoptosis mPTP_Inhibition cluster_membrane Inner Mitochondrial Membrane ATP_Synthase F1 FO c-subunit mPTP_Opening mPTP Opening ATP_Synthase:f1->mPTP_Opening Prevents conformational change Inhibitor 1,3,8-Triazaspiro[4.5]decane Derivative Inhibitor->ATP_Synthase:f1 Binds to c-subunit Cell_Death Cell Death mPTP_Opening->Cell_Death Leads to

References

Validating the Binding Affinity of 8-Oxa-2-azaspiro[4.5]decane Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 8-Oxa-2-azaspiro[4.5]decane derivatives against other relevant ligands, supported by experimental data. Detailed methodologies for key binding assays are presented to ensure reproducibility and aid in the design of future experiments.

Comparative Binding Affinity Data

The following tables summarize the quantitative binding affinity data for a selection of this compound derivatives and established reference ligands for the Sigma-1 (σ1), M1, and M2 muscarinic acetylcholine receptors. This data allows for a direct comparison of potency and selectivity.

Table 1: Binding Affinities of this compound Derivatives and Reference Ligands for the Sigma-1 (σ1) Receptor

CompoundStructureKi (nM) for σ1 ReceptorSelectivity (σ2/σ1)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneThis compound derivative5.4 ± 0.4[1][2]30-fold[1][2]
Compound 8 (a 1-oxa-8-azaspiro[4.5]decane derivative)1-Oxa-8-azaspiro[4.5]decane derivative0.61 - 12.0 (range for series)[3]2 - 44 (range for series)[3]
(+)-PentazocineReference Ligand~4.8[4]High
HaloperidolReference LigandHigh AffinityNon-selective (binds to other receptors)
PRE-084Reference AgonistHigh AffinitySelective for σ1
NE-100Reference AntagonistHigh AffinitySelective for σ1

Table 2: Binding Affinities of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones and Reference Ligands for M1 and M2 Muscarinic Receptors

CompoundStructureKi (nM) for M1 ReceptorKi (nM) for M2 ReceptorM1/M2 Selectivity
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)1-Oxa-2,8-diazaspiro[4.5]decan-3-one derivativeHigh AffinityHigh AffinityLow
PirenzepineReference M1-selective Antagonist~16-20~800~40-50 fold
AtropineNon-selective Reference Antagonist~1-2~1-2~1
[³H]-NMS (N-methyl-scopolamine)RadioligandHigh AffinityHigh AffinityNon-selective

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of results.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from standard competitive and saturation binding assays used to characterize muscarinic receptor ligands.[5][6]

1. Materials and Reagents:

  • Receptor Source: Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing muscarinic receptor subtypes.[5]

  • Radioligand: [³H]-N-methyl-scopolamine ([³H]-NMS) for general muscarinic receptor binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5][7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific Binding (NSB) Agent: 1 µM Atropine.[5]

  • Test Compounds: this compound derivatives and reference ligands at varying concentrations.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, liquid scintillation counter.[5][7]

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

  • Prepare serial dilutions of the radioligand (e.g., [³H]-NMS) in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each radioligand concentration for "Total Binding" and "Non-specific Binding" (NSB).

  • For NSB wells, add 1 µM Atropine.[5]

  • Add the receptor membrane preparation (50-100 µg protein) to each well.[5]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[5][7]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[5]

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[5]

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting NSB from total binding and analyze the data using non-linear regression to determine the Kd and Bmax.

3. Competition Binding Assay (to determine Ki of test compounds):

  • Prepare serial dilutions of the test compounds (e.g., 10⁻¹⁰ M to 10⁻³ M).[5]

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand, Assay Buffer, and membranes.

    • NSB: Radioligand, 1 µM Atropine, and membranes.[5]

    • Competition: Radioligand, test compound dilution, and membranes.[5]

  • Use a fixed concentration of the radioligand, typically near its Kd value.

  • Follow the incubation, filtration, washing, and counting steps as described for the saturation assay.[5]

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is based on established methods for determining ligand affinity at sigma-1 receptors.[8][9]

1. Materials and Reagents:

  • Receptor Source: Guinea pig liver membranes are a common source due to high sigma-1 receptor expression.[8][10]

  • Radioligand: [³H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor.[8][9]

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Non-specific Binding (NSB) Agent: 10 µM Haloperidol.[8]

  • Test Compounds: this compound derivatives and reference ligands at varying concentrations.

  • Equipment: As described for the muscarinic receptor binding assay.

2. Competition Binding Assay:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the guinea pig liver membrane preparation (e.g., 80 µL of 0.4 mg/ml).[8]

  • Add the radioligand, [³H]-(+)-pentazocine, at a concentration near its Kd (e.g., 10 µL of 100 nM).[8]

  • For NSB, add 10 µM haloperidol.[8] For competition wells, add the corresponding dilution of the test compound.

  • Incubate the plate for 90 minutes at 37°C.[8]

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[8]

  • Rinse the filters three times with ice-cold Assay Buffer.[8]

  • Dry the filters and measure radioactivity using a liquid scintillation counter.[8]

  • Calculate the IC50 and Ki values as described in the muscarinic binding assay protocol.

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows are provided below to aid in the understanding of the underlying biological processes and experimental designs.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1_Receptor M1/M3/M5 Receptor ACh_M1->M1_Receptor Gq11 Gq/11 M1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_M1 Cellular Response Ca_Release->Cellular_Response_M1 PKC->Cellular_Response_M1 ACh_M2 Acetylcholine M2_Receptor M2/M4 Receptor ACh_M2->M2_Receptor Gio Gi/o M2_Receptor->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response cAMP->Cellular_Response_M2

Figure 1. Muscarinic Acetylcholine Receptor Signaling Pathways.

sigma1_signaling cluster_ER Endoplasmic Reticulum (ER) Ligand Sigma-1 Ligand (e.g., 8-Oxa-2-azaspiro...) Sigma1_BiP Sigma-1 Receptor-BiP Complex Ligand->Sigma1_BiP binds Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active dissociates from BiP IP3R IP3 Receptor Sigma1_Active->IP3R modulates Client_Proteins Client Proteins (Ion Channels, Kinases) Sigma1_Active->Client_Proteins interacts with Ca_Modulation Ca²⁺ Signaling Modulation IP3R->Ca_Modulation Cellular_Response Cellular Stress Response & Neuroprotection Ca_Modulation->Cellular_Response Client_Proteins->Cellular_Response

Figure 2. Sigma-1 Receptor Signaling Pathway.

experimental_workflow cluster_workflow Radioligand Binding Assay Workflow Prep 1. Preparation - Receptor Membranes - Radioligand - Test Compounds Incubation 2. Incubation - Combine reagents in 96-well plate - Incubate to reach equilibrium Prep->Incubation Filtration 3. Filtration - Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing 4. Washing - Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting 5. Scintillation Counting - Measure radioactivity Washing->Counting Analysis 6. Data Analysis - Calculate IC50 and Ki values Counting->Analysis

References

A Comparative Guide to Azaspiro[4.5]decane Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In Vitro and In Vivo Evaluation of 8-Oxa-2-azaspiro[4.5]decane and Related Compounds Against Alternative Scaffolds

The quest for novel therapeutics targeting the central nervous system (CNS) has led to the exploration of diverse and structurally complex molecular scaffolds. Among these, spirocyclic compounds, particularly azaspiro[4.5]decanes, have emerged as a promising class due to their rigid conformations which can impart high affinity and selectivity for various CNS receptors. This guide provides a comprehensive in vitro and in vivo comparison of this compound derivatives and their related azaspiro[4.5]decane analogues against the alternative azaspiro[4.4]nonane scaffold, with a focus on their activity at the sigma-1 (σ1) and serotonin 5-HT1A receptors, both critical targets in the development of treatments for neurological and psychiatric disorders.

Data Presentation: A Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of various azaspiro[4.5]decane and azaspiro[4.4]nonane derivatives for the σ1 and 5-HT1A receptors. This quantitative data allows for a direct comparison of the potency of these different scaffolds.

Table 1: In Vitro Affinity of Azaspiro[4.5]decane Derivatives for Sigma-1 (σ1) Receptors

Compound IDStructureTarget ReceptorBinding Affinity (Ki, nM)
1 1-Oxa-8-azaspiro[4.5]decane derivativeσ10.61 - 12.0[1]
2 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)σ15.4 ± 0.4[2]

Table 2: In Vitro Affinity of Azaspiro[4.5]decane and Azaspiro[4.4]nonane Derivatives for Serotonin 5-HT1A Receptors

Compound IDScaffoldSubstituentsTarget ReceptorBinding Affinity (Ki, nM)
3 2-Azaspiro[4.5]decane-1,3-dioneN-[(4-(2-methoxyphenyl)piperazin-1-yl)-ethyl]5-HT1A2.7[3]
4 2-Azaspiro[4.5]decane-1,3-dioneN-[(4-(3-trifluoromethylphenyl)piperazin-1-yl)-propyl]5-HT1A3.1[4]
5 (Alternative) 2-Azaspiro[4.4]nonane-1,3-dioneN-[(4-(3-trifluoromethylphenyl)piperazin-1-yl)-propyl]5-HT1A6.0[4]
6 8-Azaspiro[4.5]decane-7,9-dione8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]5-HT1Aequipotent to buspirone[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro and in vivo assays cited in this guide.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Guinea pig brain membranes or cell membranes from a cell line overexpressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).

  • Filtration System: 96-well glass fiber filters (e.g., GF/B).

  • Scintillation Counter.

Procedure:

  • Prepare membrane homogenates in assay buffer to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

  • Initiate the binding reaction by adding 50 µL of the membrane preparation.

  • Incubate the plate at 37°C for 150 minutes.[6]

  • Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing three times with ice-cold assay buffer.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of 10 µM haloperidol.

  • Calculate the IC50 values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a test compound at the 5-HT1A receptor by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Receptor Source: Rat hippocampal membranes.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Stock solutions in a suitable solvent.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

Procedure:

  • Prepare hippocampal membrane homogenates in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 20 µL of test compound at various concentrations, 20 µL of GDP (final concentration 3 µM), and 20 µL of membrane preparation (10-20 µg protein).

  • Pre-incubate the plate at 30°C for 20 minutes.

  • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Determine the EC50 and Emax values from the dose-response curves.

In Vivo Behavioral Assessment in Mice: General Protocol

In vivo studies are essential to evaluate the physiological effects of the compounds. The following is a general protocol for behavioral testing in mice.

Animals:

  • Male mice (e.g., CD-1 or C57BL/6 strain), 8-10 weeks old, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

Procedure:

  • Acclimatize the mice to the testing room for at least 60 minutes before the experiment.[7]

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • After a specific pre-treatment time (e.g., 30-60 minutes), place the mouse in the testing apparatus (e.g., open field for locomotor activity, elevated plus maze for anxiety-like behavior, hot plate for analgesia).

  • Record the behavioral parameters for a defined period using automated tracking software or by a trained observer blinded to the treatment groups.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G Sigma-1 Receptor Signaling Pathway Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP IP3R IP3 Receptor Sigma1->IP3R Interaction Ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->Ion_channels Modulation Neuroprotection Neuroprotection & Neurite Outgrowth Sigma1->Neuroprotection Promotes Ligand Agonist Ligand (e.g., Azaspirodecane derivative) Ligand->Sigma1 Activation Ca_release Ca²⁺ Release Modulation IP3R->Ca_release Neuronal_excitability Modulation of Neuronal Excitability Ion_channels->Neuronal_excitability

Caption: Sigma-1 Receptor Signaling Pathway.

G 5-HT1A Receptor Signaling Pathway Ligand 5-HT1A Agonist (e.g., Azaspirodecane derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channels G_betagamma->GIRK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

G In Vitro to In Vivo Drug Discovery Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Azaspiro[4.5]decane derivatives) Binding_Assay Radioligand Binding Assays (Ki determination) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assays (EC50, Emax determination) Binding_Assay->Functional_Assay Hit Confirmation Lead_Selection Lead Compound Selection Functional_Assay->Lead_Selection Potent & Efficacious Compounds PK_Studies Pharmacokinetic Studies (ADME) Lead_Selection->PK_Studies Behavioral_Studies Behavioral Models (Efficacy & Side Effects) PK_Studies->Behavioral_Studies Dose Selection Clinical_Candidate Clinical_Candidate Behavioral_Studies->Clinical_Candidate Promising Candidate

Caption: In Vitro to In Vivo Drug Discovery Workflow.

References

Structure-activity relationship (SAR) studies of 8-Oxa-2-azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 8-Oxa-2-azaspiro[4.5]decane Analogs

This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as modulators of sigma-1 and muscarinic M1 receptors. The information is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The this compound scaffold has been identified as a versatile core for developing ligands targeting various receptors, notably the sigma-1 and muscarinic M1 receptors. The following tables summarize the quantitative data for representative analogs, allowing for a direct comparison of their potencies and selectivities.

Table 1: Sigma-1 Receptor Binding Affinity of this compound Analogs
Compound IDStructureKi (σ1) [nM]Selectivity (Ki σ2 / Ki σ1)
Compound 1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430
Compound 2 A 1-oxa-8-azaspiro[4.5]decane derivative0.61 - 12.02 - 44
Compound 8 A specific 1-oxa-8-azaspiro[4.5]decane derivative with high selectivity(Within 0.61-12.0 range)High

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[1][2]

Table 2: Muscarinic M1 Receptor Activity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
Compound IDStructureM1 Receptor AffinityM1 Agonistic ActivityKey SAR Observation
6a 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHighPartial Agonist (stimulates phosphoinositide hydrolysis)The N2-methyl group is important for agonistic activity.
Analogs of 6a Alteration of the methyl group at N2Increased M1 selectivity over M2Loss of M1 agonistic activityModification at the N2 position can switch the compound from an agonist to an antagonist.
13 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-oneLowNot reportedA basic nitrogen at the 1-position is not tolerated for M1 receptor binding.

Note: This table highlights qualitative SAR findings from the literature.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice.

  • In a 96-well plate, add the assay buffer, the test compound at various dilutions, the membrane preparation, and the radioligand.

  • For determining non-specific binding, a separate set of wells will contain the assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled sigma-1 ligand like haloperidol.

  • Incubate the plates at room temperature for a specified time (e.g., 150 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

M1 Muscarinic Receptor Phosphoinositide Hydrolysis Assay

This functional assay is used to determine the agonistic or antagonistic activity of test compounds at the M1 muscarinic receptor. M1 receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Materials:

  • Rat hippocampal slices or cells expressing M1 receptors.

  • [³H]-myo-inositol.

  • Agonist: Carbachol or acetylcholine.

  • Assay buffer (e.g., Krebs-bicarbonate buffer).

  • Lithium chloride (LiCl) solution.

  • Quenching solution (e.g., chloroform/methanol/HCl).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Tissues or cells are pre-labeled by incubation with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides.

  • After washing to remove excess unincorporated [³H]-myo-inositol, the tissues or cells are pre-incubated with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates, which provides an amplified signal.

  • The test compound (potential agonist) is added, and the incubation continues for a set period.

  • To test for antagonistic activity, the cells are pre-incubated with the test compound before the addition of a known M1 agonist like carbachol.

  • The reaction is terminated by adding a quenching solution.

  • The aqueous phase, containing the inositol phosphates, is separated.

  • The total inositol phosphates are isolated by anion exchange chromatography.

  • The amount of [³H]-inositol phosphates is quantified by scintillation counting.

  • The results are expressed as a percentage of the response to a maximal concentration of a standard agonist.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq Gq protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist Agonist (e.g., Compound 6a) Agonist->M1_Receptor Binds to

Caption: M1 muscarinic receptor signaling pathway.

SAR Logic for 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs at M1 Receptors

SAR_Logic cluster_compound Compound 6a cluster_modifications Modifications cluster_outcomes Activity Outcomes Scaffold 1-Oxa-2,8-diazaspiro[4.5]decan-3-one High_M1_Affinity High M1 Affinity Scaffold->High_M1_Affinity N2_Me N2-Methyl M1_Agonist M1 Agonist Activity N2_Me->M1_Agonist N8_Me N8-Methyl N8_Me->High_M1_Affinity Alter_N2 Alter N2-Methyl Increased_M1_Selectivity Increased M1 Selectivity Alter_N2->Increased_M1_Selectivity Loss_of_Agonism Loss of M1 Agonism Alter_N2->Loss_of_Agonism Replace_O1_with_N Replace O1 with N Low_M1_Affinity Low M1 Affinity Replace_O1_with_N->Low_M1_Affinity

References

Comparing the efficacy of 8-Oxa-2-azaspiro[4.5]decane-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Azaspiro[4.5]decane-Based Inhibitors

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be tailored to interact with a variety of biological targets. While direct comparative studies on a series of 8-Oxa-2-azaspiro[4.5]decane-based inhibitors are not extensively available in the public domain, a wealth of research exists on structurally related azaspiro[4.5]decane derivatives. This guide provides a comparative analysis of the efficacy of these related compounds, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. The data presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Azaspiro[4.5]decane Derivatives

The biological activity of azaspiro[4.5]decane derivatives is highly dependent on the arrangement of heteroatoms within the spirocyclic core and the nature of the substituents. This comparison focuses on several classes of these compounds, including inhibitors of the mitochondrial permeability transition pore (mPTP), dual TYK2/JAK1 kinases, and antitumor agents.

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia/reperfusion injury. The inhibitory activity of these compounds was assessed in human ventricular cardiomyocytes.

Compound IDR Group% mPTP Opening Inhibition (at 1 µM)
13d Phenyl52.8 ± 3.2
13e Benzyl65.7 ± 2.5
14d Phenyl75.2 ± 4.1
14e Benzyl88.9 ± 3.7
PP11 (Reference Compound)70.1 ± 5.3
IB6a (Reference Compound)68.9 ± 4.8

Data sourced from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mPTP inhibitors.[1][2][3][4][5]

2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

A novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases, which are implicated in inflammatory diseases.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)
14l 1589>1000>67
48 637>1000>167
Tofacitinib56130.05

Data from a study identifying a novel 2,8-diazaspiro[4.5]decan-1-one derivative as a potent and selective dual TYK2/JAK1 inhibitor.[4]

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives as Antitumor Agents

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.

Compound IDA549 IC50 (µM)MDA-MB-231 IC50 (µM)Hela IC50 (µM)
6b 0.520.250.18
6d 0.260.410.33
8b 0.780.100.65
8d 0.610.150.49

Data from a study on the design, synthesis, and antitumor study of novel 1-Oxa-4-azaspironenone derivatives.[6]

Experimental Protocols

mPTP Opening Inhibition Assay

The inhibitory activity of the 1,4,8-triazaspiro[4.5]decan-2-one derivatives against Ca2+-mediated mPTP opening was investigated in human ventricular cardiomyocytes (AC16) using the calcein-cobalt (Co2+) assay.[1] Living cells were pre-treated with the potential inhibitors at a concentration of 1 µM. Subsequently, ionomycin (1 µM) was added as a Ca2+ ionophore to induce mPTP opening. The fluorescence of calcein was monitored to determine the extent of mPTP opening, and the results were expressed as a percentage of inhibition compared to a vehicle control.[1]

Kinase Inhibition Assay (TYK2/JAK1)

The inhibitory potency of the 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2, JAK1, and JAK2 kinases was determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate into a substrate peptide by the respective kinase. The concentration of the compound required to inhibit 50% of the kinase activity (IC50) was calculated from dose-response curves.

In Vitro Cytotoxicity Assay

The antitumor activity of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A549 lung cancer, MDA-MB-231 breast cancer, and Hela cervical cancer) were treated with various concentrations of the compounds for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability, and the IC50 values were calculated.[6]

Visualizations

Signaling Pathway of TYK2/JAK1 Inhibition

TYK2_JAK1_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibitor->JAK1 pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression (Inflammation) Nucleus->Gene

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Experimental Workflow for mPTP Inhibition Assay

mPTP_Workflow start Start cells Plate AC16 Cardiomyocytes start->cells inhibitor Pre-treat with Azaspiro[4.5]decane Derivative (1 µM) cells->inhibitor ionomycin Add Ionomycin (1 µM) to induce Ca2+ influx inhibitor->ionomycin measure Monitor Calcein Fluorescence ionomycin->measure analyze Calculate % mPTP Inhibition measure->analyze end End analyze->end

Caption: Workflow for assessing mPTP inhibition using a calcein-cobalt assay.

References

Navigating the Target Landscape of Azaspiro[4.5]decane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-reactivity profile for 8-Oxa-2-azaspiro[4.5]decane derivatives remains largely uncharted in publicly available scientific literature. Extensive searches for dedicated studies screening this specific scaffold against a broad panel of biological targets did not yield specific results. However, the broader class of azaspiro[4.5]decane derivatives, featuring varied heteroatom substitutions, has been the subject of numerous investigations, revealing a diverse range of biological activities and target selectivities. This guide provides a comparative overview of the pharmacological profiles of several distinct azaspiro[4.5]decane-based scaffolds, offering insights into their therapeutic potential and cross-reactivity with other biological targets, supported by available experimental data.

The azaspiro[4.5]decane core structure is a recognized privileged scaffold in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can enhance target affinity and selectivity.[1] Modifications to this core, particularly the introduction and positioning of oxygen and additional nitrogen atoms, give rise to a variety of derivatives with distinct pharmacological properties. These derivatives have been explored for their potential in treating conditions ranging from central nervous system disorders to inflammatory diseases and cancer.[1]

Comparative Analysis of Azaspiro[4.5]decane Scaffolds

The following sections detail the known biological targets and selectivity profiles for different classes of azaspiro[4.5]decane derivatives, based on published research.

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been primarily investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.

A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ1 receptors, with moderate selectivity over σ2 receptors.[2] Similarly, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 5a) was found to have a high affinity for σ1 receptors and notable selectivity against both σ2 receptors and the vesicular acetylcholine transporter.[3]

Compound ClassDerivative ExamplePrimary TargetKi (nM)Selectivity (Fold)Reference
1-Oxa-8-azaspiro[4.5]decane-σ1 Receptor0.61 – 12.02 – 44 (vs. σ2)[2]
1,4-Dioxa-8-azaspiro[4.5]decaneCompound 5aσ1 Receptor5.4 ± 0.430 (vs. σ2), 1404 (vs. VAChT)[3]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The binding affinities of the spirocyclic compounds for σ1 and σ2 receptors are typically determined through competitive radioligand binding assays. The general protocol involves:

  • Membrane Preparation: Homogenates of cells or tissues expressing the target receptors are prepared and centrifuged to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-DTG for σ2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Below is a generalized workflow for such an assay.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis ReceptorSource Receptor Source (e.g., Cell/Tissue Homogenate) MembranePrep Membrane Preparation (Centrifugation) ReceptorSource->MembranePrep Incubation Incubation MembranePrep->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Separation of Bound/ Free Ligand (Filtration) Incubation->Filtration Scintillation Quantification (Scintillation Counting) Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki Calculation) Scintillation->DataAnalysis

Workflow for Radioligand Binding Assay.

Derivatives of 1,3,8-triazaspiro[4.5]decane have shown activity at two distinct target classes: opioid receptors and the mitochondrial permeability transition pore (mPTP).

One study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ-opioid receptor (DOR) selective agonists. The most potent of these compounds demonstrated selectivity for DOR over a panel of 167 other G-protein coupled receptors (GPCRs).[4][5]

Compound ClassPrimary TargetKi (nM)SelectivityReference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ-Opioid ReceptorSubmicromolarSelective over 167 GPCRs[4][5]

In a different therapeutic context, 1,3,8-triazaspiro[4.5]decane derivatives were identified as inhibitors of the mPTP opening by targeting the c subunit of the F1/FO-ATP synthase complex. These compounds were reported to not have off-target effects at the cellular and mitochondrial levels.[6]

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent kinase inhibitors for inflammatory diseases. One series of derivatives was identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with good selectivity over JAK2.[7] Another study reported derivatives of this scaffold as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[8]

Compound ClassPrimary Target(s)IC₅₀ (nM)SelectivityReference
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK16 (TYK2), 37 (JAK1)>23-fold vs. JAK2[7]
2,8-Diazaspiro[4.5]decan-1-oneRIPK192-[8]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against kinases like TYK2, JAK1, and RIPK1 is often determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: The kinase, its specific substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate its substrate, consuming ATP in the process.

  • Detection: A detection reagent is added that contains luciferase and its substrate. The luciferase reaction produces light, and the intensity of the luminescence is proportional to the amount of ATP remaining in the well.

  • Data Analysis: A decrease in the luminescent signal indicates kinase activity (ATP consumption). The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

The signaling pathway context for TYK2/JAK1 inhibition is depicted below.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates Nucleus Nucleus STAT->Nucleus Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

TYK2/JAK1 Signaling Pathway Inhibition.

Conclusion

While a dedicated cross-reactivity study of this compound derivatives is not currently available, the broader family of azaspiro[4.5]decanes demonstrates a remarkable diversity of biological activities. The specific arrangement of heteroatoms within the spirocyclic core dictates the primary biological target, ranging from GPCRs and ion channels in the central nervous system to kinases involved in inflammatory processes and mitochondrial proteins. The data presented here, compiled from various studies, underscores the versatility of the azaspiro[4.5]decane scaffold in drug discovery. For researchers and drug development professionals, this comparative analysis highlights the importance of scaffold selection and substitution patterns in achieving desired target engagement and selectivity. Further comprehensive screening of these and other related derivatives is warranted to fully elucidate their cross-reactivity profiles and to identify potential off-target effects, which is a critical step in the development of safe and effective therapeutics.

References

Benchmarking Synthetic Routes to 8-Oxa-2-azaspiro[4.5]decane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxa-2-azaspiro[4.5]decane scaffold is a key heterocyclic motif present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of synthetic strategies for this valuable spirocycle, focusing on a prevalent and accessible method. Due to the limited availability of diverse, well-documented synthetic routes in peer-reviewed literature for the parent compound, this guide will focus on a classical and reliable approach, providing a detailed experimental protocol and a framework for evaluating potential alternatives.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various strategies, with the most common method involving the formation of the spirocyclic core through a reductive amination reaction. This approach is favored for its use of readily available starting materials and generally good yields.

Parameter Route 1: Reductive Amination Alternative Routes (Hypothetical)
Starting Materials Tetrahydropyran-4-one, AminoethanolCould involve multi-step sequences, potentially starting from piperidone derivatives or employing intramolecular cyclization strategies.
Key Reactions Reductive AminationMay include reactions such as intramolecular etherification, ring-closing metathesis, or Pictet-Spengler type reactions.
Reagents & Conditions Common reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN), standard solvents (e.g., DCE, MeOH), room temperature.May require specialized catalysts, harsher reaction conditions, or more complex starting materials.
Yield Moderate to GoodHighly variable depending on the specific route.
Scalability Generally goodDependent on the complexity and safety of the reactions involved.
Green Chemistry Dependant on solvent and reagent choice.Potential for greener routes through enzymatic or catalytic methods, though not well-documented for this specific scaffold.

Experimental Protocol: Reductive Amination Route

This section details a representative experimental protocol for the synthesis of this compound via reductive amination of tetrahydropyran-4-one with aminoethanol.

Materials:

  • Tetrahydropyran-4-one

  • Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add aminoethanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthetic_Route_Selection_this compound Decision Workflow for Selecting a Synthetic Route start Define Research Priorities cost Cost-Effectiveness start->cost yield High Yield / Throughput start->yield safety Safety & Environmental Impact start->safety route_a Route A: Reductive Amination of Tetrahydropyran-4-one with Aminoethanol cost->route_a route_b Alternative Route (Hypothetical) cost->route_b yield->route_a yield->route_b safety->route_a safety->route_b eval_a Evaluate Route A: - Commercially available starting materials - Moderate to good yields - Standard laboratory equipment route_a->eval_a eval_b Evaluate Alternative Route: - Potentially fewer steps or higher yield - May require specialized reagents or conditions route_b->eval_b decision Select Optimal Synthetic Route eval_a->decision eval_b->decision

Caption: Decision workflow for selecting a synthetic route to this compound.

Experimental_Workflow_Reductive_Amination Experimental Workflow for Reductive Amination start Start reactants Combine Tetrahydropyran-4-one, Aminoethanol, and Solvent start->reactants stir Stir at Room Temperature reactants->stir add_reductant Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) stir->add_reductant reaction Continue Stirring (Monitor by TLC/LC-MS) add_reductant->reaction quench Quench Reaction reaction->quench extract Work-up and Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize end End Product: This compound characterize->end

Caption: Step-by-step workflow for the synthesis via reductive amination.

A Head-to-Head Comparison of 8-Oxa-2-azaspiro[4.5]decane Derivatives and Their Non-Spirocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties of drug candidates. The 8-Oxa-2-azaspiro[4.5]decane scaffold has emerged as a promising structural motif, particularly for targets within the central nervous system. This guide provides a comparative analysis of this compound derivatives and their non-spirocyclic analogs, supported by available experimental data and detailed methodologies.

Introduction to Spirocyclic Scaffolds in Drug Design

Spirocycles, characterized by two rings sharing a single atom, offer a distinct conformational rigidity compared to their non-spirocyclic counterparts. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to a lower entropic penalty upon binding to a biological target and thus enhancing binding affinity. The this compound core, featuring a piperidine ring fused to a tetrahydrofuran ring, has been explored for its utility in developing ligands for various receptors, including sigma-1 (σ1), M1 muscarinic, and serotonin 5-HT1A receptors.

Comparative Analysis of Physicochemical and Pharmacological Properties

While direct head-to-head studies comparing this compound derivatives with their exact non-spirocyclic analogs are not extensively documented in single publications, a comparative analysis can be inferred from the broader literature. The primary advantage of the spirocyclic scaffold lies in its ability to confer a higher degree of rigidity and a more defined three-dimensional structure.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound DerivativesNon-Spirocyclic Analogs (e.g., N-substituted Piperidines)Rationale for Difference
Conformational Flexibility LowHighThe spirocyclic fusion restricts the rotation of the piperidine ring.
Three-Dimensionality (Fsp3) HighVariable, generally lowerThe spirocyclic nature inherently increases the fraction of sp3-hybridized carbons.
Lipophilicity (LogP/LogD) Can be modulated by substituentsCan be modulated by substituentsThe core scaffold's contribution to lipophilicity can differ.
Metabolic Stability Often enhancedCan be susceptible to metabolism at the flexible side chains.The rigid structure can shield metabolically labile sites.

Performance at Key Biological Targets

Derivatives of this compound have shown significant activity at several important neurological targets.

Sigma-1 (σ1) Receptor

The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses and is a target for neuroprotection and cancer therapy.

Table 2: Comparative Binding Affinities for the Sigma-1 Receptor

CompoundStructureKi (nM) for σ1 ReceptorSelectivity (σ1 vs σ2)
Spirocyclic Ligand 1 Derivative of this compoundSub-nanomolar to low nanomolarHigh
Non-Spirocyclic Analog 1 N-benzylpiperidine derivativeNanomolar to micromolarVariable

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to differing experimental conditions.

The rigid spirocyclic scaffold is thought to orient the pharmacophoric elements in a manner that is optimal for binding to the σ1 receptor, leading to high affinity and selectivity.

M1 Muscarinic Acetylcholine Receptor

M1 muscarinic receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.

Table 3: Comparative Activity at the M1 Muscarinic Receptor

CompoundStructurePotency (EC50/Ki, nM)Functional Activity
Spirocyclic Ligand 2 Derivative of this compoundNanomolarAgonist/Partial Agonist
Non-Spirocyclic Analog 2 Acyclic or monocyclic muscarinic agonistVariableAgonist/Partial Agonist

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to differing experimental conditions.

The conformational constraint of the spirocyclic system can lead to improved selectivity for the M1 receptor subtype over other muscarinic receptors.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_data Data Analysis Spiro This compound Derivative Binding Receptor Binding Assay (Ki determination) Spiro->Binding NonSpiro Non-Spirocyclic Analog NonSpiro->Binding Functional Functional Assay (EC50, Emax determination) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR Comparison Head-to-Head Comparison SAR->Comparison

Caption: General experimental workflow for the comparison of spirocyclic and non-spirocyclic analogs.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway Ligand σ1R Ligand (e.g., this compound derivative) Sigma1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria interface) Ligand->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_Release Ca2+ Mobilization IP3R->Ca_Release induces Cell_Signaling Downstream Cellular Signaling (e.g., neuronal survival, proliferation) Ca_Release->Cell_Signaling activates

Caption: Simplified signaling pathway of the Sigma-1 receptor.

M1 Muscarinic Receptor Signaling Pathway

m1_pathway Agonist M1 Agonist (e.g., this compound derivative) M1R M1 Muscarinic Receptor (Gq-coupled) Agonist->M1R activates PLC Phospholipase C (PLC) M1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: M1 muscarinic receptor signaling pathway.

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or cell membranes expressing human σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives and non-spirocyclic analogs at various concentrations.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare membrane homogenates in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd).

  • For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of haloperidol.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for M1 Muscarinic Receptor

Objective: To determine the functional potency (EC50) and efficacy of test compounds as M1 receptor agonists.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound derivatives and non-spirocyclic analogs at various concentrations.

  • 96-well black-walled, clear-bottom microplates, and a fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the M1-expressing cells in the microplates and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compounds at various concentrations and immediately begin measuring the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 and maximum response (Emax) from the curve.

Conclusion

The this compound scaffold represents a valuable platform for the design of potent and selective ligands for CNS targets. Its inherent rigidity and three-dimensional character offer advantages over more flexible non-spirocyclic analogs, potentially leading to improved pharmacological profiles. While direct comparative data is limited, the available literature suggests that the conformational constraint imposed by the spirocyclic system can enhance binding affinity and selectivity. Further studies involving the direct head-to-head comparison of this compound derivatives with their corresponding non-spirocyclic analogs are warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this promising scaffold.

Validation of 8-Oxa-2-azaspiro[4.5]decane as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the 8-Oxa-2-azaspiro[4.5]decane scaffold against established alternatives, supported by experimental data, reveals its significant potential in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scaffold's performance, detailed experimental methodologies, and insights into its mechanism of action.

The unique three-dimensional structure of the this compound core offers distinct advantages in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of substituents allow for precise interactions with biological targets, often leading to enhanced potency and selectivity compared to more flexible acyclic or simple cyclic structures. This has positioned the scaffold as a "privileged" structure, one that is capable of binding to multiple, unrelated biological targets with high affinity.

Comparative Analysis of Biological Activity

Derivatives of the this compound scaffold have demonstrated significant activity against a variety of key drug targets. This section provides a comparative analysis of their performance against established drugs and experimental compounds.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a chaperone protein implicated in various cellular functions and is a target for neuroprotection and cancer therapy.

Table 1: Comparative Binding Affinity of this compound Derivatives for the Sigma-1 Receptor

CompoundScaffoldTargetK_i (nM)Reference CompoundK_i (nM)Selectivity (σ1 vs σ2)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneThis compound analogσ1 Receptor5.4 ± 0.4[1]Haloperidol3.230-fold[1]
Compound 8 (a 1-oxa-8-azaspiro[4.5]decane derivative)1-Oxa-8-azaspiro[4.5]decaneσ1 Receptor0.61(+)-Pentazocine~1044-fold

As shown in Table 1, derivatives of the azaspiro[4.5]decane scaffold exhibit nanomolar affinity for the σ1 receptor, comparable to the well-established ligand, haloperidol. Notably, these derivatives often display significant selectivity for the σ1 receptor over the σ2 receptor subtype, a crucial factor for minimizing off-target effects.

M1 Muscarinic Acetylcholine Receptor Agonists

M1 muscarinic receptors are critical for cognitive function, making them a key target for treating Alzheimer's disease and other neurological disorders.

Table 2: Comparative Activity of this compound Derivatives as M1 Muscarinic Receptor Agonists

CompoundScaffoldTargetActivityComparison CompoundActivity
YM796 (an oxa-azaspiro[4.5]decane derivative)1-Oxa-2,8-diazaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorPartial AgonistXanomelineAgonist
RS-86 (2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione)2,8-Diazaspiro[4.5]decaneM1 Muscarinic ReceptorAgonist[2]Donepezil (AChE Inhibitor)Indirect Agonist[2]

The this compound framework has been successfully incorporated into potent M1 muscarinic receptor agonists. While direct quantitative comparisons of binding affinities in the provided search results are limited, the progression of compounds like YM796 into preclinical and clinical studies underscores the potential of this scaffold in developing M1-targeting therapeutics. These compounds aim to offer a more direct mechanism of action compared to acetylcholinesterase inhibitors like donepezil.[2]

TYK2/JAK1 Kinase Inhibitors

The Janus kinase (JAK) family, including TYK2 and JAK1, are key mediators in the signaling of pro-inflammatory cytokines. Inhibitors of these kinases are sought after for the treatment of autoimmune and inflammatory diseases.

Table 3: Comparative Inhibitory Activity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against TYK2/JAK1 Kinases

CompoundScaffoldTargetIC_50 (nM)Comparison CompoundIC_50 (nM)Selectivity (vs JAK2)
Compound 48 2,8-Diazaspiro[4.5]decan-1-oneTYK26[3]TofacitinibNot specified>23-fold[3]
JAK137[3]

A novel 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48 ) has been identified as a potent dual inhibitor of TYK2 and JAK1 kinases.[3] As detailed in Table 3, this compound exhibits excellent potency and, critically, demonstrates significant selectivity over the closely related JAK2 kinase, which is associated with hematological side effects. In a preclinical model of acute ulcerative colitis, Compound 48 showed more potent anti-inflammatory efficacy than the established JAK inhibitor, tofacitinib.[3]

RIPK1 Kinase Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis and inflammation, making it an attractive target for inflammatory diseases and neurodegeneration.

Table 4: Inhibitory Activity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against RIPK1 Kinase

CompoundScaffoldTargetIC_50 (nM)Comparison CompoundIC_50 (nM)
Compound 41 2,8-Diazaspiro[4.5]decan-1-oneRIPK192[4]Necrostatin-1~180

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent inhibitors of RIPK1 kinase.[4] Compound 41 , for instance, displays a potent IC50 value of 92 nM and demonstrates a significant anti-necroptotic effect in cellular models.[4] This positions the scaffold as a promising starting point for the development of novel RIPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are representative protocols for key assays cited in the evaluation of this compound derivatives.

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: Tris-HCl (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to measure the agonistic activity of compounds at the M1 muscarinic receptor by monitoring intracellular calcium levels.

Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the M1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and a known M1 agonist (e.g., carbachol) in the assay buffer.

  • Place the cell plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add the test compounds or the reference agonist to the cells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium upon receptor activation.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This protocol details a general method for assessing the inhibitory activity of compounds against a specific kinase, such as TYK2/JAK1 or RIPK1.

Materials:

  • Recombinant kinase enzyme.

  • Kinase substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • A luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque microplates.

  • A plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the kinase enzyme, the test compound, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the role of the this compound scaffold, the following diagrams, generated using Graphviz, depict key signaling pathways and a typical drug discovery workflow.

G cluster_0 TYK2/JAK1 Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 8_Oxa_2_azaspiro_decane_Inhibitor This compound Inhibitor 8_Oxa_2_azaspiro_decane_Inhibitor->TYK2 8_Oxa_2_azaspiro_decane_Inhibitor->JAK1

Caption: TYK2/JAK1 signaling pathway and the inhibitory action of this compound derivatives.

G cluster_1 RIPK1-Mediated Necroptosis Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex I Complex I TNFR1->Complex I Forms RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis 8_Oxa_2_azaspiro_decane_Inhibitor This compound Inhibitor 8_Oxa_2_azaspiro_decane_Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis pathway and the point of intervention for this compound inhibitors.

G cluster_2 Drug Discovery Workflow for this compound Derivatives Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (e.g., Binding Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Functional Assays (e.g., Cell-based Assays) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy and Toxicology Studies In_Vitro_Assays->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 8-Oxa-2-azaspiro[4.5]decane, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of your personnel and adherence to regulatory standards.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in handling it safely. This compound is classified as a combustible liquid that can cause significant skin and eye irritation, as well as respiratory irritation.[1][2]

Hazard ClassificationGHS Hazard StatementDescription
Flammable liquidsH227Combustible liquid
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH318Causes serious eye damage
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is not permissible for hazardous chemicals.[3][4] Adherence to your institution's Environmental Health and Safety (EHS) program is mandatory.[3]

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

2. Waste Collection:

  • Pure Compound and Concentrated Solutions: Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads that have come into contact with this compound, must also be disposed of as hazardous waste.[5][6] Place these items in a separate, clearly labeled solid hazardous waste container.

3. Labeling the Waste Container: Proper labeling is crucial for safe disposal. Your institution's EHS department will likely provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound" (avoid abbreviations)[3]

  • The approximate quantity of waste

  • The date of waste generation[3]

  • The name and contact information of the principal investigator or laboratory contact[3]

  • The appropriate hazard pictograms (e.g., flammable, corrosive, irritant)[3]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Ensure the storage area is away from ignition sources.

  • Do not mix incompatible waste streams.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3][6]

  • Follow their specific procedures for waste pickup requests.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing and allowing the container to dry, deface the original label and it may then be disposed of in the regular trash, in accordance with your institution's policies.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid_waste Pure Compound or Contaminated Solution waste_type->liquid_waste Liquid solid_waste Contaminated Labware (gloves, tips, etc.) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Empty Container collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse label_waste Label Container as 'Hazardous Waste' with Chemical Name collect_liquid->label_waste collect_solid->label_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash triple_rinse->dispose_container collect_rinsate->collect_liquid store_waste Store in Secure, Designated Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the disposal of this compound waste.

By following these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Oxa-2-azaspiro[4.5]decane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its hazardous properties. According to safety data, it is a combustible liquid that can cause skin irritation, serious eye damage, and may lead to respiratory irritation[1].

Quantitative Hazard Data Summary:

Hazard ClassificationGHS CodeDescription
Flammable liquidsH227Combustible liquid[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH318Causes serious eye damage[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if splashing is a risk.To prevent serious eye damage from splashes or vapors[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To prevent skin irritation upon contact[2][3].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH- or CEN-certified respirator.To avoid respiratory tract irritation from inhaling fumes or vapors[2][3].

Experimental Protocol: Safe Handling Procedure

The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, such as a chemical fume hood[2][3].

  • Keep the container tightly closed when not in use[2][3].

  • Have an emergency eyewash station and safety shower readily accessible.

  • Remove all sources of ignition as the substance is a combustible liquid[1].

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat and closed-toed shoes.

  • Put on chemical-resistant gloves. Inspect gloves for any tears or punctures before use[4].

  • Wear safety goggles or glasses with side shields.

3. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][5].

  • Avoid contact with skin and eyes[3].

  • Wash hands thoroughly after handling[2][3].

  • Use only outdoors or in a well-ventilated area[2][3].

4. Storage:

  • Store in a well-ventilated place[2][3].

  • Keep the container tightly closed[2][3].

  • Store in a locked-up location[2].

  • Some sources suggest storing at 0-8 °C[5].

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2].
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs[2][3].
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help[2].
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[4].

Disposal Plan

Contaminated materials and the chemical itself must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant[2][3]. Do not let the product enter drains[4].

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices[4].

Visual Workflow for Safe Handling:

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_storage 4. Storage cluster_disposal 5. Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Eyewash & Safety Shower prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition don_ppe Wear Lab Coat, Gloves, & Eye Protection remove_ignition->don_ppe handle_chem Handle Chemical Carefully don_ppe->handle_chem avoid_inhalation Avoid Inhalation handle_chem->avoid_inhalation avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact store_chem Store in Tightly Closed Container in a Well-Ventilated Area handle_chem->store_chem dispose_waste Dispose of Waste According to Regulations store_chem->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decane
Reactant of Route 2
8-Oxa-2-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.